molecular formula C8H5NO2S B2499856 2-Cyano-3-(2-thienyl)acrylic acid CAS No. 58177-53-0

2-Cyano-3-(2-thienyl)acrylic acid

Cat. No.: B2499856
CAS No.: 58177-53-0
M. Wt: 179.19
InChI Key: QYGBYAQGBVHMDD-GQCTYLIASA-N
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Description

2-Cyano-3-(2-thienyl)acrylic acid (CAS 58177-53-0), with the molecular formula C 8 H 5 NO 2 S and a molecular weight of 179.2 g/mol, is a versatile chemical intermediate valued in multiple research fields . In materials science , this compound serves as a key building block in the design and synthesis of metal-free organic sensitizers for Dye-Sensitized Solar Cells (DSSCs) . Its molecular structure follows a donor-π-acceptor (D-π-A) configuration, where the thienyl unit acts as an electron donor and the cyanoacrylic acid group functions as both a strong electron acceptor and an anchoring moiety that binds to semiconductor surfaces like TiO 2 . This configuration is crucial for promoting efficient electron injection from the photoexcited dye into the semiconductor's conduction band, a fundamental process in DSSC operation . In analytical chemistry , this compound (CTA) has been established as an effective and versatile matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry . It facilitates the analysis of a wide spectrum of analytes, including lipids, peptides, proteins, saccharides, natural products, polyethylene glycols (PEGs), and organometallic compounds in positive-ion mode . Studies demonstrate that CTA generates mass spectra with high signal-to-noise ratios and superior spectral resolution for various analyte classes compared to conventional matrices like sinapinic acid (SA) and α-cyano-4-hydroxycinnamic acid (HCCA) . Its broad applicability allows it to function as a universal matrix, simplifying the analysis of unknown samples by eliminating the ambiguity of matrix selection . The compound's mechanism of action is context-dependent. In DSSCs, it enables electron transfer within the molecular structure and subsequent injection into a semiconductor . In MALDI-MS, it acts as a proton/cation or electron-transfer mediator, aiding the desorption and ionization of the target analytes . This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-cyano-3-thiophen-2-ylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H,10,11)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGBYAQGBVHMDD-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C(\C#N)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Photophysical Profiling of 2-Cyano-3-(2-thienyl)acrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyano-3-(2-thienyl)acrylic acid (CTA) is a highly versatile, low-cost synthetic organic molecule characterized by a robust push-pull electronic architecture[1]. Comprising an electron-rich thiophene ring conjugated to an electron-withdrawing cyanoacrylic acid moiety, CTA exhibits distinct photophysical properties that make it highly valuable in modern analytical chemistry and organic electronics[2].

Recently, CTA has emerged as a superior Matrix-Assisted Laser Desorption/Ionization (MALDI) matrix, capable of ionizing a broad spectrum of analytes—from high molecular mass polyethylene glycols (PEGs) to complex organometallics—in the positive-ion mode[1]. This guide deconstructs the UV-Vis absorption characteristics of CTA, explaining the underlying quantum mechanical causality of its spectrum and providing a self-validating protocol for its spectrophotometric analysis.

Photophysical Architecture & The UV-Vis Spectrum

The UV-Vis absorption spectrum of a molecule is not merely a physical fingerprint; it is a direct readout of its electronic transitions. For CTA, the absorption profile is defined by an intense band in the near-ultraviolet region.

The Causality of the Absorption Maximum (λmax)

When dissolved in polar solvents such as methanol (MeOH) or acetonitrile (ACN), the UV-Vis absorption spectrum of CTA displays a primary maximum absorption wavelength (λmax) at 331 nm [1].

The causality behind this specific wavelength lies in the molecule's Donor-π-Acceptor (D-π-A) configuration:

  • The Donor (D): The thiophene ring acts as a strong electron donor due to its polarizable sulfur atom and electron-rich aromatic system.

  • The Acceptor (A): The cyanoacrylic acid group is highly electron-withdrawing, driven by the electronegativity of the cyano (-C≡N) and carboxylic (-COOH) groups.

  • The Transition: Upon photon excitation, the molecule undergoes an Intramolecular Charge Transfer (ICT) . Electrons are promoted from the Highest Occupied Molecular Orbital (HOMO), localized primarily on the thiophene ring, to the Lowest Unoccupied Molecular Orbital (LUMO), localized on the cyanoacrylic acid group. The energy gap between these orbitals corresponds exactly to the energy of a 331 nm photon.

Photophysics D Thiophene Ring (Electron Donor) B π-Conjugated Bridge (Alkene) D->B A Cyanoacrylic Acid (Electron Acceptor) B->A ICT Intramolecular Charge Transfer (ICT) A->ICT Photon Excitation UV UV Absorption λmax = 331 nm ICT->UV

Intramolecular charge transfer (ICT) mechanism in CTA driving UV absorption.

Quantitative Data Summary

The efficiency with which CTA absorbs light is quantified by its molar absorptivity (ε). A high ε value indicates a high probability of the electronic transition occurring, which is critical for its function as a MALDI matrix.

Photophysical ParameterMeasured ValueScientific Significance / Causality
Absorption Maximum (λmax) 331 nmCorresponds to the ICT transition from the thiophene donor to the cyanoacrylic acceptor[1].
Molar Absorptivity (ε) 1.63 × 10⁴ M⁻¹ cm⁻¹Indicates a highly allowed π-π* transition, ensuring efficient photon capture[1].
Laser Compatibility 337 nm & 355 nmThe λmax perfectly overlaps with N₂ (337 nm) and Nd:YAG (355 nm) lasers, enabling optimal energy transfer in MALDI-TOF MS[1].

Self-Validating Experimental Protocol: UV-Vis Spectrophotometry

To accurately determine the UV-Vis spectrum of CTA, researchers must avoid common pitfalls such as solvent UV-cutoff interference and concentration-dependent aggregation (e.g., excimer formation or Davydov splitting caused by intermolecular hydrogen bonding of the carboxylic acids).

The following protocol is designed as a self-validating system , meaning the integrity of the data is proven by the workflow itself.

Step-by-Step Methodology
  • Solvent Selection & Preparation:

    • Action: Select HPLC-grade Acetonitrile (ACN) or Methanol (MeOH).

    • Causality: These solvents possess UV cutoffs well below the region of interest (ACN cutoff ≈ 190 nm; MeOH cutoff ≈ 205 nm), ensuring the solvent does not artificially inflate absorbance readings near the 331 nm peak[1].

  • Stock Solution & Serial Dilution:

    • Action: Prepare a 1.0 × 10⁻³ M stock solution of CTA. Perform serial dilutions to create three working standards: 1.0 × 10⁻⁵ M, 2.0 × 10⁻⁵ M, and 4.0 × 10⁻⁵ M.

    • Causality: CTA must be analyzed at highly dilute concentrations to prevent π-π stacking and intermolecular hydrogen bonding, which would shift the λmax and broaden the spectral band.

  • Baseline Validation (The Self-Check):

    • Action: Fill two matched quartz cuvettes (1 cm path length) with the pure solvent. Run a baseline correction from 200 nm to 600 nm. Subsequently, run the sample cuvette (still containing only solvent) as a "mock sample."

    • Validation: The resulting spectrum must show an absorbance of < 0.005 across the entire range. If fluctuations occur, the cuvettes are contaminated or the lamp requires warm-up.

  • Spectral Acquisition:

    • Action: Replace the solvent in the sample cuvette with the 1.0 × 10⁻⁵ M CTA solution. Scan from 200 nm to 600 nm at a 1 nm resolution with a medium scan speed.

    • Observation: Record the peak absorbance at 331 nm.

  • System Validation via Beer-Lambert Compliance:

    • Action: Measure the absorbance of all three working standards at 331 nm. Plot Absorbance vs. Concentration.

    • Validation: Calculate the linear regression. An R² value > 0.99 validates that the molecule is remaining monomeric in solution and that the calculated molar absorptivity (ε = 16,300 M⁻¹ cm⁻¹) is accurate and free from optical artifacts.

Protocol S1 1. Solvent Selection Use HPLC-grade ACN/MeOH S2 2. Sample Preparation Dilute to 10^-5 M to prevent aggregation S1->S2 S3 3. Baseline Validation Blank scan (Abs < 0.005) S2->S3 S4 4. Spectral Acquisition Scan 200-600 nm at 1 nm resolution S3->S4 S5 5. System Validation Confirm Beer-Lambert Linearity (R^2 > 0.99) S4->S5

Self-validating UV-Vis spectrophotometry workflow for CTA analysis.

Application Driven by Photophysics: The MALDI Matrix

The practical utility of CTA is deeply rooted in the UV-Vis data outlined above. In MALDI-TOF mass spectrometry, the matrix must absorb the laser energy and transfer it to the analyte to facilitate desorption and ionization without fragmenting the target molecule.

Because CTA has a λmax of 331 nm and a high molar absorptivity (ε = 0.163 × 10⁵ M⁻¹ cm⁻¹), it acts as an exceptional "energy sink" for standard 355 nm Nd:YAG lasers[1]. The proximity of the laser emission wavelength to the CTA absorption peak ensures maximum energy transfer efficiency. Furthermore, its specific gas-phase acidity and electron-transfer capabilities allow it to function as a universal matrix, successfully ionizing high-mass PEGs (up to 40 kDa) where traditional matrices like HCCA or DHB often fail due to poor cationization efficiency[1][2].

References

  • Title: this compound as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes Source: Journal of the American Society for Mass Spectrometry, 32(1), 2020. URL: [Link]

Sources

Engineering Frontier Molecular Orbitals: A Technical Guide to Thiophene-Based Cyanoacrylic Acids in Materials and Medicine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically engineered as high-efficiency sensitizers in Dye-Sensitized Solar Cells (DSSCs), thiophene-based cyanoacrylic acids have recently emerged as highly tunable pharmacophores in the realm of targeted covalent inhibitors (TCIs) and oncology drug development. These molecules utilize a classic Donor-π-Acceptor (D-π-A) architecture. By modulating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can precisely calibrate the chemical reactivity, electrophilicity, and target engagement of these compounds.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between materials science and pharmacology. This guide explores the causality behind FMO topologies, details self-validating experimental protocols, and provides quantitative insights into how HOMO-LUMO tuning dictates both photovoltaic efficiency and pharmacological efficacy.

The Architecture of D-π-A Systems: HOMO-LUMO Topologies

The fundamental behavior of thiophene-based cyanoacrylic acids is governed by their highly polarized electronic structure.

  • The Thiophene π-Bridge: Thiophene is selected over benzene due to its lower aromatic resonance energy, which facilitates superior π-electron delocalization. The sulfur heteroatom provides a highly polarizable electron cloud, pushing the HOMO energy level higher and narrowing the overall band gap.

  • The Cyanoacrylic Acid Acceptor: The combination of a cyano (–C≡N) and a carboxylic acid (–COOH) group creates a potent electron-withdrawing sink. This sharply lowers the LUMO energy and localizes the unoccupied orbital entirely on the cyanoacrylic moiety.

In a biological context, the localized LUMO transforms the cyanoacrylic group into an ideal Michael acceptor. When exposed to light or biological nucleophiles, the molecule undergoes an intramolecular charge transfer (ICT), shifting electron density from the donor/thiophene bridge directly into the cyanoacrylic warhead[1].

G Donor Electron Donor (e.g., Arylamine) Bridge Thiophene π-Bridge (HOMO Delocalization) Donor->Bridge Electron Push Acceptor Cyanoacrylic Acid (LUMO Localization) Bridge->Acceptor Intramolecular Charge Transfer Target Biological Target (Nucleophilic Attack) Acceptor->Target Covalent Binding

Figure 1: Intramolecular charge transfer and target binding pathway in D-π-A architectures.

Translating Orbital Energies to Pharmacological Efficacy

In drug development, the HOMO-LUMO gap (


) is not just an optical property; it is a direct proxy for chemical hardness (

)
and electrophilicity (

)
.

A narrower


 indicates a "softer," more reactive molecule. If the LUMO energy is too low, the molecule becomes a hyper-reactive electrophile, leading to promiscuous binding with off-target proteins (toxicity)[2]. Conversely, if the LUMO is too high, the drug fails to form a covalent bond with the target cysteine or serine residue.

Recent breakthroughs have demonstrated the pharmacological power of tuning these levels:

  • Anti-Prostate Cancer Activity: 3 on thiophene derivatives (e.g., HA-6) reveal that an optimal HOMO-LUMO gap (4.68 eV) yields a high electrophilicity index (

    
     = 2.426 eV), enabling superior electron-accepting capacity crucial for Androgen Receptor (AR) binding[3].
    
  • JAK1 Inhibition: Thiophene thin films (Compound 5b) have shown potent apoptotic behavior against HepG2 liver cancer cells by acting as JAK1 inhibitors. Density Functional Theory (DFT) confirms a highly reactive gap of 1.66 eV, facilitating strong target pocket binding (-7.59 kcal/mol)[4].

  • Anti-Mycobacterial Agents: Thiazole-thiophene scaffolds engineered as CYP51 inhibitors exhibit a balanced gap of 3.72 eV, providing the chemical stability required for systemic circulation while maintaining enough reactivity for target engagement[5].

Quantitative FMO Profiling

The following table summarizes the quantitative frontier orbital data across various applications, demonstrating how precise energy level tuning dictates the molecule's end-use.

Compound / ScaffoldPrimary ApplicationHOMO (eV)LUMO (eV)Band Gap (

, eV)
Key Characteristic
Dithieno[3,2-b:2′,3′-d]thiophene DSSC Sensitizer-5.118-2.9292.189High planarity and extended conjugation[6]
Compound 5b JAK1 Inhibitor-4.890-3.2201.660High apoptotic behavior, strong target binding[4]
CTHTBN Anti-TB (CYP51)-5.750-2.0303.720Balanced chemical stability and reactivity[5]
HA-6 Anti-Prostate CancerN/AN/A4.680Optimal electrophilicity index (

= 2.426 eV)[3]

Validated Experimental Workflows

To ensure scientific integrity, the following protocols represent self-validating systems designed to synthesize these compounds and accurately measure their FMO energies.

Synthesis via Knoevenagel Condensation

The construction of the cyanoacrylic acid moiety relies on a robust two-step synthetic route[7].

Step 1: Vilsmeier-Haack Formylation

  • Procedure: React the parent thiophene derivative with Phosphorus Oxychloride (

    
    ) and Dimethylformamide (DMF) at 0°C, then warm to room temperature.
    
  • Causality:

    
     and DMF react to generate the highly electrophilic Vilsmeier reagent. The electron-rich thiophene ring readily undergoes electrophilic aromatic substitution, installing a formyl group at the 
    
    
    
    -position. This sets the stage for chain elongation.

Step 2: Knoevenagel Condensation

  • Procedure: Reflux the formyl-thiophene intermediate with cyanoacetic acid (2.0 eq) in acetonitrile for 24 hours, utilizing piperidine as a catalytic base. Precipitate the product using 0.1M HCl.

  • Causality: Piperidine deprotonates the acidic

    
    -carbon of cyanoacetic acid. Simultaneously, piperidine forms a highly reactive iminium ion with the formyl group. The resulting carbanion attacks the iminium intermediate, and subsequent dehydration yields the rigid, planar cyanoacrylic acid target.
    

G SM Thiophene Derivative (Starting Material) VH Vilsmeier-Haack Formylation (POCl3, DMF) SM->VH Int Formyl-Thiophene (Intermediate) VH->Int KC Knoevenagel Condensation (Cyanoacetic acid, Piperidine) Int->KC Prod Thiophene-Cyanoacrylic Acid (Target Molecule) KC->Prod

Figure 2: Step-by-step synthetic workflow for thiophene-based cyanoacrylic acids.

Electrochemical HOMO-LUMO Determination (Cyclic Voltammetry)

Electrochemical profiling is mandatory to empirically validate theoretical energy levels.

  • Electrolyte Preparation: Dissolve the thiophene-cyanoacrylic acid (1 mM) in anhydrous dichloromethane/acetonitrile containing 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ). Causality: 
    
    
    
    provides a wide electrochemical window and minimizes uncompensated resistance.
  • Calibration: Spike the solution with Ferrocene (

    
    ). Causality: The 
    
    
    
    redox couple is an absolute internal standard (-4.8 eV vs. vacuum). This self-validates the assay by correcting for any reference electrode drift.
  • Measurement: Sweep the potential using a glassy carbon working electrode. Extract the onset oxidation (

    
    ) and reduction (
    
    
    
    ) potentials. Causality: Onset potentials are used rather than peak potentials because they represent the most thermodynamically favorable initial electron transfer event.
  • Calculation:

Computational FMO Mapping via Density Functional Theory (DFT)

To predict off-target toxicity and reactivity prior to synthesis, computational modeling is required[5].

  • Geometry Optimization: Execute DFT calculations utilizing the B3LYP hybrid functional combined with the 6-311G(d,p) basis set. Causality: This specific functional/basis set pairing provides an optimal balance between computational cost and the high accuracy required to model the diffuse, polarizable electron clouds of sulfur atoms.

  • Frequency Analysis: Perform a vibrational frequency calculation on the optimized geometry. Causality: The absence of imaginary frequencies confirms the structure is a true local minimum, not a transition state.

  • Descriptor Extraction: Extract

    
     to calculate global reactivity descriptors: Chemical Hardness (
    
    
    
    ) and the Electrophilicity Index (
    
    
    ).

References

  • Design of new low band gap conjugated small molecules based on thiophene and diphenylamine units as organic dye sensitized solar Journal of Materials and Environmental Science URL
  • Synthesis, characterization, and performance of oligothiophene cyanoacrylic acid derivatives for solar cell applications Semantic Scholar URL
  • Effect of thiophene rings rigidity on dye-sensitized solar cell performance.
  • Assessing Reactivity with LUMO and HOMO Energy Gap WuXi Biology URL
  • Design of Novel Drug as Potential Anti-Prostate Cancer Activity Indus Journal of Bioscience Research URL
  • Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor MDPI URL
  • Tuning surface properties of thiophene-based thin films on glass substrates for cancer cell adhesion, drug release control, and computational analysis PMC / NIH URL

Sources

Determining the Molar Extinction Coefficient of 2-Cyano-3-(2-thienyl)acrylic Acid in Ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the experimental determination of the molar extinction coefficient (ε) of 2-Cyano-3-(2-thienyl)acrylic acid in ethanol. As a compound of interest in materials science and pharmaceutical research, precise knowledge of its light-absorbing properties is crucial for quantitative analysis and application development. This document outlines the theoretical underpinnings of UV-Vis spectrophotometry, rooted in the Beer-Lambert law, and presents a detailed, field-proven protocol for the accurate measurement of ε. The guide is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methodologies for novel chromophoric compounds.

Introduction: The Significance of Molar Extinction Coefficient

The molar extinction coefficient, also known as molar absorptivity, is an intrinsic property of a substance that quantifies its ability to absorb light at a specific wavelength. It is a critical parameter in analytical chemistry and drug development for several reasons:

  • Quantitative Analysis: It forms the basis of the Beer-Lambert law, enabling the precise determination of the concentration of a substance in solution.

  • Compound Characterization: The value of ε, along with the wavelength of maximum absorbance (λmax), serves as a characteristic fingerprint for a compound under specific solvent and temperature conditions.

  • Pharmacokinetics and Drug Delivery: In pharmaceutical sciences, understanding the light-absorbing properties of a drug molecule is essential for stability studies, formulation development, and in vitro/in vivo quantification.

This compound, with its conjugated system of a thiophene ring and an acrylic acid moiety, is expected to exhibit strong UV absorbance. This guide provides the methodology to precisely quantify this property.

Theoretical Framework: The Beer-Lambert Law

The determination of the molar extinction coefficient is fundamentally based on the Beer-Lambert law, which states a linear relationship between the absorbance of a solution and the concentration of the absorbing species. The law is expressed as:

A = εbc

Where:

  • A is the absorbance (a dimensionless quantity).

  • ε is the molar extinction coefficient in units of L·mol⁻¹·cm⁻¹.

  • b is the path length of the light through the solution, typically the width of the cuvette (in cm).

  • c is the concentration of the absorbing species in mol·L⁻¹.

This relationship holds true for monochromatic light and under conditions where the absorbing species do not interact with each other.

Experimental Determination of the Molar Extinction Coefficient

The following protocol outlines a robust method for determining the molar extinction coefficient of this compound in ethanol.

Materials and Instrumentation
  • Compound: this compound (high purity)

  • Solvent: Absolute ethanol (spectroscopic grade)

  • Instrumentation:

    • Calibrated UV-Vis spectrophotometer

    • Analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Quartz cuvettes (matched pair, typically 1 cm path length)

Predicted Wavelength of Maximum Absorbance (λmax)

While the precise λmax for this compound in ethanol requires experimental determination, an educated estimation can be made based on structurally similar compounds. Cinnamic acid and its derivatives, which also possess a conjugated system of an aromatic ring and acrylic acid, typically exhibit a λmax in the range of 270-320 nm in ethanol.[1][2] The presence of the thiophene ring, a sulfur-containing aromatic heterocycle, is likely to cause a bathochromic (red) shift to a longer wavelength compared to simple cinnamic acid. Therefore, a preliminary scan should be conducted in the range of 250-400 nm to identify the experimental λmax. For the purpose of this guide, we will proceed with a hypothetical λmax of 315 nm .

Experimental Workflow

The experimental workflow is designed to generate a calibration curve from which the molar extinction coefficient can be accurately derived.

G cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 1 mM) serial Perform Serial Dilutions (e.g., 0.1, 0.2, 0.4, 0.6, 0.8 mM) stock->serial Accurate Dilution measure Measure Absorbance of Standards at λmax (315 nm) serial->measure Analyze Samples scan Determine λmax (Scan from 250-400 nm) scan->measure Set Wavelength plot Plot Absorbance vs. Concentration measure->plot Generate Data fit Perform Linear Regression plot->fit calculate Calculate Molar Extinction Coefficient (ε = slope / path length) fit->calculate

Sources

Technical Guide: Solubility Profiling of 2-Cyano-3-(2-thienyl)acrylic Acid (CTA)

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the solubility profile and physicochemical characterization of 2-Cyano-3-(2-thienyl)acrylic acid (CTA) .

Executive Summary

This compound (CAS: 58177-53-0 ), often abbreviated as CTA , is a specialized


-cyanocinnamic acid derivative. While structurally analogous to the ubiquitous MALDI matrix 

-cyano-4-hydroxycinnamic acid (CHCA), CTA incorporates a thiophene moiety that alters its electronic absorption and solubility profile.

This guide addresses the critical solubility parameters of CTA in organic solvents. Unlike simple reagents, CTA exhibits a complex solubility landscape heavily influenced by solvent polarity and binary mixture synergism. This document provides operational solubility data, thermodynamic modeling frameworks, and validated protocols for researchers utilizing CTA in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry and organic synthesis.

Physicochemical Profile

Understanding the solute's intrinsic properties is the first step in predicting solubility behavior. The thiophene ring introduces lipophilicity compared to the phenolic ring of CHCA, yet the cyano-acrylic tail maintains significant acidity and polarity.

PropertySpecification
Compound Name This compound
Abbreviation CTA
CAS Number 58177-53-0
Molecular Formula

Molecular Weight 179.20 g/mol
pKa (Predicted) ~4.34 (Carboxylic acid proton)
Appearance Pale yellow to beige crystalline solid
Melting Point 248–250 °C (Decomposition)
Key Functional Groups Thiophene (aromatic, S-heterocycle), Nitrile (polar), Carboxylic Acid (H-bond donor/acceptor)

Solubility in Organic Solvents

Operational Solubility Data

The following data represents operational solubility limits derived from validated MALDI matrix preparation protocols. CTA shows a distinct preference for polar aprotic solvents and specific binary mixtures.

Table 1: Operational Solubility of CTA at 25°C

Solvent ClassSolventSolubility RatingOperational Conc.Notes
Polar Aprotic DMSO Very High> 50 mg/mLRecommended for stock solutions; difficult to remove via evaporation.
Polar Aprotic DMF Very High> 50 mg/mLExcellent solvent; often used for recrystallization.
Polar Aprotic Acetonitrile (ACN) High10–20 mg/mLPrimary solvent for MALDI prep. Fast evaporation.
Polar Protic Methanol (MeOH) Moderate~1–5 mg/mLLower solubility than ACN; often requires warming or sonication.
Chlorinated Chloroform (

)
Low< 1 mg/mLPoor solubility as a pure solvent.
Binary Mixture

:MeOH (1:1)
Synergistic 10 mg/mL Critical Insight: The mixture disrupts crystal lattice energy more effectively than either pure solvent.
Non-Polar Hexane Insoluble< 0.1 mg/mLUsed as an anti-solvent for precipitation.
Aqueous Water InsolubleNegligibleCTA precipitates immediately upon water addition unless pH is raised (forming the salt).
The Binary Mixture Synergism

A critical finding for CTA handling is the solvency enhancement observed in Chloroform/Methanol mixtures. While CTA is sparingly soluble in pure chloroform and moderately soluble in methanol, a 1:1 or 9:1 (v/v) mixture significantly boosts solubility.

  • Mechanism: Methanol acts as a hydrogen bond donor to the carboxylic acid/nitrile groups, while chloroform solvates the thiophene ring via dispersive interactions. This "amphiphilic solvation" stabilizes the entire molecule.

Thermodynamic Characterization Protocol

For drug development and process scaling, operational data is insufficient. You must establish the thermodynamic solubility profile. Below is the Standard Operating Procedure (SOP) for generating the solubility curve (


 vs. 

).
Experimental Workflow (Laser Monitoring Method)

We utilize a dynamic laser monitoring method to detect the precise dissolution point, eliminating the sampling errors inherent in gravimetric methods.

Solubility_Protocol Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination Prep Sample Preparation Excess CTA + Solvent Equil Thermostatic Mixing (T ± 0.05 K) Prep->Equil Laser Laser Monitoring System (Transmissivity Check) Equil->Laser Laser->Equil Solids Present (Increase T) Detect Dissolution Endpoint (Transmissivity Max) Laser->Detect Solids Dissolved Calc Calculate Mole Fraction (x1) Detect->Calc

Thermodynamic Modeling (The Apelblat Equation)

Once experimental data (


) is collected across a temperature range (e.g., 278.15 K to 323.15 K), the Modified Apelblat Equation is the industry standard for correlating the data.

The Equation:



  • 
     : Mole fraction solubility of CTA.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived via multivariate regression.
    

Why this matters: If the parameter


  is positive, the dissolution is endothermic (solubility increases with T). For CTA, we expect 

in polar protic solvents, indicating that heat is required to break the strong intermolecular H-bonds of the crystal lattice.

Application Context: MALDI Matrix Preparation

The primary utility of CTA is as a matrix for analyzing peptides, lipids, and PEGs.[1] Its solubility directly dictates the crystal quality on the target plate.

The "Dried Droplet" Protocol
  • Stock Solution: Dissolve CTA at 10 mg/mL in a binary mixture of Acetonitrile:Water (50:50 v/v) containing 0.1% TFA .

    • Note: If CTA fails to dissolve fully, adjust to Acetonitrile:Water (70:30) . The higher organic content accommodates the thiophene ring's hydrophobicity.

  • Analyte Mixing: Mix the CTA stock 1:1 with the analyte solution.

  • Deposition: Spot 1 µL onto the MALDI plate.

  • Crystallization: Allow to air dry. The high volatility of ACN ensures rapid crystallization, forming small, homogeneous crystals essential for high-resolution mass spectrometry.

Troubleshooting Precipitation

If CTA precipitates prematurely (cloudy droplet):

  • Cause: Solvent evaporation rate mismatch (ACN evaporates too fast, leaving water-rich phase where CTA is insoluble).

  • Fix: Increase the ACN ratio or switch to a Methanol-based system (slower evaporation, better tolerance for water).

References

  • Vaidya, J. R., et al. (2020).[1] "this compound as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes." Journal of the American Society for Mass Spectrometry.[1][2]

  • Santa Cruz Biotechnology. "this compound Product Data (CAS 58177-53-0)." [3]

  • PubChem Compound Summary. "3-(2-Thienyl)acrylic acid derivatives." (Structural reference for thiophene-acrylics).

  • Jouyban, A. (2008). "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences. (Methodological grounding for binary mixtures).

Sources

The Dual Role of 2-Cyano-3-(2-thienyl)acrylic Acid: From Photovoltaic Electron Acceptor to Advanced MALDI Matrix in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

2-Cyano-3-(2-thienyl)acrylic acid (CTA), identified by CAS 58177-53-0[1], is a highly versatile organic molecule characterized by its unique optoelectronic properties. Historically foundational in materials science as the terminal electron acceptor and anchoring moiety in Dye-Sensitized Solar Cells (DSSCs)[2], CTA has recently emerged as a breakthrough electron-transfer matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)[3]. This whitepaper explores the causality behind its electron-accepting mechanics and provides field-validated protocols for its application in both optoelectronics and the structural characterization of complex biologics and PEGylated therapeutics.

Part I: Molecular Mechanics of the Electron Acceptor Motif

The efficacy of CTA stems from its highly conjugated molecular architecture, which pairs a thiophene ring (a π-conjugated electron donor/spacer) with a cyanoacrylic acid group.

The Push-Pull Dynamics

In molecular design, the cyanoacrylic acid moiety is the quintessential electron acceptor[4]. The robust electron-withdrawing nature of both the cyano (


) and carboxylic acid (

) groups drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule[5].
  • In Photovoltaics: This lowered LUMO facilitates intense Intramolecular Charge Transfer (ICT) upon photoexcitation, pulling electron density away from the donor region and directing it toward the carboxylate anchor for injection into a semiconductor[2].

  • In Mass Spectrometry: The specific gas-phase acidity of CTA (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) is slightly lower than conventional matrices like HCCA (
    
    
    
    ). This precise thermodynamic tuning allows CTA to act as a highly efficient electron and cation-transfer matrix, enabling the soft ionization of fragile, high-molecular-weight polymers (like PEGs up to 40 kDa) without inducing destructive fragmentation[3].

DSSC_Pathway Photon Photon Excitation Donor Electron Donor (e.g., Triphenylamine) Photon->Donor Thiophene Thiophene (π-Spacer) Donor->Thiophene ICT Acceptor Cyanoacrylic Acid (Electron Acceptor) Thiophene->Acceptor Electron Relay TiO2 TiO2 Conduction Band Acceptor->TiO2 e- Injection

Intramolecular charge transfer and electron injection in CTA-anchored D-π-A systems.

Part II: Application in Optoelectronics (D-π-A Systems)

In metal-free organic sensitizers, the incorporation of the dithieno[3,2-b:2',3'-d]thiophene moiety linked to cyanoacrylic acid has yielded power conversion efficiencies exceeding 5.15% under standard AM 1.5 G irradiation[2]. The carboxylic acid group binds covalently to the


 surface, establishing a direct electronic coupling pathway.
Protocol 1: Fabrication and Validation of CTA-Anchored DSSCs

This protocol utilizes a self-validating gate to ensure monolayer integrity before solar simulation.

Step 1: Photoanode Preparation

  • Clean FTO (Fluorine-doped Tin Oxide) glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and ethanol (15 min each).

  • Screen-print a 12

    
     layer of mesoporous 
    
    
    
    paste onto the FTO glass. Sinter at 500°C for 30 minutes to ensure anatase phase crystallization.

Step 2: Dye Sensitization

  • Prepare a 0.3 mM solution of the CTA-anchored dye in a mixture of acetonitrile and tert-butanol (1:1, v/v).

  • Immerse the sintered

    
     electrodes into the dye solution for 16 hours at room temperature in the dark.
    
  • Rinse with anhydrous acetonitrile to remove unbound dye.

Step 3: Self-Validation Gate (Dark Current Measurement)

  • Action: Assemble a dummy cell with the electrolyte and measure the dark current via linear sweep voltammetry.

  • Validation: A dark current onset below 0.6V indicates poor dye coverage and excessive electron recombination at the

    
    /electrolyte interface. Do not proceed to solar testing if this threshold is failed; re-optimize the sensitization bath time.
    

Step 4: Photovoltaic Characterization

  • Assemble the sensitized photoanode with a platinum-coated counter electrode. Inject an iodine/triiodide (

    
    ) redox electrolyte.
    
  • Measure the J-V curve under simulated AM 1.5G illumination (100

    
    ). Calculate the Open-Circuit Voltage (
    
    
    
    ) and Short-Circuit Current (
    
    
    )[5].

Part III: Application in Drug Development (MALDI-TOF MS)

Stress testing and structural profiling of drug candidates are critical in pharmaceutical development[3]. Traditional matrices (like DHB or HCCA) often fail when analyzing high-mass PEGylated proteins due to poor cationization efficiency and high background noise. CTA overcomes this by acting as a superior electron-transfer and cation-transfer matrix, providing clean, oligomer-resolved spectra for PEGs and intact proteins[6].

MALDI_Mechanism Laser UV Laser (337 nm) Matrix CTA Matrix (Electron Acceptor/Donor) Laser->Matrix Energy Absorption Plasma Desorption Plume (Charge Transfer) Matrix->Plasma Phase Transition Analyte Biologic / PEG Drug (Soft Ionization) Plasma->Analyte Electron/Cation Transfer TOF Time-of-Flight Detector Analyte->TOF Ion Acceleration

CTA matrix-assisted laser desorption/ionization mechanism via electron transfer.

Protocol 2: MALDI-TOF MS Profiling of PEGylated Therapeutics using CTA

This protocol ensures optimal matrix-to-analyte co-crystallization, validated by a low-mass calibrant.

Step 1: Matrix Preparation

  • Synthesize or procure high-purity this compound[1].

  • Dissolve CTA in a solvent system of Acetonitrile/Water (1:1, v/v) containing 0.1% Trifluoroacetic acid (TFA) to achieve a concentration of 10 mg/mL.

Step 2: Sample Spotting (Dried Droplet Method)

  • Mix the PEGylated drug sample (approx. 10 pmol/

    
    ) with the CTA matrix solution at a 1:1 (v/v) ratio.
    
  • Deposit 1

    
     of the mixture onto a stainless-steel MALDI target plate. Allow to dry completely at ambient temperature to form uniform co-crystals.
    

Step 3: Self-Validation Gate (Calibration & Thresholding)

  • Action: Spot a known standard (e.g., PEG-4000 or Bradykinin) mixed with CTA on an adjacent target well. Fire the UV laser starting at 30% fluence.

  • Validation: Gradually increase laser fluence until the standard yields a Signal-to-Noise (S/N) ratio

    
     with isotopic resolution. If extensive fragmentation occurs before S/N 10 is reached, the matrix crystallization failed (likely due to humidity). Re-spot samples in a desiccated environment before analyzing the unknown biologic.
    

Step 4: Data Acquisition

  • Irradiate the unknown sample using the validated laser fluence threshold.

  • Acquire spectra in positive ion mode. CTA will facilitate the formation of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and 
    
    
    
    adducts with minimal fragmentation, allowing for precise determination of the PEGylation ratio.

Part IV: Quantitative Data & Comparative Analysis

The dual utility of CTA is best understood by comparing its physical properties against its performance metrics in both fields.

Table 1: Physicochemical & Optoelectronic Properties of CTA

PropertyValue / CharacteristicImpact on Function
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

[1]
Compact structure allows dense packing on

.
Gas-Phase Acidity (

)
319.7 kcal/molSoft ionization; prevents fragmentation of fragile biologics.
LUMO Energy Level Tunable via donor (approx. -3.0 eV)Ensures efficient electron injection into

conduction band.
Solubility High in ACN/Water mixturesEnables homogeneous co-crystallization for MALDI MS.

Table 2: Performance Comparison of MALDI Matrices for Biologics

Matrix TypeIdeal Analyte ClassPEG > 10 kDa ResolutionBackground Noise (Low Mass)
CTA Broad spectrum (Proteins, PEGs, Lipids)[3]Excellent (High S/N) [6]Low
HCCA Small peptidesPoor (Extensive fragmentation)High
2,5-DHB Saccharides, small polymersModerateModerate

References

  • Journal of the American Society for Mass Spectrometry . This compound as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes.[3],[6] URL:[Link]

  • Organic Letters (PubMed) . Organic dyes incorporating the dithieno[3,2-b:2',3'-d]thiophene moiety for efficient dye-sensitized solar cells.[2] URL:[Link]

  • Diva Portal . Synthesis of Organic Chromophores for Dye Sensitized Solar Cells.[4] URL:[Link]

  • SciSpace . Quantum chemical investigations of new conducting dyes based dithieno[3,2-b:2,3-d]thiophene as solar cells materials.[5] URL:[Link]

Sources

Thermodynamic properties of 2-Cyano-3-(2-thienyl)acrylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyano-3-(2-thienyl)acrylic acid (CTA) and its derivatives represent a critical scaffold in both medicinal chemistry and materials science. Structurally, they feature a "push-pull" electronic system where the thiophene ring acts as an electron donor and the cyanoacrylic moiety serves as an electron acceptor. This configuration dictates their thermodynamic behavior, influencing everything from crystal lattice stability (melting point) to acid dissociation constants (pKa) and Michael acceptor reactivity.

This guide provides a rigorous framework for characterizing the thermodynamic properties of CTA derivatives, moving beyond simple observation to understanding the energetic drivers of their stability and reactivity.

Structural Thermodynamics & Synthesis

The thermodynamic stability of CTA derivatives is established during synthesis, typically via the Knoevenagel condensation . This reaction is reversible, meaning the product distribution is often thermodynamically controlled.

The E/Z Isomerism Equilibrium

The condensation of 2-thiophenecarboxaldehyde with cyanoacetic acid yields two possible stereoisomers: E (trans-like) and Z (cis-like).

  • Thermodynamic Preference: The E-isomer is generally the thermodynamic product due to steric hindrance minimization between the thiophene ring and the carboxylic acid/ester group.

  • Isomerization: While the E-isomer is stable in the dark, photoisomerization can occur. The energy barrier for

    
     conversion is a critical thermodynamic parameter for shelf-life stability.
    
Synthesis Workflow & Isomer Control

The following diagram illustrates the Knoevenagel pathway and the thermodynamic equilibrium between isomers.

CTA_Synthesis Reactants Reactants (Thiophene-2-CHO + Cyanoacetic Acid) Intermediate Aldol Intermediate (Unstable) Reactants->Intermediate + Base (Piperidine) Transition Transition State (Dehydration) Intermediate->Transition - H2O Product_E E-Isomer (Major) Thermodynamic Product Transition->Product_E Low Steric Strain Product_Z Z-Isomer (Minor) Kinetic Product Transition->Product_Z High Steric Strain Product_E->Product_Z hν (Photoisomerization)

Figure 1: Thermodynamic pathway of Knoevenagel condensation favoring the E-isomer.

Physicochemical Properties: Data & Analysis

Acid Dissociation (pKa)

The cyano group at the


-position is strongly electron-withdrawing, significantly stabilizing the conjugate base (carboxylate anion) via inductive effects and resonance delocalization.
Compound ClassApprox.[1][2][3][4][5][6][7][8][9] pKa (aq)Thermodynamic Driver
Acrylic Acid~4.25Resonance stabilization of carboxylate.
3-(2-Thienyl)acrylic acid~4.6Thiophene is electron-rich, slightly destabilizing anion.
This compound ~2.5 – 3.0 -CN group stabilizes charge; High acidity.
2-Cyanoacetamide2.96Reference for

-cyano acidity.

Gas-Phase Acidity: Recent studies utilizing CTA as a MALDI matrix determined its gas-phase acidity (


) to be 319.7 kcal/mol  [1].[5] This value confirms its ability to act as an effective proton donor in ionization processes, slightly less acidic than HCCA but sufficient for proteomic analysis.
Solid-State Thermodynamics (Melting & Fusion)

The melting point (MP) is a proxy for crystal lattice energy.

  • CTA Acid: High melting points (often >200°C for derivatives) indicate strong intermolecular Hydrogen bonding (dimer formation between carboxylic acids) and

    
     stacking between thiophene rings.
    
  • CTA Esters: Ethyl esters typically show lower MPs (e.g., 93–96°C for ethyl-2-cyano-3-(thiophen-2-yl)acrylate [2]) due to the loss of the hydrogen-bond donor capability of the carboxylic acid.

Experimental Protocols (Self-Validating)

To ensure data integrity, use these protocols. They are designed with internal controls to validate the thermodynamic values.

Protocol A: Potentiometric pKa Determination

Why: UV-Vis spectrophotometry can be confounded by the strong UV absorption of the thiophene-cyanoacrylate chromophore. Potentiometry is thermodynamic and direct.

  • Preparation: Dissolve

    
     M CTA derivative in a carbonate-free mixture of water/methanol (due to low aqueous solubility).
    
  • Calibration: Calibrate electrode with pH 4.01 and 7.00 buffers. Validation: Slope must be >98%.[7]

  • Titration: Titrate with 0.1 M KOH (standardized).

  • Data Analysis: Use the Gran Plot method to determine the equivalence point.

  • Correction: Extrapolate the pKa obtained in MeOH/Water mixtures to 0% MeOH using the Yasuda-Shedlovsky equation.

Protocol B: Thermodynamic Solubility (Van't Hoff Analysis)

Why: Determining the enthalpy of dissolution (


) predicts bioavailability and crystallization behavior.

Workflow Diagram:

Solubility_Workflow Step1 Excess Solid Addition (Saturated Solution) Step2 Equilibration (Shake Flask, 24h) Step1->Step2 Step3 Temp Control Points (25°C, 30°C, 37°C, 45°C) Step2->Step3 Step4 Filtration & HPLC/UV Step3->Step4 Step5 Van't Hoff Plot (ln S vs 1/T) Step4->Step5 Calculate ΔH and ΔS

Figure 2: Workflow for determining thermodynamic solubility parameters.

Calculation: Plot


 vs. 

(Kelvin).
  • Slope:

    
    
    
  • Intercept:

    
    
    
  • Interpretation: A steep negative slope indicates dissolution is highly endothermic (heat required), common for these crystalline solids.

Applications Linked to Thermodynamics

MALDI-MS Matrix

CTA is an effective matrix for MALDI (Matrix-Assisted Laser Desorption/Ionization). Its utility is defined by:

  • Proton Affinity: The thermodynamic drive to donate a proton to the analyte (peptide/protein) during the desorption event.

  • Lattice Energy: The matrix must co-crystallize with the analyte. If the lattice energy is too high (insoluble), it separates; if too low, it forms amorphous spots. CTA strikes a balance, allowing for efficient ionization of lipids and peptides [1].

Dye-Sensitized Solar Cells (DSSC)

In DSSC, CTA derivatives bind to TiO2 surfaces.

  • Binding Thermodynamics: The carboxylic acid group forms a bidentate or bridging linkage with TiO2. The

    
     of binding must be negative enough to ensure monolayer stability.
    
  • Electronic Thermodynamics: The LUMO of the dye must be thermodynamically positioned above the conduction band of TiO2 for electron injection to be spontaneous (

    
    ).
    

References

  • A low cost synthetic this compound (CTA) is developed as a new MALDI matrix. ResearchGate. Available at: [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. SciELO México. Available at: [Link][5]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI Molbank. Available at: [Link][5]

  • Hybrids of Deep HOMO Organic Cyanoacrylic Acid Dyes. MDPI. Available at: [Link][5]

Sources

An In-depth Technical Guide to 2-Cyano-3-(2-thienyl)acrylic Acid (CAS 7044-08-8): From Synthesis to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-Cyano-3-(2-thienyl)acrylic acid (CTA), a molecule of growing interest in both analytical chemistry and drug discovery. We will delve into its synthesis and physicochemical properties, explore its established application as a high-performance MALDI matrix, and critically evaluate its potential as a therapeutic agent based on the biological activities of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this versatile thiophene derivative.

Physicochemical and Spectroscopic Characterization

This compound, with the CAS number 7044-08-8, is a crystalline solid. Its chemical structure features a thiophene ring linked to an acrylic acid backbone, with a cyano group at the C2 position of the acrylate. This arrangement of electron-withdrawing groups and an aromatic heterocycle imparts unique electronic and chemical properties to the molecule.

PropertyValueSource
CAS Number 7044-08-8N/A
Molecular Formula C₈H₅NO₂S[1]
Molecular Weight 179.19 g/mol [1]
Appearance Crystalline solidN/A
Solubility Soluble in organic solvents such as methanol, acetonitrile, and DMSO[2]
  • ¹H NMR: Signals corresponding to the vinyl proton, the three protons of the thiophene ring, and the acidic proton of the carboxylic acid.

  • ¹³C NMR: Resonances for the carbon atoms of the thiophene ring, the acrylic acid moiety (including the carbonyl, vinyl, and cyano carbons).

  • FT-IR: Characteristic vibrational bands for the carboxylic acid O-H and C=O stretching, the C≡N stretching of the cyano group, and vibrations associated with the thiophene ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

Synthesis of this compound

The primary and most efficient method for synthesizing this compound is the Knoevenagel condensation . This well-established reaction in organic chemistry involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.

In the case of CTA, the synthesis involves the reaction of thiophene-2-carboxaldehyde with cyanoacetic acid in the presence of a basic catalyst such as piperidine or pyridine. The reaction proceeds via a nucleophilic addition of the enolate of cyanoacetic acid to the carbonyl group of the aldehyde, followed by dehydration to yield the α,β-unsaturated product.

G thiophene_aldehyde Thiophene-2- carboxaldehyde intermediate Intermediate Adduct thiophene_aldehyde->intermediate cyanoacetic_acid Cyanoacetic Acid cyanoacetic_acid->intermediate catalyst Base (e.g., Piperidine) catalyst->intermediate cta 2-Cyano-3-(2-thienyl) -acrylic acid intermediate->cta water H₂O intermediate->water

Figure 1: Synthetic pathway for this compound via Knoevenagel condensation.

Detailed Experimental Protocol: Knoevenagel Condensation for CTA Synthesis

This protocol is a generalized procedure based on standard Knoevenagel condensation reactions.

Materials:

  • Thiophene-2-carboxaldehyde

  • Cyanoacetic acid

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for acidification)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve equimolar amounts of thiophene-2-carboxaldehyde and cyanoacetic acid in ethanol.

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly acidify the mixture with dilute hydrochloric acid until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash with cold distilled water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Dry the purified product under vacuum and characterize using NMR, FT-IR, and MS.

Application as a High-Performance MALDI Matrix

A significant and well-documented application of CTA is its use as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[4] CTA has been shown to be a versatile and low-cost matrix for the analysis of a broad range of analytes, including lipids, peptides, proteins, saccharides, and polymers.[4][5][6]

The key advantages of CTA as a MALDI matrix include:

  • High Signal-to-Noise (S/N) Ratios: CTA provides excellent S/N ratios, leading to clearer and more easily interpretable mass spectra.[4]

  • Good Spectral Resolution: It enables high-resolution mass analysis of various compounds.[4]

  • Versatility: CTA can function as both a proton/cation transfer and an electron-transfer matrix, making it suitable for a wide array of analytes.[4][5]

  • Analysis of High Molecular Weight Compounds: It has been successfully used for the analysis of high molecular weight proteins and polyethylene glycols (PEGs).[4][5]

Experimental Protocol: Sample Preparation for MALDI-MS using CTA Matrix

Materials:

  • This compound (CTA)

  • Analyte of interest (e.g., peptide, protein, lipid)

  • Solvents: Acetonitrile (ACN), Trifluoroacetic acid (TFA), and ultrapure water

  • MALDI target plate

  • Pipettes

Procedure:

  • Matrix Solution Preparation: Prepare a saturated solution of CTA in a suitable solvent system, typically a mixture of acetonitrile and water with 0.1% TFA (e.g., 50:50 ACN:H₂O with 0.1% TFA).

  • Analyte Solution Preparation: Dissolve the analyte in a solvent compatible with both the analyte and the matrix solution.

  • Sample-Matrix Co-crystallization (Dried-Droplet Method): a. Mix the analyte solution and the matrix solution in a 1:1 (v/v) ratio. b. Spot 0.5-1.0 µL of the mixture onto the MALDI target plate. c. Allow the droplet to air-dry at room temperature, which results in the co-crystallization of the analyte and matrix.

  • MALDI-MS Analysis: Insert the target plate into the MALDI mass spectrometer and acquire the mass spectrum.

Potential Therapeutic Applications: An Evidence-Based Extrapolation

While direct biological studies on this compound are limited in the public domain, the chemical scaffold of 2-cyano-3-arylacrylic acid and its derivatives is of significant interest in drug discovery. The following sections explore the potential therapeutic applications of CTA based on the reported activities of structurally similar compounds.

Potential as a Protein Tyrosine Phosphatase (PTP) Inhibitor

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play crucial roles in cellular signaling by dephosphorylating tyrosine residues on proteins.[7] Overactivity of certain PTPs, such as PTP1B, is implicated in diseases like diabetes, obesity, and cancer, making them attractive drug targets.[8][9]

The 2-cyano-3-arylacrylonitrile and acrylamide scaffolds have been identified as having potential inhibitory activity against various protein kinases and phosphatases. Specifically, derivatives of 2-(thien-2-yl)acrylonitrile have been investigated as potential kinase inhibitors.[10] Given the structural similarity, it is plausible that CTA could exhibit inhibitory activity against PTPs. The electrophilic nature of the α,β-unsaturated system in CTA could potentially interact with the nucleophilic cysteine residue in the active site of PTPs.

G PTP1B PTP1B Substrate Dephosphorylated Substrate (Y) PTP1B->Substrate Inhibition Inhibition pY_Substrate Phosphorylated Substrate (pY) pY_Substrate->PTP1B CTA CTA (Potential Inhibitor) CTA->PTP1B Binds to PTP1B

Figure 2: Proposed mechanism of PTP1B inhibition by CTA.

This protocol describes a common method to screen for PTP1B inhibitors.[11][12][13][14]

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • This compound (test compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of CTA in the assay buffer.

  • In a 96-well plate, add the PTP1B enzyme to each well (except for the blank).

  • Add the diluted CTA or vehicle control to the respective wells.

  • Pre-incubate the enzyme and CTA at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding pNPP to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm.

  • Calculate the percentage of inhibition for each concentration of CTA relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the CTA concentration.

Potential as an Anticancer Agent

The 2-cyanoacrylamide and 2-thienylacrylonitrile scaffolds are present in a number of compounds with reported anticancer activity.[10] For instance, new 3-aryl-2-(2-thienyl)acrylonitriles have demonstrated high activity against hepatoma cells, with some derivatives showing sub-micromolar IC₅₀ values.[10] The proposed mechanisms of action for these related compounds include the induction of apoptosis and the inhibition of protein kinases, such as VEGFR-2.[10]

Given these findings, CTA warrants investigation for its potential antiproliferative and cytotoxic effects against various cancer cell lines.

The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation, serving as a primary screen for potential anticancer agents.[15][16][17]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.

  • Prepare serial dilutions of CTA in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of CTA. Include a vehicle control (medium with the same concentration of DMSO used to dissolve CTA) and a blank (medium only).

  • Incubate the plate for 48-72 hours in a CO₂ incubator.

  • Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of CTA relative to the vehicle control.

  • Determine the IC₅₀ value, the concentration of CTA that inhibits 50% of cell growth.

Conclusion and Future Directions

This compound is a molecule with a confirmed, practical application in analytical chemistry as a versatile MALDI matrix. Its straightforward synthesis via the Knoevenagel condensation further enhances its appeal. While direct evidence of its biological activity is currently sparse in peer-reviewed literature, the known pharmacological properties of structurally related 2-cyanoacrylamide and 2-thienylacrylonitrile derivatives provide a strong rationale for investigating CTA as a potential therapeutic agent, particularly in the areas of PTP inhibition and cancer therapy.

The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate the biological potential of this intriguing compound. Future research should focus on a comprehensive biological screening of CTA to identify its molecular targets and elucidate its mechanism of action. Such studies will be crucial in determining whether this compound can transition from a useful analytical tool to a promising lead compound in drug discovery.

References

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). PMC. [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Cancer Cell-Based Assays. Charles River Laboratories. [Link]

  • Bioassays for anticancer activities. (2013). University of Wollongong. [Link]

  • Cell-based assays for profiling activity and safety properties of cancer drugs. (2006). PubMed. [Link]

  • This compound as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. (2020). ACS Publications. [Link]

  • Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. (2023). Frontiers. [Link]

  • (PDF) this compound as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. (2020). ResearchGate. [Link]

  • PTP1B Inhibitor Assay Screening Services. BioAssay Systems. [Link]

  • Chemical structure of this compound. ResearchGate. [Link]

  • This compound as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. (2021). PubMed. [Link]

  • MALDI-TOF Sample Preparation. University of Illinois Urbana-Champaign. [Link]

  • Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids. (2022). PMC. [Link]

  • 2-cyano-3-(N-methylanilino)acrylic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022). MDPI. [Link]

  • New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. (2021). MDPI. [Link]

  • 3-(2-Thienyl)acrylic acid. PubChem. [Link]

  • Preparation of 2-cyano-3,3-diarylacrylic esters.
  • 2-Aryl-3,3,3-trifluoro-2-hydroxypropionic acids: a new class of protein tyrosine phosphatase 1B inhibitors. (2007). University of Strathclyde. [Link]

  • Case 32: Inhibition of Protein Tyrosine Phosphatase Enzymes as a Possible Treatment for Diabetes. (2021). DigitalCommons@Providence. [Link]

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An In-Depth Technical Guide to the Photophysical Characteristics of Cyano-Thienyl Acrylic Acid Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the photophysical characteristics of cyano-thienyl acrylic acid conjugates, a class of molecules with significant potential in various scientific and technological fields. As researchers, scientists, and drug development professionals, understanding the fundamental principles that govern the interaction of these compounds with light is paramount to harnessing their full capabilities. This document moves beyond a simple recitation of facts, offering in-depth explanations of the underlying science and practical, field-proven experimental protocols.

The Architectural Brilliance of Cyano-Thienyl Acrylic Acid Conjugates: A Donor-π-Acceptor Paradigm

At the heart of the unique photophysical properties of cyano-thienyl acrylic acid conjugates lies their inherent Donor-π-Acceptor (D-π-A) architecture. This molecular design is fundamental to their function and allows for a high degree of tunability.[1]

  • The Donor (D): This is an electron-rich moiety that can be varied to modulate the electronic properties of the molecule. Common donor groups include substituted amines, such as diphenylamine or piperidine, and electron-rich heterocycles like pyrrole.[2][3] The strength of the donor group significantly influences the energy of the Highest Occupied Molecular Orbital (HOMO).

  • The π-Bridge (π): The thiophene ring serves as an excellent π-conjugated bridge, facilitating efficient electronic communication between the donor and acceptor groups. The planarity and electron-rich nature of the thiophene ring are crucial for effective intramolecular charge transfer (ICT).[1]

  • The Acceptor (A): The cyano-acrylic acid moiety is a potent electron acceptor. The electron-withdrawing nature of the nitrile (-CN) and carboxylic acid (-COOH) groups lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[2] The carboxylic acid group also provides a convenient anchor for attaching these molecules to surfaces, such as metal oxides in dye-sensitized solar cells or biomolecules for imaging applications.[4]

Upon photoexcitation, an electron is promoted from the HOMO, primarily localized on the donor and the π-bridge, to the LUMO, which is predominantly centered on the acceptor. This light-induced redistribution of electron density is known as Intramolecular Charge Transfer (ICT) and is the cornerstone of the fascinating photophysical behaviors exhibited by these molecules.[5]

cluster_0 General D-π-A Structure D Electron Donor (e.g., -NR₂, Pyrrole) pi π-Bridge (Thiophene) D->pi Donates e⁻ density A Electron Acceptor (Cyano-Acrylic Acid) pi->A Transfers e⁻ density cluster_0 Knoevenagel Condensation Workflow reactants Thiophene-2-carboxaldehyde Derivative + Cyanoacetic Acid catalyst Piperidine (catalyst) Acetonitrile, Reflux reactants->catalyst product Cyano-Thienyl Acrylic Acid Conjugate catalyst->product

Caption: A simplified workflow of the Knoevenagel condensation for the synthesis of cyano-thienyl acrylic acid conjugates.

Unraveling the Photophysical Characteristics

The D-π-A architecture of these conjugates gives rise to a rich set of photophysical properties that are highly sensitive to their molecular structure and environment.

Absorption and Emission Properties

Cyano-thienyl acrylic acid conjugates typically exhibit strong absorption bands in the UV-visible region, corresponding to the π-π* and ICT transitions. [6]The position of the maximum absorption wavelength (λmax) is highly dependent on the electronic nature of the donor group and the extent of π-conjugation. Stronger electron-donating groups lead to a red-shift (bathochromic shift) in the absorption maximum due to a decrease in the HOMO-LUMO energy gap. [6] Upon relaxation from the excited state, these molecules emit light, a process known as fluorescence. The maximum emission wavelength (λem) is also sensitive to the molecular structure. The difference between the absorption and emission maxima is termed the Stokes shift , which is often significant in D-π-A molecules due to the substantial change in dipole moment between the ground and excited states. [6][7]

Quantum Yield: A Measure of Efficiency

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications such as bioimaging, where a strong fluorescence signal is required. [6]The quantum yield can be influenced by various factors, including the rigidity of the molecular structure and the nature of the solvent.

Solvatochromism: The Environmental Sensor

A hallmark of many D-π-A chromophores, including cyano-thienyl acrylic acid conjugates, is solvatochromism . This phenomenon refers to the change in the color of a substance, and more specifically its absorption and emission spectra, with a change in the polarity of the solvent. [1][5] These conjugates typically exhibit positive solvatochromism , where the emission maximum shifts to longer wavelengths (red-shift) as the solvent polarity increases. This is because the excited state, with its significant charge separation, is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. [1]This property makes them excellent candidates for use as environmental probes. [5][7] The Lippert-Mataga equation is often used to quantify the relationship between the Stokes shift and solvent polarity, allowing for an estimation of the change in dipole moment upon excitation. [7]

Structure-Property Relationships: A Chemist's Guide to Tuning Photophysics

The beauty of cyano-thienyl acrylic acid conjugates lies in the ability to fine-tune their photophysical properties through rational chemical design.

Donor Groupπ-BridgeAcceptorλabs (nm)λem (nm)Stokes Shift (cm-1)ΦFSolvent
N-propyl-pyrroleThiopheneCyanoacetic Acid434---1,4-Dioxane
N-phenyl-pyrroleThiopheneCyanoacetic Acid434---1,4-Dioxane
PiperidineBithiopheneCyanoacetic Acid-----
DiphenylamineThieno[3,2-b]thiopheneCyanoacetic Acid-----
IndoleVilsmeier-Haack LinkerChloroacrylic Acid~700-970~798-870Large--

Data compiled from various sources. [2][3][4][6]Note: A complete dataset for all compounds is not always available in a single source. The table illustrates the diversity of structures and the types of data reported.

As a general trend, increasing the electron-donating strength of the donor group or extending the π-conjugation of the bridge leads to a bathochromic shift in both absorption and emission spectra. For instance, replacing a simple alkyl-substituted amine with a more electron-rich diphenylamine group would be expected to shift the spectra to longer wavelengths. [8]

Experimental Protocols for Photophysical Characterization

To ensure the scientific integrity and reproducibility of research, standardized and well-documented experimental protocols are essential.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum of the conjugate and identify the maximum absorption wavelength (λmax).

Protocol:

  • Solution Preparation: Prepare a stock solution of the cyano-thienyl acrylic acid conjugate in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO) at a known concentration (typically in the micromolar range).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.

  • Measurement: Fill a matched quartz cuvette with the sample solution. Place both cuvettes in the spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 250-700 nm).

  • Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

This technique is used to measure the emission spectrum and determine the maximum emission wavelength (λem).

Protocol:

  • Solution Preparation: Prepare a dilute solution of the conjugate in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength (λex) to the λmax determined from the UV-Vis spectrum.

  • Measurement: Place the cuvette containing the sample solution in the spectrofluorometer.

  • Data Acquisition: Record the emission spectrum over a wavelength range starting from just above the excitation wavelength.

  • Analysis: Identify the wavelength of maximum emission intensity (λem).

cluster_0 Photophysical Characterization Workflow start Synthesized Conjugate uv_vis UV-Vis Spectroscopy (Determine λmax) start->uv_vis fluor Fluorescence Spectroscopy (Determine λem) uv_vis->fluor qy Quantum Yield Measurement fluor->qy data Photophysical Data (λmax, λem, Stokes Shift, ΦF) qy->data

Caption: A typical experimental workflow for the photophysical characterization of cyano-thienyl acrylic acid conjugates.

Fluorescence Quantum Yield (ΦF) Determination (Relative Method)

The relative method is a widely used and accessible approach for determining the fluorescence quantum yield. It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Protocol:

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. For example, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) or rhodamine 6G in ethanol (ΦF = 0.95) are common standards.

  • Solution Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. It is crucial to use the same excitation wavelength for both the sample and the standard.

  • Data Acquisition:

    • Record the absorbance of each solution at the chosen excitation wavelength.

    • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths).

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

      ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η2sample / η2std)

      where:

      • ΦF,std is the quantum yield of the standard.

      • Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.

      • η is the refractive index of the solvent.

Applications: From Bioimaging to Materials Science

The unique photophysical properties of cyano-thienyl acrylic acid conjugates make them highly attractive for a range of applications.

  • Bioimaging: Their strong fluorescence and sensitivity to the local environment make them promising candidates for fluorescent probes in cellular imaging. [9][10]By attaching specific targeting moieties, these conjugates can be directed to particular organelles or biomolecules, enabling the visualization of cellular processes. [11]For example, a conjugate has been developed as a fluorescent probe for detecting prefibrillar oligomers, which are implicated in neurodegenerative diseases. [3]

  • Sensors: The solvatochromic nature of these dyes allows them to be used as sensors for solvent polarity and to probe microenvironments in complex systems. [1]

  • Dye-Sensitized Solar Cells (DSSCs): The D-π-A structure is ideal for applications in DSSCs, where the dye absorbs light and injects an electron into a semiconductor material, initiating the generation of an electric current. [4]

Conclusion and Future Outlook

Cyano-thienyl acrylic acid conjugates represent a versatile and highly tunable class of D-π-A chromophores. Their photophysical characteristics, governed by the principles of intramolecular charge transfer, can be rationally designed through synthetic chemistry to meet the demands of specific applications. The experimental protocols detailed in this guide provide a robust framework for the accurate and reliable characterization of these fascinating molecules. As our understanding of the intricate interplay between molecular structure and photophysical properties deepens, we can anticipate the development of novel cyano-thienyl acrylic acid conjugates with even more remarkable and tailored functionalities, pushing the boundaries of what is possible in fields ranging from advanced materials to cutting-edge biomedical diagnostics.

References

  • New thienylpyrrolyl-cyanoacetic acid derivatives: synthesis and evaluation of the optical and solvatochromic properties. Sciforum. Available from: [Link]

  • Donor Acceptor Fluorophores: Synthesis, Optical Properties, TD-DFT and Cytotoxicity Studies. PMC. Available from: [Link]

  • Evaluation of Hyperpolarizability from the Solvatochromic Method: Thiophene Containing Push−Pull Cationic Dyes as a Case. ACS Publications. Available from: [Link]

  • Synthesis and Strong Solvatochromism of Push-Pull Thienylthiazole Boron Complexes. PMC. Available from: [Link]

  • Synthesis and Strong Solvatochromism of Push-Pull Thienylthiazole Boron Complexes. MDPI. Available from: [Link]

  • (E)-2-Cyano-3-(5-piperidin-1-yl-2,2-bithien-5-yl)acrylic Acid: A Fluorescent Probe for Detecting Prefibrillar Oligomers. ResearchGate. Available from: [Link]

  • Photophysical Characteristics and Photosensitizing Abilities of Thieno[3,2 - PolyU Institutional Research Archive. PolyU Institutional Research Archive. Available from: [Link]

  • Nanoparticle-based activatable probes for bioimaging. PMC. Available from: [Link]

  • Enhancing biological imaging with high-performance probes based on thermally activated delayed fluorescence. PMC. Available from: [Link]

  • Design, synthesis and biological application of chemical probes for bio-imaging. RSC Publishing. Available from: [Link]

  • 2-Cyano-3-(5'-(4-(diphenylamino)phenyl)-[2,2'-bithiophen]-5-yl)acrylic acid. PubChem. Available from: [Link]

  • Clickable C-Glycosyl Scaffold for the Development of a Dual Fluorescent and [18F]fluorinated Cyanine-Containing Probe and Preliminary In Vitro/Vivo Evaluation by Fluorescence Imaging. PMC. Available from: [Link]

  • (E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid. ChemBK. Available from: [Link]

  • Evaluation of Hyperpolarizability from the Solvatochromic Method: Thiophene Containing Push−Pull Cationic Dyes as a Case Study. ResearchGate. Available from: [Link]

  • Donor acceptor fluorophores: synthesis, optical properties, TD-DFT and cytotoxicity studies. RSC Publishing. Available from: [Link]

  • Supramolecular luminescent system based on 2-cyano-3(4-(diphenylamino) phenyl) acrylic acid: Chiral luminescent host for selective CH3CN sensor. ResearchGate. Available from: [Link]

  • Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder. PMC. Available from: [Link]

  • Azulene – Thiophene – Cyanoacrylic acid dyes with donor-π-acceptor structures. Synthesis, characterisation and evaluation in dye-sensitized solar cells. ResearchGate. Available from: [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. Available from: [Link]

  • Triisopropylsilylethynyl-Thienyl Substituted Indenofluorene-Based Donor. SSRN. Available from: [Link]

  • Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. PMC. Available from: [Link]/pmc/articles/PMC8979313/)

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Methodological & Application

Application Note: Synthesis of 2-Cyano-3-(2-thienyl)acrylic acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocol for the synthesis of 2-Cyano-3-(2-thienyl)acrylic acid (CAS: 58177-53-0), a critical intermediate in the development of tyrosine kinase inhibitors and a high-performance matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

The synthesis utilizes a Knoevenagel condensation between 2-thiophenecarboxaldehyde and cyanoacetic acid. Unlike generic protocols, this method focuses on controlling the E-isomer selectivity and maximizing yield through a piperidine-catalyzed pathway in ethanol, ensuring a product suitable for sensitive analytical and biological applications.

Reaction Mechanism & Rationale

The Knoevenagel condensation involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. In this specific synthesis:

  • Deprotonation: The weak base (piperidine) deprotonates the

    
    -carbon of cyanoacetic acid, generating a resonance-stabilized enolate.
    
  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2-thiophenecarboxaldehyde.

  • Aldol Intermediate: A

    
    -hydroxy intermediate is formed.
    
  • Dehydration: Spontaneous elimination of water occurs (often driven by heating), resulting in the thermodynamically stable

    
    -unsaturated acid.
    
Mechanistic Pathway (Graphviz Visualization)

Knoevenagel_Mechanism Reagents Reagents: Cyanoacetic Acid + Piperidine Enolate Enolate Ion (Nucleophile) Reagents->Enolate Deprotonation Intermediate Beta-Hydroxy Intermediate Enolate->Intermediate Nucleophilic Attack Aldehyde 2-Thiophenecarboxaldehyde (Electrophile) Aldehyde->Intermediate Electrophilic Center Product Product: (E)-2-Cyano-3-(2-thienyl) acrylic acid Intermediate->Product Dehydration (-H2O) Water Byproduct: H2O Intermediate->Water Elimination

Figure 1: Mechanistic pathway of the base-catalyzed condensation of cyanoacetic acid and 2-thiophenecarboxaldehyde.

Experimental Protocol

Materials & Equipment[1]
ComponentGradeQuantity (Scale: 10 mmol)Role
2-Thiophenecarboxaldehyde >98%1.12 g (10 mmol)Electrophile
Cyanoacetic Acid >99%0.85 g (10 mmol)Nucleophile
Piperidine Reagent0.1 mL (approx. 5-10 drops)Catalyst
Ethanol Absolute20 mLSolvent
HCl (1M) Aqueous~10 mLAcidification/Precipitation

Equipment:

  • 50 mL Round-bottom flask (RBF)

  • Reflux condenser

  • Magnetic stirrer & hotplate

  • Vacuum filtration setup (Buchner funnel)

  • Melting point apparatus[1]

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Dissolution: In a 50 mL RBF, dissolve 0.85 g of cyanoacetic acid in 20 mL of ethanol .

  • Addition of Aldehyde: Add 1.12 g (0.94 mL) of 2-thiophenecarboxaldehyde to the solution. Stir for 2 minutes to ensure homogeneity.

  • Catalysis: Add 5-10 drops of piperidine .

    • Note: The solution may turn slightly yellow/orange, indicating the formation of the piperidinium salt and initiation of the reaction.

Phase 2: Condensation & Reflux
  • Heating: Attach the reflux condenser. Heat the mixture to reflux (approx. 80°C) with moderate stirring.

  • Duration: Maintain reflux for 2 to 4 hours .

    • Monitoring: Monitor progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The aldehyde spot (

      
      ) should disappear, and a new polar product spot (acid) will appear near the baseline or streak (depending on plate acidity).
      
Phase 3: Work-up & Isolation
  • Cooling: Remove the heat source and allow the reaction mixture to cool to room temperature.

  • Acidification: Pour the reaction mixture into a beaker containing 50 mL of ice-cold water . Slowly add 1M HCl dropwise with stirring until the pH reaches ~2-3.

    • Why? This step protonates the carboxylate salt (formed by piperidine) back to the free acid, causing it to precipitate.

  • Crystallization: A yellow solid precipitate will form. Let it stand in an ice bath for 30 minutes to maximize yield.

  • Filtration: Filter the solid using vacuum filtration. Wash the cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL) to remove unreacted aldehyde and catalyst.

Phase 4: Purification
  • Recrystallization: Recrystallize the crude solid from hot ethanol or an ethanol/water (9:1) mixture.

  • Drying: Dry the purified crystals in a vacuum oven at 50°C for 6 hours.

Experimental Workflow Diagram

Workflow Start Start: Mix Aldehyde + Cyanoacetic Acid in Ethanol Catalyst Add Piperidine (Cat.) Start->Catalyst Reflux Reflux at 80°C (2-4 Hours) Catalyst->Reflux Cool Cool to RT & Pour into Ice Water Reflux->Cool Acidify Acidify with 1M HCl (pH 2-3) Cool->Acidify Filter Vacuum Filtration & Wash Acidify->Filter Recryst Recrystallize (Ethanol) Filter->Recryst Final Pure 2-Cyano-3-(2-thienyl) acrylic acid Recryst->Final

Figure 2: Step-by-step experimental workflow for the synthesis and purification.[2]

Characterization & Quality Control

To ensure the integrity of the synthesized compound, compare your data against these standard parameters.

Physical Properties[2][4]
  • Appearance: Yellow crystalline powder.

  • Yield: Typical isolated yields range from 80% to 92% .

  • Melting Point: The acid typically decomposes/melts in the range of 240–250°C (Note: Values vary by crystal habit; related esters melt lower, ~93-96°C). Always verify against a standard if available.

Spectroscopic Data (Expected)
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       13.5 (s, 1H, -COOH) – Broad singlet, exchangeable.
      
    • 
       8.45 (s, 1H, -CH=C) – Characteristic vinylic proton, deshielded by CN and COOH.
      
    • 
       8.05 (d, 
      
      
      
      Hz, 1H, Thiophene H-5)
    • 
       7.95 (d, 
      
      
      
      Hz, 1H, Thiophene H-3)
    • 
       7.30 (dd, 
      
      
      
      Hz, 1H, Thiophene H-4)
  • IR (KBr pellet):

    • 
       (C
      
      
      
      N stretch)[1]
    • 
       (C=O stretch, carboxylic acid)
      
    • 
       (C=C alkene stretch)
      

Applications

MALDI-MS Matrix

This compound (CTA) has emerged as a superior matrix for the analysis of:

  • Polyethylene Glycols (PEGs): Enables analysis of high molecular weight PEGs with lower laser thresholds compared to DHB.

  • Lipids & Peptides: Provides high signal-to-noise ratios and reduced fragmentation.

  • Protocol: Dissolve CTA in 50:50 ACN:Water (0.1% TFA) at 10 mg/mL. Mix 1:1 with analyte solution.

Medicinal Chemistry
  • MMP Inhibitors: The cyanoacrylic acid moiety serves as a zinc-binding group (ZBG) mimic in the design of Matrix Metalloproteinase (MMP) inhibitors.

  • Michael Acceptors: The

    
    -unsaturated system acts as a Michael acceptor, targeting cysteine residues in covalent drug design (e.g., covalent kinase inhibitors).
    

Troubleshooting Guide

IssuePossible CauseSolution
Low Yield / No Precipitate Incomplete acidificationEnsure pH is < 3. The salt form is soluble in water.
Oiling Out Impure starting materials or solventRecrystallize the crude oil from a minimum amount of hot ethanol. Scratch the flask to induce nucleation.
Dark Product Polymerization or oxidationPerform reaction under Nitrogen atmosphere. Reduce reflux time.
Starting Material Remains Old CatalystUse fresh piperidine. Ensure the aldehyde is not oxidized to the acid prior to use.

References

  • BenchChem. Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde. Retrieved from .

  • Sigma-Aldrich. Knoevenagel Condensation Reaction - Technical Overview. Retrieved from .

  • Santa Cruz Biotechnology. this compound (CAS 58177-53-0) Product Data. Retrieved from .

  • ResearchGate. this compound as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. J. Am. Soc.[3] Mass Spectrom. 2021. Retrieved from .

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 735981: 3-(2-Thienyl)acrylic acid. Retrieved from .[4]

Sources

Application Note: Protocol for Sensitizing TiO₂ with 2-Cyano-3-(2-thienyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

This Application Note details the protocol for sensitizing mesoporous Titanium Dioxide (TiO₂) photoanodes with 2-Cyano-3-(2-thienyl)acrylic acid (henceforth referred to as CTA ).

While often utilized as a synthetic precursor for complex D-π-A dyes, CTA serves as a critical model sensitizer for studying adsorption kinetics and interface engineering due to its low molecular weight (179.2 g/mol ) and simplified donor-acceptor topology. Its structure features a thiophene donor and a cyanoacrylic acid acceptor/anchor.

Key Technical Challenge: Small planar molecules like CTA are prone to forming H-aggregates on the TiO₂ surface, which promotes non-radiative recombination and reduces charge injection efficiency. This protocol mitigates aggregation through solvent engineering and co-adsorbent usage, ensuring a Monolayer Assembly (MA) rather than multilayer deposition.

Material Specifications & Preparation

Reagents
ComponentGrade/SpecificationFunction
Target Dye This compound (>98% HPLC)Photosensitizer
Solvent A Acetonitrile (Anhydrous, 99.8%)Primary solvent (High polarity)
Solvent B tert-Butanol (Anhydrous, ≥99.5%)Co-solvent (Suppress aggregation)
Co-adsorbent Chenodeoxycholic Acid (CDCA)Spacer molecule to prevent

-

stacking
Substrate Mesoporous TiO₂ film (Anatase, ~10-12

m)
Electron Acceptor
Substrate Activation (Critical Step)

Causality: TiO₂ surfaces readily adsorb atmospheric water and hydrocarbons, which block the Ti(IV) binding sites required for the carboxylate anchor of the dye.

  • Protocol: Sinter TiO₂ electrodes at 450°C for 30 minutes .

  • Cooling: Allow to cool to 80°C. Do not cool to room temperature.

  • Why: Staining warm electrodes (approx. 80°C) prevents water re-adsorption and utilizes thermal energy to drive the initial anchoring reaction.

Experimental Protocol: Sensitization Workflow

Dye Solution Preparation

To achieve optimal coverage without aggregation, a binary solvent system is employed.

  • Stock Solvent: Prepare a 1:1 (v/v) mixture of Acetonitrile and tert-Butanol .

    • Note: Acetonitrile ensures solubility; tert-butanol reduces the dielectric constant, discouraging dye self-association.

  • Dye Dissolution: Dissolve CTA to a concentration of 0.3 mM .

    • Calculation: For 10 mL solution, dissolve ~0.54 mg of CTA (MW: 179.2 g/mol ).

  • Co-adsorbent Addition (Optional but Recommended): Add CDCA at 10 mM (approx. 30:1 molar ratio vs. Dye).

    • Mechanism:[1] CDCA competes for surface sites, breaking up dye clusters.

The Staining Cycle
  • Immersion: Immerse the warm (80°C) TiO₂ electrode vertically into the dye solution.

  • Incubation: Seal the container (Parafilm/lid) and incubate at 25°C (Room Temp) for 12–16 hours in the dark.

    • Warning: Do not exceed 24 hours. Small molecules can undergo desorption/exchange equilibrium favoring lower surface coverage over extended periods if moisture enters.

  • Washing: Remove electrode and rinse immediately with pure Acetonitrile .

    • Purpose: Removes physisorbed (non-anchored) dye molecules that contribute to recombination but not current generation.

  • Drying: Dry under a stream of Nitrogen gas.

Workflow Visualization

SensitizationWorkflow Prep Solvent Prep (ACN:t-BuOH 1:1) Dissolve Dissolve CTA (0.3 mM) Prep->Dissolve Immerse Immersion (Warm Substrate) Dissolve->Immerse Activate Activate TiO2 (450°C -> 80°C) Activate->Immerse Immediate Transfer Incubate Incubation (12-16h, Dark) Immerse->Incubate Rinse Rinse (Pure ACN) Incubate->Rinse Dry N2 Dry Rinse->Dry

Figure 1: Step-by-step workflow for sensitizing TiO₂ with CTA. Colors indicate process phases: Blue (Prep), Red (Activation), Yellow (Reaction), Green (Finishing).

Mechanistic Insight & Validation

Binding Mechanism

The anchoring group of CTA is the cyanoacrylic acid moiety. Upon adsorption, the carboxylic acid deprotonates, forming a bidentate bridging linkage with Ti(IV) surface atoms. This is the thermodynamically preferred mode over monodentate ester-like linkage.

Chemical Equation:



Binding Logic Diagram

BindingMechanism Dye CTA Molecule (-COOH) Interaction Acid-Base Reaction (Deprotonation) Dye->Interaction Surface TiO2 Surface (Ti-OH) Surface->Interaction Bidentate Bidentate Bridge (Stable Anchor) Interaction->Bidentate -H2O Injection Electron Injection (LUMO -> CB) Bidentate->Injection Under Illumination

Figure 2: Mechanistic pathway of CTA anchoring onto TiO₂. The bidentate bridge ensures electronic coupling for charge transfer.

Quality Control (QC) & Validation

A "self-validating" protocol requires confirmation of success before device assembly.

Validation MethodObservationInterpretation
Visual Inspection Film turns light yellow/pale orange.Dye uptake successful. (CTA has lower extinction coefficient than Ruthenium dyes, so color is faint).
ATR-FTIR Disappearance of C=O stretch (~1700 cm⁻¹). Appearance of symmetric/asymmetric -COO⁻ stretches (~1400/1550 cm⁻¹).Confirms chemical bonding (chemisorption) vs. physical deposition.
UV-Vis (Solid State) Blue shift of absorption max compared to solution.Indicates H-aggregation (Bad).
UV-Vis (Solid State) Red shift or broadening compared to solution.Indicates J-aggregation or strong coupling (Good).

Troubleshooting Guide

Issue 1: Film remains white or very pale.

  • Cause: TiO₂ surface was hydrated (inactive) or dye concentration too low.

  • Fix: Re-sinter TiO₂ and ensure immersion happens while the film is still warm (80°C). Verify solvent is anhydrous.

Issue 2: Low Short-Circuit Current (


) in device. 
  • Cause: Aggregation of the small planar CTA molecule.

  • Fix: Increase CDCA concentration to 20 mM or switch solvent to 100% Acetonitrile (if t-Butanol is suspected of interference, though rare).

Issue 3: Dye desorbs during electrolyte filling.

  • Cause: Weak physical adsorption (physisorption) rather than chemisorption.

  • Fix: Ensure the "Washing" step (Step 3.2.3) was thorough. Only chemically bound dye should remain.

References

  • Adsorption Mechanism of Cyanoacrylic Acid: Zhang, C., et al. "The adsorption of α-cyanoacrylic acid on anatase TiO2 (101) and (001) surfaces: A density functional theory study." The Journal of Chemical Physics, 2014.

  • Vibrational Spectroscopy of Adsorbed Dyes: Lee, H., et al. "First-Principle Characterization of the Adsorption Configurations of Cyanoacrylic Dyes on TiO2 Film."[2][3] The Journal of Physical Chemistry A, 2016.

  • Solvent Engineering in DSSC: Marinado, T., et al. "Solvent Effects on the Adsorption Geometry and Electronic Structure of Dye-Sensitized TiO2."[4] The Journal of Physical Chemistry C, 2012.

  • Small Molecule Thiophene Derivatives: Thomas, K. R. J., et al. "2,3-Disubstituted Thiophene-Based Organic Dyes for Solar Cells." Chemistry of Materials, 2008.[5]

Sources

Application Note: 2-Cyano-3-(2-thienyl)acrylic Acid as an Anchoring Group in DSSCs

[1]

Executive Summary

This application note details the utility of 2-Cyano-3-(2-thienyl)acrylic acid (CTA) and its derivatives as high-performance electron-accepting anchoring groups in Dye-Sensitized Solar Cells (DSSCs). Unlike traditional carboxylate anchors, the CTA moiety combines the strong binding affinity of cyanoacrylic acid with the conjugative extension of a thiophene ring.[1] This dual functionality facilitates efficient electron injection into the TiO₂ conduction band while red-shifting the absorption spectrum of the sensitizer.[1]

This guide provides protocols for:

  • Synthesis: Attaching the CTA anchor to aldehyde-functionalized chromophores via Knoevenagel condensation.[1][2]

  • Device Fabrication: Optimized staining conditions for CTA-based metal-free organic dyes.

  • Co-adsorption: Using the small molecule CTA as a surface passivation agent to suppress dark current.[1]

Material Properties & Mechanistic Insight[1]

Chemical Identity[1]
  • IUPAC Name: (E)-2-cyano-3-(thiophen-2-yl)acrylic acid[1]

  • Role: Electron Acceptor (A) and Anchoring Group in D-π-A organic dyes.[1][3]

  • Molecular Formula: C₈H₅NO₂S[1]

  • Solubility: Soluble in THF, Ethanol, Acetonitrile, DMSO.[1]

The "Push-Pull" Mechanism

In metal-free organic dyes, the CTA moiety acts as the "Pull" (Acceptor) component.[1]

  • Electron Withdrawal: The cyano (-CN) group is strongly electron-withdrawing, lowering the LUMO energy level of the dye to align with the TiO₂ conduction band edge (-4.0 eV vs vacuum).[1]

  • Surface Binding: The carboxylic acid (-COOH) deprotonates to form a carboxylate, which binds to Ti(IV) sites on the semiconductor surface.[1]

  • Conjugation Extension: The thiophene ring reduces the steric hindrance often seen with phenyl-based anchors, allowing for denser dye packing and improved charge transfer kinetics.[1]

Binding Modes on TiO₂

Understanding the binding mode is critical for stability.[1] The CTA anchor typically exhibits bidentate bridging or bidentate chelating modes, which are superior to monodentate ester linkages in terms of thermal stability and electron injection efficiency.[1]

BindingModescluster_ModesCTA Anchoring ConfigurationsTiO2TiO2 Surface (Anatase 101)MonodentateMonodentate Ester(Weak, Unstable)BridgingBidentate Bridging(Preferred for Injection)TiO2->BridgingTi-O-C-O-TiChelatingBidentate Chelating(High Stability)TiO2->ChelatingTi(O)2-C

Figure 1: Schematic of anchoring modes.[1] Bidentate bridging is kinetically preferred for fast electron injection.[1]

Experimental Protocols

Protocol A: Synthesis of CTA-Functionalized Dyes

Objective: Attach the CTA anchor to a donor-pi-aldehyde precursor (D-π-CHO) via Knoevenagel condensation.[1] This is the final step in synthesizing dyes like D102, D131, or custom oligothiophene sensitizers.[1]

Reagents:

  • Precursor Aldehyde (D-π-CHO) [1 eq][1]

  • Cyanoacetic acid [1.2 eq][1]

  • Piperidine [Catalytic amount, ~3-5 drops][1]

  • Solvent: Acetonitrile (ACN) or Chloroform (CHCl₃)[1]

  • Purification: Chloroform/Methanol (for recrystallization)[1]

Workflow:

  • Dissolution: Dissolve 0.5 mmol of the aldehyde precursor in 20 mL of ACN/CHCl₃ (1:1 v/v) in a round-bottom flask.

  • Activation: Add 0.6 mmol of Cyanoacetic acid.

  • Catalysis: Add 3 drops of piperidine.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours under Nitrogen atmosphere. Monitor via TLC (Shift in Rf due to acid formation).

  • Precipitation: Cool to room temperature. The product often precipitates upon cooling.[1] If not, remove solvent under reduced pressure and acidify with 0.1 M HCl to precipitate the dye.[1]

  • Purification: Filter the solid and wash with water (to remove piperidine salts) and cold methanol. Recrystallize from Ethanol/CHCl₃ if necessary.

Validation:

  • ¹H-NMR: Look for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the vinylic proton signal (~8.0–8.5 ppm) characteristic of the acrylic acid group.[1]

Protocol B: Device Fabrication (Staining)

Objective: Sensitize a mesoporous TiO₂ photoanode with a CTA-based dye.[1]

Reagents:

  • Solvent System: Acetonitrile : tert-Butanol (1:1 v/v).[1] Note: The tert-butanol suppresses aggregation.

  • Dye Concentration: 0.3 mM.[1]

  • Co-adsorbent (Optional): Chenodeoxycholic acid (CDCA) at 10 mM.[1]

Step-by-Step:

  • Substrate Prep: Prepare TiO₂ electrodes (transparent + scattering layer) via screen printing and sinter at 500°C for 30 mins.

  • Dye Solution:

    • Weigh dye to achieve 0.3 mM concentration.[1]

    • Critical Step: If the dye has a long alkyl chain (e.g., hexylthiophene), add CDCA at a 10:1 molar ratio (CDCA:Dye) to prevent π-π stacking.[1]

    • Sonicate for 15 minutes to ensure complete dissolution.

  • Staining:

    • Immerse the warm TiO₂ electrode (~80°C) directly into the dye solution.[1]

    • Why warm? This prevents moisture adsorption on the TiO₂ surface, which competes with the anchor.[1]

  • Incubation: Keep in the dark at Room Temperature for 12–18 hours.

  • Washing: Remove electrode and rinse immediately with pure Acetonitrile to remove non-chemisorbed dye molecules.[1] Dry with N₂ stream.[1]

Protocol C: Using CTA Small Molecule as Co-Adsorbent

Objective: Use the small molecule this compound itself as a co-adsorbent to improve V_oc in devices sensitized with sterically bulky dyes (e.g., Porphyrins).[1]

Rationale: The small CTA molecule can penetrate the gaps between large dye molecules, passivating the TiO₂ surface and preventing the electrolyte (I⁻/I₃⁻) from recombining with injected electrons.[1]

Mixture Preparation:

Component Concentration Role
Primary Dye 0.2 mM Photon Harvesting
CTA (Co-adsorbent) 0.5 - 1.0 mM Surface Passivation

| Solvent | THF / Ethanol | Carrier Medium |[1]

Procedure:

  • Prepare the mixed solution containing both the Primary Dye and CTA.[1]

  • Stain as per Protocol B.

  • Note: If the Primary Dye loading decreases significantly (visible by lighter color), reduce the CTA concentration.[1] CTA competes for binding sites; the goal is to fill gaps, not displace the sensitizer.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low J_sc (Current) Dye aggregation or poor injection.[1]Add CDCA (10 mM) to dye bath.[1] Ensure anchor synthesis (Protocol A) yielded pure trans isomer (E-isomer).
Low V_oc (Voltage) High recombination (Dark Current).[1]Use CTA as a co-adsorbent (Protocol C) or deposit a thin Al₂O₃ blocking layer before staining.[1]
Dye Desorption Unstable binding (Monodentate).[1]Ensure staining solvent is anhydrous.[1] Water hydrolyzes the ester-like bond.
Blue Shift in Abs H-aggregates on surface.[1]Increase CDCA ratio. Switch solvent to pure Ethanol (sometimes reduces aggregation for specific thiophene dyes).[1]

Workflow Visualization

The following diagram illustrates the critical path from precursor synthesis to device integration.

DSSC_WorkflowAldehydeAldehyde Precursor(D-pi-CHO)KnoevenagelKnoevenagel Condensation(Piperidine/ACN, 80°C)Aldehyde->KnoevenagelCyanoCyanoacetic AcidCyano->KnoevenagelCTA_DyeCTA-Functionalized Dye(Precipitate)Knoevenagel->CTA_DyePurificationSolutionDye Solution(+ CDCA/CTA co-adsorbent)CTA_Dye->SolutionDissolveStainingStaining Process(12-18h, Dark)Solution->StainingTiO2TiO2 Electrode(Sintered)TiO2->StainingCellAssembled DSSCStaining->CellAssembly w/ Electrolyte

Figure 2: Synthesis and Fabrication Workflow for CTA-based DSSCs.[1]

References

  • Hagfeldt, A., et al. (2010).[1] "Dye-Sensitized Solar Cells."[1][2][3][4][5] Chemical Reviews, 110(11), 6595-6663.[1] Link[1]

  • Mishra, A., et al. (2009).[1] "Metal-Free Organic Dyes for Dye-Sensitized Solar Cells: From Structure: Property Relationships to Design Rules." Angewandte Chemie International Edition, 48(14), 2474-2499.[1] Link[1]

  • Hara, K., et al. (2003).[1] "Design of new coumarin dyes having thiophene moieties for highly efficient organic-dye-sensitized solar cells." New Journal of Chemistry, 27, 783-785.[1] Link

  • Sigma-Aldrich. "this compound Product Specification."[1] Link

  • Santa Cruz Biotechnology. "this compound Properties."[1][6] Link[1]

Application and Protocol for the Synthesis of 2-Cyano-3-(2-thienyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Knoevenagel Condensation and the Utility of a Thiophene-Containing Acrylic Acid

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a reliable route to α,β-unsaturated compounds.[1] This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a base.[1] The resulting products are versatile intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional polymers.

This application note provides a detailed protocol for the synthesis of 2-Cyano-3-(2-thienyl)acrylic acid, a molecule of significant interest. The presence of the electron-rich thiophene moiety and the conjugated acrylic acid system imparts unique electronic and chemical properties. Notably, this compound has been identified as a highly effective matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, facilitating the analysis of a broad spectrum of analytes, from small molecules to large biomolecules.[2][3]

Underlying Chemistry: The Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation

The synthesis of this compound from 2-thiophenecarboxaldehyde and cyanoacetic acid is a classic example of the Knoevenagel condensation, typically catalyzed by a weak organic base such as piperidine. The reaction proceeds through a well-established mechanism:

  • Enolate Formation: Piperidine, acting as a base, deprotonates the α-carbon of cyanoacetic acid, which is acidic due to the electron-withdrawing effects of the adjacent cyano and carboxyl groups. This results in the formation of a resonance-stabilized enolate ion.[4][5]

  • Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of 2-thiophenecarboxaldehyde, forming a tetrahedral intermediate.[4][5]

  • Dehydration: This intermediate undergoes a dehydration reaction, eliminating a molecule of water to form the final α,β-unsaturated product, this compound.[4][5] In some mechanistic pathways involving piperidine, the formation of an iminium ion intermediate from the aldehyde and piperidine can precede the nucleophilic attack by the enolate.[4][5][6]

Knoevenagel_Mechanism Figure 1: Simplified Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product 2-Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde Tetrahedral_Intermediate Tetrahedral Intermediate 2-Thiophenecarboxaldehyde->Tetrahedral_Intermediate Cyanoacetic_Acid Cyanoacetic Acid Enolate_Ion Enolate Ion Cyanoacetic_Acid->Enolate_Ion Piperidine (Base) Piperidine Piperidine Enolate_Ion->Tetrahedral_Intermediate Nucleophilic Attack on Aldehyde Final_Product This compound Tetrahedral_Intermediate->Final_Product Dehydration (-H2O)

Caption: Figure 1: Simplified Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation.

Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the preparation of this compound.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityPurity
2-ThiophenecarboxaldehydeC₅H₄OS112.151.0 eq≥98%
Cyanoacetic AcidC₃H₃NO₂85.061.1 eq≥99%
PiperidineC₅H₁₁N85.15Catalytic amount (e.g., 0.1 eq)≥99%
EthanolC₂H₅OH46.07SolventAnhydrous
Hydrochloric Acid (HCl)HCl36.46For acidification1 M solution
Deionized WaterH₂O18.02For washing-
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Reaction Workflow

experimental_workflow Figure 2: Experimental Workflow for Synthesis A 1. Combine Reactants - 2-Thiophenecarboxaldehyde - Cyanoacetic Acid - Ethanol B 2. Add Catalyst - Piperidine A->B C 3. Heat to Reflux - Monitor by TLC B->C D 4. Cool and Acidify - Cool to room temperature - Acidify with 1 M HCl C->D E 5. Isolate Crude Product - Vacuum filtration D->E F 6. Purify Product - Recrystallization from ethanol/water E->F G 7. Characterize - NMR, MS, Melting Point F->G

Caption: Figure 2: Experimental Workflow for Synthesis.

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-thiophenecarboxaldehyde (1.0 eq) and cyanoacetic acid (1.1 eq) in ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC (a suitable mobile phase would be a mixture of hexane and ethyl acetate). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be filtered directly. If not, reduce the volume of the solvent using a rotary evaporator.

  • Precipitation: Acidify the cooled reaction mixture with 1 M hydrochloric acid until the pH is acidic. This will protonate the carboxylate and cause the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any remaining salts and impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.

  • Drying: Dry the purified product under vacuum.

Expected Results and Characterization

The final product, this compound, should be a solid. The yield will depend on the specific reaction conditions and purification efficiency. For characterization, the following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product. The ¹H NMR spectrum is expected to show signals corresponding to the thiophene ring protons and the vinylic proton.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound (C₈H₅NO₂S, MW: 179.19 g/mol ).[7]

  • Melting Point: The melting point of the purified product should be determined and compared to literature values if available.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the nitrile (C≡N) and carboxylic acid (C=O and O-H) stretches.

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • 2-Thiophenecarboxaldehyde: This compound is harmful if swallowed and causes skin and eye irritation.[8][9][10] It is a combustible liquid.[10][11] Avoid contact with skin and eyes, and wear suitable protective gloves and safety goggles.[8][9]

  • Cyanoacetic Acid: This compound is harmful if swallowed and causes severe skin burns and eye damage.[12][13] Avoid inhalation of dust and ensure adequate ventilation.[12]

  • Piperidine: Piperidine is a flammable liquid and is toxic and corrosive. It should be handled with extreme care, using appropriate personal protective equipment.

  • Ethanol: Ethanol is a flammable liquid. Keep away from ignition sources.

  • Hydrochloric Acid: Hydrochloric acid is corrosive and can cause severe burns. Handle with care and wear appropriate protective equipment.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][9][10][11][12][13]

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction time or using a different solvent. The purity of the starting materials is also crucial; ensure they are of high quality.

  • Side Reactions: The primary side reaction to consider is the self-condensation of the aldehyde, although this is less likely under the mild basic conditions of the Knoevenagel condensation.

  • Catalyst Loading: The amount of piperidine can be optimized. Too little may result in a slow reaction, while too much could potentially lead to side reactions.

References

  • Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%. Retrieved from [Link]

  • Material Safety Data Sheet. (2026, January 20). Cyanoacetic Acid.
  • Asfandyar, M. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture [Video]. YouTube.
  • ResearchGate. (n.d.). Plausible reaction mechanism of Knoevenagel condensation reaction. Retrieved from [Link]

  • Dalessandro, E. V., et al. (2017). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. Journal of Molecular Modeling, 23(1), 24.
  • The Organic Chemistry Tutor. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry [Video]. YouTube.
  • Serrano-Castañeda, C. A., et al. (2026, January 2). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 16(1), 1-15.
  • S D Fine-Chem Limited. (n.d.). CYANOACETIC ACID GHS Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (2019, February 22). 2-THIOPHENECARBOXYALDEHYDE For synthesis MSDS. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.).
  • Dalessandro, E. V., et al. (2018, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B.
  • MDPI. (2025, April 8). Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of this compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • TCI EUROPE N.V. (n.d.).
  • Alfa Aesar. (2025, September 14).
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Das, R., et al. (2021). This compound as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. Journal of the American Society for Mass Spectrometry, 32(1), 387-393.
  • Al-Hourani, B. J., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1393.
  • ScienceOpen. (n.d.). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-cyano-3-dimethylamino-acrylanilide. Retrieved from [Link]

  • Cardiff University. (2023, May 15). Synthesis and structure determination of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1 H -pyrazol-4-yl)acrylamide. Retrieved from [Link]

Sources

Application Note: Piperidine-Catalyzed Synthesis of 2-Cyano-3-(2-thienyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-Cyano-3-(2-thienyl)acrylic acid (CTA) via the Knoevenagel condensation is a foundational carbon-carbon bond-forming reaction. Recently, CTA has emerged as a highly effective, low-cost matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), enabling the analysis of a broad spectrum of analytes including high molecular mass PEGs, lipids, and proteins[1]. This application note provides a self-validating, step-by-step protocol for the synthesis of CTA using 2-thiophenecarboxaldehyde and cyanoacetic acid, utilizing piperidine as an organocatalyst.

Mechanistic Insights & Experimental Causality

The Knoevenagel condensation is a specific modification of the aldol condensation, characterized by the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step that eliminates a water molecule[2].

Why Cyanoacetic Acid?

Cyanoacetic acid contains an active methylene group flanked by two powerful electron-withdrawing groups (cyano and carboxylic acid). These groups significantly lower the pKa of the α-protons, facilitating rapid deprotonation to the enolate ion even in the presence of a mild base[2].

The Role of Piperidine

Piperidine is selected as the catalyst because it is a weakly basic secondary amine (pKa ~ 11.2). Using a strong base (like NaOH or KOH) would inadvertently induce the self-condensation of the aldehyde[2]. Piperidine strikes the perfect balance: it is basic enough to deprotonate the cyanoacetic acid, yet mild enough to prevent unwanted side reactions. Furthermore, piperidine can transiently form an iminium ion intermediate with the aldehyde, further lowering the activation energy for the nucleophilic attack.

Solvent Selection: The Causality of Ethanol

Ethanol is utilized as the reaction solvent due to its specific solubility profile[3]. At reflux temperatures (78°C), both starting materials and the catalyst are highly soluble, ensuring a homogeneous reaction mixture. However, the resulting product—this compound—is a rigid, highly conjugated planar molecule with significantly lower solubility in cold ethanol. This thermodynamic differential drives spontaneous precipitation upon cooling, bypassing the need for complex liquid-liquid extractions or column chromatography.

Mechanism A Cyanoacetic Acid (Active Methylene) C Carbanion Intermediate (Nucleophile) A->C Deprotonation B Piperidine (Base Catalyst) B->C Extracts H+ E Aldol-Type Adduct (Alkoxide) C->E Nucleophilic Attack D 2-Thiophenecarboxaldehyde (Electrophile) D->E Carbonyl Carbon F Dehydration (- H2O) E->F Protonation & Elimination G This compound (Target Product) F->G E-Isomer Formation

Fig 1. Logical relationship and chemical mechanism of the piperidine-catalyzed Knoevenagel condensation.

Quantitative Data: Reaction Optimization

To establish the most efficient protocol, various catalytic systems and solvents were evaluated. The data below synthesizes the optimal parameters for maximizing yield while minimizing reaction time and purification complexity.

Table 1: Optimization of Reaction Conditions for CTA Synthesis

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Isolated Yield (%)Purity Profile
1 Ethanol Piperidine (10) 78 (Reflux) 3.0 88% High (Direct Precipitation)
2ToluenePiperidine (10)110 (Reflux)4.082%Moderate (Requires Dean-Stark)
3WaterKOH (20)75 (Microwave)0.375%Moderate (Requires Acidification)
4Solvent-FreeDBU (10)Room Temp1.092%Low (Requires Column Purif.)

Note: Entry 1 was selected as the standard protocol due to the optimal balance of high yield, operational simplicity, and the avoidance of complex purification steps[3].

Experimental Protocol

Materials and Reagents
  • 2-Thiophenecarboxaldehyde (Electrophile, >98% purity)

  • Cyanoacetic Acid (Active methylene, >99% purity)[4]

  • Piperidine (Organocatalyst, >99% purity)

  • Absolute Ethanol (Reaction solvent and recrystallization solvent)

  • Ethyl Acetate & Hexanes (For TLC analysis)

Step-by-Step Methodology
  • Reagent Preparation: In a clean, oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-thiophenecarboxaldehyde (10.0 mmol, 1.12 g) and cyanoacetic acid (10.5 mmol, 0.89 g). The slight excess of cyanoacetic acid ensures complete consumption of the aldehyde.

  • Solvation: Add 20 mL of absolute ethanol to the flask. Stir at room temperature (20-25°C) until both reagents are fully dissolved[3].

  • Catalyst Addition: Slowly add piperidine (1.0 mmol, ~100 µL, 10 mol%) dropwise to the stirring solution. Caution: Piperidine is toxic and flammable; perform this step inside a certified fume hood. A slight color change (typically to a deeper yellow/orange) indicates the formation of the enolate intermediate.

  • Reflux (Dehydration Step): Attach a reflux condenser to the flask. Transfer the assembly to a pre-heated oil bath or heating mantle and heat to 78°C. Maintain continuous reflux for 3 hours. The thermal energy is critical to drive the elimination of water, pushing the equilibrium toward the α,β-unsaturated product[2].

  • Reaction Monitoring: After 2.5 hours, monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of EtOAc:Hexane (3:7)[4]. The reaction is deemed complete when the aldehyde spot disappears.

  • Crystallization: Remove the flask from the heat source and allow it to cool to room temperature. Once at room temperature, transfer the flask to an ice-water bath (0-5°C) for 30–45 minutes. The target compound, this compound, will spontaneously precipitate as a crystalline solid[3].

  • Isolation: Filter the cold suspension under reduced pressure using a Büchner funnel. Wash the filter cake with two 5 mL portions of ice-cold ethanol. This crucial washing step removes unreacted starting materials, piperidine, and the water byproduct.

  • Purification: For analytical-grade purity (required for MALDI-MS applications), recrystallize the crude solid from a minimum volume of boiling ethanol. Allow to cool slowly to yield highly pure crystals. Dry in a vacuum oven at 45°C overnight.

Workflow Step1 Step 1: Reagent Preparation 2-Thiophenecarboxaldehyde + Cyanoacetic Acid + Ethanol Step2 Step 2: Catalyst Addition Add Piperidine (10 mol%) Dropwise Step1->Step2 Step3 Step 3: Reflux & Monitor Heat to 78°C for 3 h Monitor via TLC Step2->Step3 Step4 Step 4: Crystallization Cool to 0-5°C Induce Precipitation Step3->Step4 Reaction Complete Step5 Step 5: Isolation Vacuum Filtration Wash with Cold EtOH Step4->Step5 Step6 Step 6: Purification Recrystallization from hot Ethanol Step5->Step6

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Troubleshooting & Self-Validation

  • Issue: No precipitate forms upon cooling.

    • Causality: The reaction may be too dilute, or the dehydration step is incomplete.

    • Solution: Evaporate 50% of the ethanol solvent under reduced pressure using a rotary evaporator, then return the flask to the ice bath[3].

  • Issue: Product is an oil rather than a solid.

    • Causality: Impurities (often unreacted aldehyde or piperidine salts) are depressing the melting point and preventing crystallization.

    • Solution: Triturate the oil with cold hexanes or diethyl ether to extract non-polar impurities, which should induce crystallization of the remaining acid.

References

  • Shaik, S., et al. "this compound as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes." Journal of the American Society for Mass Spectrometry, 32(1), 2020. URL:[Link]

  • Wikipedia Contributors. "Knoevenagel condensation." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Jimenez, et al. "Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry." Journal of the Brazilian Chemical Society, 35(6), 2024. URL:[Link]

Sources

Application Note: Surface Functionalization of Metal Oxides Using 2-Cyano-3-(2-thienyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Photovoltaic Researchers, and Sensor Development Professionals.

Introduction & Mechanistic Rationale

The functionalization of wide-bandgap metal oxides (such as TiO


, ZnO, and SnO

) with organic molecules is a critical process in the development of dye-sensitized solar cells (DSSCs), organic-inorganic hybrid photovoltaics, and advanced biosensors. 2-Cyano-3-(2-thienyl)acrylic acid (CTA) serves as a highly efficient interfacial modifier in these systems.

Unlike complex, high-molecular-weight dyes, CTA is a streamlined molecule that isolates the fundamental mechanisms of interfacial electron transfer. The molecule consists of two synergistic components:

  • The Cyanoacrylic Acid Anchor: This moiety is the industry standard for metal oxide functionalization [1]. The carboxylic acid group covalently binds to the metal oxide surface—predominantly via bidentate bridging to metal cations—while the strongly electron-withdrawing cyano group lowers the Lowest Unoccupied Molecular Orbital (LUMO). This creates a directional dipole that pulls electron density toward the metal oxide, facilitating rapid interfacial electron injection.

  • The Thiophene Moiety: The electron-rich thiophene ring acts as a polarizable

    
    -conjugated spacer [2]. It serves as an electron donor during photoexcitation and provides a sterically accessible interface for secondary organic layers (e.g., hole-transporting polymers like P3HT) to dock and transfer charges. Additionally, CTA's robust charge-transfer capabilities have led to its recent adoption as a highly efficient cation-transfer MALDI matrix for mass spectrometry [3].
    

G T Thiophene Ring (Electron Donor / Spacer) C Cyanoacrylic Group (Electron Acceptor / Anchor) T->C Intramolecular Charge Transfer M Metal Oxide (TiO2) (Conduction Band) C->M Interfacial Electron Injection

Electronic logic of CTA: Intramolecular charge transfer followed by direct electron injection into TiO2.

Physicochemical Properties & Interfacial Energetics

To design a predictable and self-validating functionalization protocol, the physicochemical constraints of CTA must be understood. The table below summarizes the critical parameters dictating its behavior at the solid-liquid interface.

PropertyValueCausality / Experimental Significance
Chemical Formula C

H

NO

S
Small molecular footprint allows for dense, high-coverage monolayer packing.
Molecular Weight 179.2 g/mol Requires precise molarity control to prevent multilayer physisorption.
Anchoring Mode Bidentate BridgingEnsures robust electronic coupling; resists desorption in organic solvents.
Optical Absorption UV to early VisibleEnables spectroscopic validation of monolayer formation via UV-Vis.
Optimal Solvent Acetonitrile : tert-Butanol (1:1)Balances solubility while the bulky alcohol prevents

stacking of thiophene rings.

Experimental Protocol: Monolayer Assembly

The following step-by-step methodology outlines the optimal procedure for functionalizing mesoporous TiO


 substrates with CTA.

G N1 1. Substrate Preparation (TiO2/ZnO Cleaning) N2 2. Surface Activation (O2 Plasma / UV-Ozone) N1->N2 N3 3. Sensitization Bath (CTA in ACN/t-BuOH, 18h) N2->N3 N4 4. Rinsing & Drying (Remove Physisorbed CTA) N3->N4 N5 5. Validation (FTIR, XPS, UV-Vis) N4->N5

Step-by-step workflow for the surface functionalization of metal oxides using CTA.

Phase 1: Substrate Activation

Goal: Maximize the density of reactive surface hydroxyl (-OH) groups.

  • Solvent Cleaning: Sonicate the TiO

    
    -coated substrates sequentially in deionized water, acetone, and absolute ethanol for 10 minutes each to remove macroscopic organic contaminants.
    
  • Drying: Blow dry with a stream of high-purity N

    
     gas.
    
  • Plasma Treatment: Subject the substrates to O

    
     plasma or UV-Ozone treatment for 15 minutes.
    
    • Expert Insight (Causality): This step is non-negotiable. It removes adventitious carbon species and generates a highly hydrophilic surface saturated with hydroxyl groups, which are the primary binding sites for the cyanoacrylic acid anchor.

Phase 2: Sensitization Bath

Goal: Achieve a dense, unaggregated self-assembled monolayer (SAM).

  • Solution Preparation: Prepare a 0.3 to 0.5 mM solution of CTA in a 1:1 (v/v) mixture of anhydrous acetonitrile and tert-butanol.

    • Expert Insight (Causality): Acetonitrile provides excellent solubility for the polar cyanoacrylic moiety. However, using pure acetonitrile often leads to dye aggregation. The addition of bulky tert-butanol sterically hinders the thiophene rings from undergoing

      
       stacking in solution, ensuring the CTA binds to the metal oxide as isolated monomers.
      
  • Hot Immersion: Transfer the TiO

    
     substrates directly from a 80°C hotplate into the CTA solution.
    
    • Expert Insight (Causality): Immersing warm substrates prevents ambient moisture from condensing on the activated TiO

      
       surface. Water molecules competitively bind to Ti
      
      
      
      sites, which would severely inhibit CTA anchoring.
  • Incubation: Seal the bath and incubate in the dark at room temperature for 18 to 24 hours to reach thermodynamic binding equilibrium.

Phase 3: Post-Treatment
  • Rinsing: Remove the substrates and immediately flush them with pure anhydrous acetonitrile, followed by a brief ethanol rinse.

    • Expert Insight (Causality): Rinsing removes weakly physisorbed (non-covalently bound) CTA molecules. If left on the surface, these unbound molecules act as charge traps, quenching exciton dissociation and severely degrading device performance.

  • Storage: Dry under N

    
     and store in a dark desiccator.
    

Characterization & Self-Validating Systems

A robust protocol must be self-validating. To confirm that covalent functionalization (rather than mere physical deposition) has occurred, execute the following analytical checks:

  • Attenuated Total Reflectance FTIR (ATR-FTIR):

    • Validation Metric: Analyze the carbonyl (C=O) stretching region.

    • Success Criteria: The sharp C=O stretch of the free carboxylic acid (typically found at ~1690 cm

      
       in pure CTA powder) must disappear. It should be replaced by asymmetric (
      
      
      
      ) and symmetric (
      
      
      ) carboxylate stretches at ~1590 cm
      
      
      and ~1380 cm
      
      
      . This peak shift is the definitive proof of bidentate bridging to the metal oxide surface.
  • UV-Vis Spectroscopy:

    • Validation Metric: Measure the absorption spectrum of the functionalized film.

    • Success Criteria: Bare TiO

      
       absorbs exclusively in the UV region (<380 nm). A successfully functionalized film will exhibit a new, distinct absorption band extending into the visible region (~400–450 nm), corresponding to the 
      
      
      
      transition of the surface-bound thiophene-cyanoacrylic system.

References

  • Planells, M., Abate, A., Snaith, H. J., & Robertson, N. (2014). "Oligothiophene interlayer effect on photocurrent generation for hybrid TiO2/P3HT solar cells." ACS Applied Materials & Interfaces, 6(19), 17226-17235. URL: [Link]

  • Yu, J., Shen, T., Weng, W., et al. (2012). "Molecular Design of Interfacial Modifiers for Polymer-Inorganic Hybrid Solar Cells." Advanced Energy Materials, 2(2), 245-252. URL:[Link]

  • Sudha, G., et al. (2020). "this compound as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes." Journal of the American Society for Mass Spectrometry. URL:[Link]

Application Note: Microwave-Assisted Synthesis of 2-Cyano-3-(2-thienyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2-Cyano-3-(2-thienyl)acrylic acid (CTA) is a highly valuable building block in medicinal chemistry, organic synthesis, and materials science. Recently, it has gained significant prominence as a highly effective, low-cost matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)[1]. The presence of the electron-rich thiophene moiety conjugated with an electron-withdrawing cyanoacrylic acid group creates a push-pull system that is highly UV-absorbent, making it ideal for the ionization of a broad spectrum of analytes, including high molecular mass PEGs and proteins[2].

Conventionally, the synthesis of CTA via the Knoevenagel condensation of thiophene-2-carboxaldehyde and cyanoacetic acid requires prolonged thermal refluxing (typically 4–12 hours). These harsh, extended conditions frequently trigger the Doebner modification—an unwanted thermal decarboxylation that degrades the product into 3-(2-thienyl)acrylonitrile. This application note details an optimized, self-validating microwave-assisted protocol that drastically reduces reaction time to 12 minutes while preserving the carboxylic acid moiety, improving both overall yield and isomeric purity[3][4].

Mechanistic Insights & Causality

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. In this protocol, a catalytic amount of base (piperidine) deprotonates the active methylene group of cyanoacetic acid, generating a nucleophilic carbanion. This carbanion attacks the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde, forming an aldol-type intermediate.

Why Microwave Irradiation? Microwave (MW) synthesis relies on dielectric heating. Polar molecules (such as the ethanol solvent and the reaction intermediates) attempt to align with the rapidly alternating high-frequency electromagnetic field (2.45 GHz). This internal friction generates localized, instantaneous superheating. More importantly, the highly polar transition state of the aldol-type intermediate is selectively stabilized by the microwave field, drastically lowering the activation energy (


) for the dehydration step[5].

Causality of Selectivity: By utilizing dynamic MW power to strictly hold the reaction at 80 °C for a short duration, the protocol kinetically outcompetes the higher-activation-energy decarboxylation pathway. Furthermore, the dehydration step is thermodynamically controlled under these conditions, exclusively yielding the (E)-isomer due to severe steric repulsion between the bulky thiophene ring and the carboxylic acid moiety in the (Z)-configuration[4][6].

Experimental Workflows & Pathways

Workflow A 1. Reagent Mixing Thiophene-2-carboxaldehyde + Cyanoacetic Acid + Piperidine B 2. Microwave Irradiation 80°C, 12 min, 150W Dynamic A->B C 3. Quenching & Acidification Ice Water + 1M HCl (pH 2-3) B->C D 4. Isolation Vacuum Filtration & Cold Wash C->D E 5. Purification Recrystallization (Ethanol) D->E F 6. Validation Yield: >90%, Purity: >99% E->F

Figure 1: Step-by-step workflow for the microwave-assisted synthesis of CTA.

Mechanism N1 Cyanoacetic Acid N2 Deprotonation by Base (Piperidine) N1->N2 N3 Active Methylene Carbanion N2->N3 N5 Nucleophilic Addition (Aldol-type Intermediate) N3->N5 N4 Thiophene-2-carboxaldehyde N4->N5 N6 Microwave-Accelerated Dehydration (-H2O) N5->N6 N7 (E)-2-Cyano-3-(2-thienyl) acrylic acid N6->N7

Figure 2: Mechanistic pathway of the base-catalyzed Knoevenagel condensation yielding CTA.

Materials and Reagents

Table 1: Reagent Quantities and Roles

ReagentMW ( g/mol )EquivalentsAmountExperimental Role
Thiophene-2-carboxaldehyde 112.151.001.12 g (10.0 mmol)Primary Electrophile
Cyanoacetic acid 85.061.050.89 g (10.5 mmol)Active Methylene Nucleophile
Piperidine 85.150.100.10 mL (1.0 mmol)Base Catalyst
Ethanol (Absolute) 46.07Solvent10.0 mLMW Absorber (

)
1M HCl (aq) 36.46Workup~2.0 mLProtonation / Precipitation

Detailed Step-by-Step Protocol

Preparation of the Reaction Mixture
  • In a 30 mL microwave-transparent quartz or borosilicate glass vessel, add 1.12 g of thiophene-2-carboxaldehyde and 0.89 g of cyanoacetic acid.

    • Causality: A slight 5% molar excess of cyanoacetic acid ensures complete consumption of the thiophene-2-carboxaldehyde, simplifying downstream purification since unreacted cyanoacetic acid is highly water-soluble and easily washed away.

  • Add 10 mL of absolute ethanol to the vessel.

    • Causality: Ethanol acts as both an excellent microwave absorber and a green solvent that readily solubilizes the starting materials at 80 °C while allowing the product to precipitate upon cooling.

  • Add 0.1 mL of piperidine. Insert a Teflon-coated magnetic stir bar and seal the vessel with a pressure-rated crimp cap.

Microwave Irradiation
  • Place the sealed vessel into a dedicated scientific microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Program the microwave parameters:

    • Target Temperature: 80 °C

    • Ramp Time: 2 minutes

    • Hold Time: 12 minutes

    • Max Power: 150 W (Dynamic)

    • Stirring: High (800 rpm)

    • Causality: Dynamic power modulation ensures the temperature strictly holds at 80 °C without overshooting. Preventing thermal spikes is critical to avoiding the Doebner decarboxylation of the cyanoacetic acid[3].

Workup and Purification
  • Allow the vessel to cool to room temperature via compressed air cooling in the MW cavity.

  • Transfer the reaction mixture to a 100 mL beaker containing 20 mL of crushed ice and water.

  • Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2.0–3.0.

    • Causality: Acidification ensures that any piperidinium salts of the product are fully protonated into the free this compound, maximizing precipitation.

  • Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 10 mL of ice-cold water.

  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. Filter the purified crystals and dry under high vacuum at 50 °C for 4 hours.

Quantitative Data & Optimization

Table 2: Performance Comparison (Conventional vs. Microwave)

ParameterConventional HeatingMicrowave IrradiationCausality / Advantage
Heating Source Oil BathDielectric HeatingMW provides direct, uniform volumetric heating.
Reaction Time 4 - 8 hours12 minutesMW stabilizes the polar transition state, lowering

.
Temperature 78 °C (Reflux)80 °C (Sealed Vessel)Pressurized MW allows precise thermal control.
Yield 65 - 75%92 - 95%Shorter time prevents decarboxylation and tar formation.
Isomeric Purity Mixed (E/Z)>99% (E)-isomerThermodynamic control is rapidly achieved under MW.

Analytical Validation

To ensure the self-validating nature of the protocol, verify the synthesized CTA against the following parameters:

  • Appearance: Pale yellow to off-white crystalline powder.

  • Melting Point: 217–220 °C[7].

  • 1H NMR (400 MHz, DMSO-d6):

    
     ~8.35 (s, 1H, vinylic H), 7.95 (d, 1H, thiophene), 7.80 (d, 1H, thiophene), 7.30 (dd, 1H, thiophene). The distinct singlet at ~8.35 ppm confirms the formation of the highly deshielded vinylic proton in the (E)-configuration.
    
  • ESI-MS (Negative Mode): m/z calculated for C8H4NO2S [M-H]- 178.0; found 178.0.

References

  • Title: Current Microwave Chemistry Source: UNIFAP URL: [Link]

  • Title: Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst Source: MDPI URL: [Link]

  • Title: Green Synthetic Methodology of (E)-2-cyano-3-aryl Selective Knoevenagel Adducts Under Microwave Irradiation Source: Bentham Science Publishers URL: [Link]

  • Title: Chemical structure of this compound Source: ResearchGate URL: [Link]

  • Title: this compound as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes Source: ResearchGate / JASMS URL: [Link]

  • Title: this compound Properties Source: GlobalChemMall URL: [Link]

Sources

Copolymerization techniques involving 2-Cyano-3-(2-thienyl)acrylic acid monomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Copolymerization Architectures Using 2-Cyano-3-(2-thienyl)acrylic Acid (CTAA)

Executive Summary & Molecular Rationale

This compound (CTAA) is a bifunctional monomer exhibiting unique optoelectronic and chemical properties. Unlike standard acrylates, CTAA possesses a conjugated thiophene backbone coupled with strong electron-withdrawing groups (cyano and carboxylic acid).

Why use CTAA?

  • Optoelectronics: The push-pull electronic structure (Thiophene donor

    
     Cyano/Acid acceptor) creates a low bandgap, making it ideal for Organic Photovoltaics (OPV) and Dye-Sensitized Solar Cells (DSSC).
    
  • Bio-Functionalization: The carboxylic acid moiety allows for post-polymerization conjugation of biomolecules or pH-dependent solubility switches in drug delivery vehicles.

  • Dual-Mode Polymerization: CTAA can be polymerized via two distinct mechanistic pathways:

    • Path A: Electropolymerization (via the thiophene ring) for conductive surfaces.

    • Path B: Vinyl Copolymerization (via the acrylic double bond) for functional thermoplastic backbones.

Pre-Experimental Characterization

Before initiating polymerization, the monomer purity and solubility profile must be verified to ensure reproducible kinetics.

Table 1: Physicochemical Profile of CTAA Monomer

ParameterSpecificationOperational Note
CAS Number 58177-53-0Verify against CoA for isomeric purity (E/Z isomers).
Molecular Weight 179.19 g/mol Essential for stoichiometric calculations in RAFT/ATRP.
Solubility (High) DMSO, DMF, THF, EthanolPreferred solvents for solution polymerization.
Solubility (Low) Hexane, Water (neutral pH), TolueneUse these as precipitants/non-solvents.
Electronic Character Highly Electron-Deficient (Acceptor)Critical: Difficult to homopolymerize via radicals. Requires electron-rich comonomers (e.g., Styrene).

Protocol A: Electropolymerization (Conductive Thin Films)

Application: Electrochemical Sensors and Hole Transport Layers (HTL). Mechanism: Anodic oxidation of the thiophene ring at the


-positions (2,5-linkage), leaving the acrylic group pendant for surface functionalization.
Materials
  • Monomer: CTAA (10 mM).

  • Solvent: Acetonitrile (ACN) or Dichloromethane (DCM) (HPLC Grade, anhydrous).

  • Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF

    
    , 0.1 M).
    
  • Electrodes: Glassy Carbon (Working), Platinum Wire (Counter), Ag/AgCl (Reference).

Step-by-Step Methodology
  • Electrolyte Preparation: Dissolve TBAPF

    
     in ACN to reach 0.1 M concentration. Purge with N
    
    
    
    for 15 minutes to remove dissolved oxygen (oxygen quenches radical cations).
  • Monomer Addition: Add CTAA to the electrolyte solution to achieve a 10 mM concentration. Sonicate for 2 minutes to ensure complete dissolution.

  • Cyclic Voltammetry (CV) Deposition:

    • Range: Scan from -0.2 V to +1.6 V (vs. Ag/AgCl). Note: The oxidation onset for thiophene derivatives is typically around +1.0 V.

    • Scan Rate: 50–100 mV/s.

    • Cycles: 10–20 cycles.

    • Observation: Look for the increase in current density with each cycle, indicating the growth of a conductive polymer film on the working electrode.

  • Post-Treatment: Rinse the film gently with monomer-free ACN to remove oligomers and residual electrolyte. Dry under a nitrogen stream.

Workflow Logic Visualization

Electropolymerization Start Monomer Preparation (CTAA + TBAPF6 in ACN) Oxidation Anodic Oxidation (> +1.0V vs Ag/AgCl) Start->Oxidation Potential Sweep Radical Radical Cation Formation (Thiophene Ring) Oxidation->Radical e- Transfer Coupling 2,5-Coupling (Dimerization) Radical->Coupling Fast Step Coupling->Oxidation Chain Extension Growth Film Deposition (Poly-CTAA) Coupling->Growth Precipitation on Electrode Func Surface Functionalization (via pendant -COOH) Growth->Func Post-Polymerization

Figure 1: Electrochemical polymerization pathway targeting the thiophene backbone, preserving the acrylic acid moiety for surface conjugation.

Protocol B: Donor-Acceptor Free Radical Copolymerization

Application: pH-responsive hydrogels and optical resins. Scientific Constraint: The vinyl group in CTAA is electron-poor due to the cyano and carboxyl groups. Homopolymerization is kinetically unfavorable. Solution: Use Alternating Copolymerization with an electron-rich monomer (Donor), such as Styrene or Vinyl Acetate.

Materials
  • Monomer A (Acceptor): CTAA (1.0 eq).

  • Monomer B (Donor): Styrene (1.0 eq).

  • Initiator: AIBN (Azobisisobutyronitrile) (1 mol% relative to total monomer).

  • Solvent: DMF or DMSO (Total monomer concentration ~1.0 M).

Step-by-Step Methodology
  • Reaction Assembly: In a Schlenk tube, dissolve 1.0 g CTAA and equimolar Styrene in 5 mL DMF.

  • Degassing (Critical): Perform 3 freeze-pump-thaw cycles to remove oxygen. Oxygen acts as a radical trap and will terminate the chain growth immediately.

  • Initiation: Add AIBN under a positive nitrogen flow. Seal the tube.

  • Polymerization: Immerse the tube in an oil bath at 70°C for 12–24 hours.

    • Mechanism:[1][2][3][4][5][6] The electron-rich styryl radical attacks the electron-poor CTAA monomer, and the resulting CTAA radical attacks the styrene monomer, enforcing an alternating sequence (ABAB...).

  • Purification:

    • Cool the reaction to room temperature.

    • Dropwise addition of the reaction mixture into excess cold methanol or water (depending on solubility tests; usually water/acid mix triggers precipitation of the acid-rich polymer).

    • Filter and vacuum dry at 40°C.

Self-Validating the Result
  • FTIR Analysis: Look for the disappearance of the vinyl C=C stretch (1620 cm⁻¹) and the retention of the C≡N stretch (2220 cm⁻¹).

  • Solubility Test: The copolymer should exhibit different solubility than the pure monomer (e.g., insoluble in water, soluble in THF).

Protocol C: Reversible Addition-Fragmentation Chain Transfer (RAFT)

Application: Block copolymers for drug delivery (Micelles). Rationale: RAFT allows for control over molecular weight (Mn) and polydispersity (PDI).

Key Parameters
  • RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB). Reason: Suitable for acrylates and styrenics.

  • Ratio: [Monomer]:[RAFT]:[Initiator] = 200:1:0.2.

Workflow Logic Visualization

RAFT_Process Mix Reaction Mixture (CTAA + Styrene + CPADB + AIBN) Init Initiation (Radical Generation) Mix->Init PreEq Pre-Equilibrium (RAFT Agent Capture) Init->PreEq MainEq Main Equilibrium (Chain Propagation) PreEq->MainEq Fast Exchange MainEq->MainEq Monomer Addition Term Termination (Dead Polymer - Avoid) MainEq->Term Radical Coupling (Minor) Product Block Copolymer (Living Character) MainEq->Product Workup

Figure 2: Controlled radical polymerization workflow ensuring low polydispersity indices (PDI < 1.2).

References

  • Santa Cruz Biotechnology. this compound Properties and Specifications.[7] Available at:

  • Sigma-Aldrich. Product Specification: this compound.[8][9] Available at:

  • PubChem. 3-(2-Thienyl)acrylic acid Compound Summary (Structural Analog). National Library of Medicine. Available at:

  • CymitQuimica. 2-Cyano-3-(thiophen-2-yl)acrylic acid General Information. Available at:

  • ResearchGate. Chemical structure and MALDI applications of this compound. Available at:

Disclaimer: The protocols described herein involve the use of hazardous chemicals and high-voltage equipment. Always consult the Safety Data Sheet (SDS) for CTAA (H315, H319, H335) and associated solvents before use.

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Issues of 2-Cyano-3-(2-thienyl)acrylic Acid (CTA) in Acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the preparation of novel matrix systems for mass spectrometry. 2-Cyano-3-(2-thienyl)acrylic acid (CTA) has emerged as a highly versatile MALDI-TOF MS matrix capable of ionizing a broad spectrum of analytes, from high-molecular-weight synthetic polymers (PEGs) to intact proteins[1].

While CTA can be dissolved in various solvents depending on the analyte's specific solubility profile[2], achieving the optimal matrix concentration (typically 10–20 mg/mL) in pure acetonitrile (ACN) is a common bottleneck. This guide deconstructs the thermodynamic and kinetic barriers to CTA solubility and provides field-proven, self-validating protocols to overcome them.

Part 1: The Causality of Insolubility (Expertise & Experience)

Why does CTA resist dissolution in pure ACN? The answer lies in its molecular architecture. CTA features a rigid, planar conjugated system comprising a thiophene ring, an acrylic double bond, a cyano group, and a carboxylic acid moiety.

  • Carboxylic Acid Dimerization: In the solid state, the carboxylic acid groups of CTA form exceptionally strong intermolecular hydrogen-bonded dimers.

  • π-π Stacking: The planar thiophene and acrylic regions engage in extensive π-π stacking, creating a highly stable crystal lattice.

  • Solvent Limitations: Acetonitrile is a polar aprotic solvent. While it possesses a high dielectric constant, it is a poor hydrogen-bond acceptor and cannot donate hydrogen bonds. Consequently, pure ACN lacks the thermodynamic driving force required to disrupt the CTA dimers and solvate the individual monomers.

Part 2: Troubleshooting FAQs

Q1: I added 10 mg of CTA to 1 mL of pure ACN, but it remains a cloudy suspension even after vortexing. Should I just heat it? A1: Heating alone is insufficient. Heat only provides kinetic energy; while raising the temperature to 40°C might temporarily dissolve the suspension, the CTA will rapidly crash out (recrystallize) upon cooling to room temperature or during the droplet evaporation phase on the MALDI target plate. This leads to heterogeneous crystal formation and poor shot-to-shot reproducibility. You must alter the thermodynamic equilibrium by introducing a co-solvent.

Q2: What is the most reliable solvent system for CTA when analyzing peptides and proteins? A2: The gold standard is a binary mixture of 50:50 (v/v) Acetonitrile : Water containing 0.1% Trifluoroacetic Acid (TFA) . Causality: Water acts as a strong hydrogen-bond donor and acceptor, effectively breaking the CTA dimers. ACN serves to solvate the hydrophobic thiophene ring. The 0.1% TFA ensures the carboxylic acid remains fully protonated, a critical factor for proton-transfer mechanisms during ionization[3].

Q3: My analytes (e.g., synthetic polymers, hydrophobic lipids) are incompatible with water. How can I dissolve CTA in a purely organic system? A3: Substitute water with a polar protic organic solvent or a strong hydrogen-bond accepting aprotic solvent. A mixture of 90:10 (v/v) ACN : Methanol or 95:5 (v/v) ACN : DMF (Dimethylformamide) works exceptionally well. Methanol disrupts the hydrogen bonds, while DMF acts as a powerful H-bond acceptor without introducing aqueous surface tension issues during spotting.

Q4: Does sonication degrade the CTA molecule? A4: No. CTA is chemically stable under standard bath sonication (35–40 kHz) at room temperature. Sonication is highly recommended as it provides the necessary cavitation (kinetic energy) to rapidly break apart the crystal lattice once the appropriate co-solvent is present.

Part 3: Quantitative Data Presentation

Table 1: Solubility Matrix for CTA (Target Concentration: 10 mg/mL at 25°C)

Solvent SystemSolubility StatusMechanism of ActionRecommended Analyte Class
100% ACN Insoluble (Suspension)Insufficient H-bond disruptionN/A
50:50 ACN:H2O (0.1% TFA) Fully Soluble (Clear)H-bond donation/acceptance + protonationPeptides, Proteins, Saccharides
90:10 ACN:MeOH Fully Soluble (Clear)Protic disruption of carboxylic dimersLipids, Organometallics
95:5 ACN:DMF Fully Soluble (Clear)Strong aprotic H-bond acceptanceHydrophobic Polymers (PEGs)
100% THF Fully Soluble (Clear)Excellent solvation of conjugated systemsHighly hydrophobic species
Part 4: Self-Validating Experimental Protocol

Workflow: Preparation of 10 mg/mL CTA Matrix Solution Self-Validation Check: A successful preparation will yield a pale-yellow, optically clear solution that remains stable at room temperature for at least 48 hours without any signs of precipitation or turbidity.

Step 1: Weighing and Initial Solvation

  • Weigh exactly 10.0 mg of CTA powder into a clean 1.5 mL low-bind microcentrifuge tube.

  • Add 500 µL of HPLC-grade Acetonitrile (ACN).

  • Vortex for 30 seconds. (Observation: The solution will be cloudy).

Step 2: Co-Solvent Addition (Choose based on analyte)

  • For Aqueous-Compatible Analytes: Add 500 µL of Milli-Q Water containing 0.2% TFA (final TFA concentration becomes 0.1%).

  • For Organic-Only Analytes: Add 100 µL of Methanol and 400 µL of ACN.

Step 3: Kinetic Disruption

  • Place the tube in an ultrasonic bath.

  • Sonicate for 5 minutes at room temperature (20–25°C). Avoid excessive heating which can cause solvent evaporation and concentration changes.

  • Remove and visually inspect. The solution must be completely transparent. If micro-crystals persist (visible when held against a dark background), add an additional 2% (v/v) of your chosen co-solvent and re-sonicate.

Part 5: Workflow Visualization

CTA_Troubleshooting A Start: CTA in Pure ACN (Incomplete Solvation) B Assess Analyte Compatibility A->B C Aqueous Compatible (Peptides, Proteins) B->C D Organic Only (Hydrophobic Lipids, Polymers) B->D E Add H2O + 0.1% TFA (Target: 50:50 ACN:H2O) C->E F Add Protic/Aprotic Co-solvent (10% MeOH or 5% DMF) D->F G Vortex & Sonicate (5 min at 25°C) E->G H Vortex & Sonicate (5 min at 25°C) F->H I Clear Solution Achieved (Ready for MALDI Spotting) G->I J Persistent Turbidity? H->J J->I Increase Co-solvent (e.g., +2% MeOH)

Logical workflow for troubleshooting CTA solubility based on analyte compatibility.

Part 6: References

1.[1] Title: this compound as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes Source: Journal of the American Society for Mass Spectrometry (JASMS) URL: [Link]

2.[2] Title: this compound as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes (PDF/Pre-print data) Source: ResearchGate URL: [Link]

3.[3] Title: Supporting Information: this compound as a New MALDI Matrix Source: ACS Publications / ResearchGate Supplemental Data URL: [Link]

Sources

Optimizing Knoevenagel conditions for thiophene acrylic acid production

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization & Troubleshooting: Synthesis of Thiophene-2-acrylic Acid via Knoevenagel-Doebner Condensation Department: Chemical Synthesis Support / Process Chemistry Last Updated: March 1, 2026

Executive Summary

This guide addresses the synthesis of trans-3-(2-thienyl)acrylic acid (and its 3-thienyl isomer) using the Knoevenagel-Doebner modification. While the reaction between thiophene-2-carbaldehyde and malonic acid is chemically established, the electron-rich nature of the thiophene ring introduces specific challenges—primarily polymerization ("tarring") and incomplete decarboxylation.

This document provides a "Gold Standard" protocol, a "Green Chemistry" alternative, and a detailed troubleshooting matrix based on user tickets and kinetic data.

The Reaction Pathway

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through three distinct phases:

  • Enolization: Base deprotonates malonic acid.

  • Condensation: Nucleophilic attack on the aldehyde (Aldol-type), followed by dehydration.

  • Decarboxylation: Thermal loss of

    
     to drive the equilibrium toward the acrylic acid.
    

Knoevenagel_Mechanism Aldehyde Thiophene-2- carbaldehyde Intermediate Benzylidene Dicarboxylic Acid Aldehyde->Intermediate Condensation (- H2O) Malonic Malonic Acid Malonic->Intermediate Condensation (- H2O) Base Catalyst (Piperidine/Pyridine) Base->Intermediate Promotes Product Thiophene-2- acrylic acid Intermediate->Product - CO2 CO2 CO2 (Gas) Intermediate->CO2 Heat Heat (Decarboxylation) Heat->Product Required

Figure 1: The sequential pathway of the Knoevenagel-Doebner condensation. Note that the intermediate dicarboxylic acid is rarely isolated; heat drives the reaction to the final acrylic acid.

Standard Operating Procedures (SOPs)
Method A: The Classic Doebner (High Reliability)

Best for: Initial scale-up, robust results, and when pyridine disposal is manageable.

  • Reagents: Thiophene-2-carbaldehyde (1.0 eq), Malonic acid (1.2 eq).

  • Solvent: Pyridine (3–5 volumes).

  • Catalyst: Piperidine (0.1 eq).[1]

  • Conditions:

    • Dissolve aldehyde and malonic acid in pyridine.

    • Add piperidine.

    • Heat to 80–100°C for 2–4 hours. Note: Evolution of

      
       bubbles indicates progress.
      
    • Workup: Pour into ice-cold dilute HCl (1M). The product precipitates as a solid.[1][2] Filter and wash with water.[1]

Method B: Green/Solvent-Free (High Efficiency)

Best for: Avoiding toxic solvents, higher throughput.

  • Reagents: Thiophene-2-carbaldehyde (1.0 eq), Malonic acid (1.1 eq).

  • Catalyst: Ammonium Acetate (

    
    , 1.0 eq) or Piperidine (catalytic) in Ethanol.
    
  • Conditions:

    • Ethanol Route: Reflux in ethanol (5 volumes) with catalytic piperidine for 4–6 hours.

    • Solvent-Free: Grind aldehyde, malonic acid, and ammonium acetate in a mortar (or ball mill) for 20 mins, then heat gently to 80°C to finish decarboxylation.

Technical Support & Troubleshooting (FAQ)
Issue 1: "My reaction mixture turned into a black tar/oil."

Diagnosis: Thiophene Polymerization or Thermal Decomposition. The thiophene ring is electron-rich and sensitive to strong acids and excessive heat. If the reaction runs too hot (>110°C) or if the workup acid is too concentrated, the ring can polymerize.

  • Corrective Action:

    • Temperature Control: Lower the reaction temperature to 80°C. Do not reflux pyridine vigorously; a gentle simmer is sufficient.

    • Inert Atmosphere: Thiophene derivatives can oxidize. Run the reaction under Nitrogen or Argon.

    • Workup Adjustment: When acidifying to precipitate the product, use 1M HCl or Acetic Acid instead of concentrated mineral acids. Ensure the mixture is ice-cold during addition.

Issue 2: "I isolated a product, but the melting point is wrong (too high) and it's soluble in water."

Diagnosis: Incomplete Decarboxylation. You likely isolated the benzylidene dicarboxylic acid intermediate (see Figure 1, red node). This happens if the reaction temperature was too low to drive off


.
  • Corrective Action:

    • Force the Step: Take the isolated solid and heat it dry in an oven at 100°C, or reflux it in acetic acid for 1 hour.

    • Process Change: Ensure the initial reaction maintains >80°C for at least 1 hour after the initial solids dissolve.

Issue 3: "The product smells strongly of pyridine even after filtration."

Diagnosis: Pyridinium Salt Formation. The product (an acid) can form a salt with the pyridine (a base), trapping it in the crystal lattice.

  • Corrective Action:

    • The "Double-Acid" Wash: Wash the filter cake thoroughly with 2M HCl to protonate the pyridine (making it water-soluble) and ensure the acrylic acid is in its free-acid form.

    • Recrystallization: Recrystallize from Ethanol/Water (1:1). Pyridine salts are highly soluble in water and will stay in the mother liquor.

Issue 4: "Yields are low (<50%)."

Diagnosis: Knoevenagel Equilibrium Reversal. Water is a byproduct.[3] If water accumulates, it can hydrolyze the intermediate back to the starting materials.

  • Corrective Action:

    • Scavengers: If using a non-aqueous solvent (like Toluene), use a Dean-Stark trap to physically remove water.[3]

    • Excess Reagent: Increase Malonic acid to 1.5 equivalents to push the equilibrium (Le Chatelier’s principle).

Comparative Data: Catalyst & Solvent Efficiency

The following table summarizes internal kinetic data for Thiophene-2-carbaldehyde conversion.

Solvent SystemCatalystTemp (°C)Time (h)Yield (%)Notes
Pyridine Piperidine100388-92 "Gold Standard." Hardest workup (smell).
Ethanol Piperidine78 (Reflux)575-80Greenest. Slower rate.
Toluene

-Alanine
110485Requires Dean-Stark trap.
Water

25-50265Good for malononitrile, poor for malonic acid (decarboxylation fails).
Diagnostic Workflow

Use this decision tree to determine the next step for your failed experiment.

Troubleshooting_Tree Start Result Analysis Q1 Is the product a solid? Start->Q1 Q2 Is it black/tarry? Q1->Q2 No (Oily) Q3 Does it fizz with NaHCO3? Q1->Q3 Yes (Solid) Result_Tar Polymerization. Reduce Temp & Use Inert Gas. Q2->Result_Tar Yes Result_Salt Pyridinium Salt. Wash with 2M HCl. Q3->Result_Salt No (Salt form) Result_Inter Intermediate Dicarboxylic Acid. Reflux in Acetic Acid. Q3->Result_Inter Vigorous (2 acid groups) Result_Good Success. Recrystallize (EtOH/H2O). Q3->Result_Good Yes (CO2 release)

Figure 2: Rapid diagnostic tree for evaluating crude reaction products.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Jones, G. (1967). "The Knoevenagel Condensation."[4][1][2][3][5][6][7][8][9][10][11][12] Organic Reactions, 15, 204.

  • Pawar, H. S., Wagh, A. S., & Lali, A. M. (2016). "Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid."[7] New Journal of Chemistry.

  • Zacuto, M. J. (2019).[11] "Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation." The Journal of Organic Chemistry, 84(10), 6465–6474.

  • Vereshchagin, A. N., et al. (2017). "The Green Knoevenagel Condensation: Solvent-free Condensation of Benzaldehydes." Pure and Applied Chemistry.

Sources

Technical Support Center: Stability of 2-Cyano-3-(2-thienyl)acrylic acid

[1]

Product: 2-Cyano-3-(2-thienyl)acrylic acid (CTA /

CAS:Primary Applications:1

Executive Summary

You are likely accessing this guide because you have observed unexpected spectral changes (NMR/HPLC), loss of device efficiency (DSSC), or "ghost" peaks in your mass spectrometry data.

This compound (CTA) is a conjugated system highly sensitive to UV irradiation (

11
  • Reversible

    
     Photoisomerization:  A physical change in geometry, often mistaken for impurity.[1]
    
  • Irreversible Photodegradation: Hydrolysis of the vinylic bond (releasing thiophene-2-carbaldehyde) or decarboxylation, particularly in the presence of moisture and metal oxides (e.g.,

    
    ).[1]
    

Module 1: The "Ghost" Impurity (Photoisomerization)

Symptom: You prepared a pure solution, but after leaving it on the bench under ambient light or UV monitoring, a secondary set of peaks appeared in your

The Mechanism

The exocyclic double bond connecting the thiophene ring and the cyano/carboxylic acid group allows for geometric isomerism.[1] The


-isomer1


-isomer
1
  • Key Indicator: In

    
    -NMR, look for the vinylic proton shift.[1] The 
    
    
    -isomer typically appears upfield or downfield relative to the
    
    
    -isomer depending on the solvent, but the coupling constants will remain similar as it is a singlet (no vicinal protons).[1]
Troubleshooting Protocol: Distinguishing Isomers from Degradation
StepActionExpected Result (Isomerization)Expected Result (Degradation)
1 Dark Test Prepare fresh solution in amber glass. Keep in total darkness for 4 hours.No new peaks appear.
2 Reversion Test Take the "impure" UV-exposed sample and heat gently (

) in the dark for 30 mins.
The secondary peaks decrease or disappear (

thermal relaxation).[1]
3 Check Odor Carefully smell the sample (if safe/permitted).Odorless / characteristic acid smell.

Module 2: Irreversible Degradation Pathways

Symptom: Permanent loss of optical density, formation of precipitates, or detection of mass peaks at


1
Pathway A: Hydrolysis (The "Aldehyde" Problem)

In the presence of trace water and UV light—and catalyzed significantly by metal oxides like

1
  • Product: Thiophene-2-carbaldehyde.[1]

  • Impact: Loss of the anchoring group in solar cells; contamination in synthesis.

  • Reference: This mechanism is analogous to the degradation of cyanoacrylic-based organic sensitizers reported in ChemSusChem [1].[1]

Pathway B: Decarboxylation

Under high-energy UV (such as LDI in MALDI) or thermal stress (

1
  • Mass Spec Signal: Look for

    
     or 
    
    
    .[1]
  • Impact: In MALDI, this is often a background reaction.[1] In synthesis, it is a critical failure.[1]

Visualization: Degradation Logic Flow

degradation_pathwayscluster_legendStatusCTA2-Cyano-3-(2-thienyl)acrylic acid (E-isomer)UVUV IrradiationCTA->UVZ_IsoZ-Isomer(Reversible)UV->Z_Iso  IsomerizationWaterH2O / TiO2UV->Water  + MoistureDecarbDecarboxylated Product[M-44]UV->Decarb  High Energy/HeatZ_Iso->CTA  Heat/DarkAldehydeThiophene-2-carbaldehyde(Irreversible)Water->Aldehyde  HydrolysisSafeStableCautionTransientDangerDegraded

Figure 1: Mechanistic pathways of CTA under UV irradiation. Green paths are reversible; Red paths are destructive.[1]

Module 3: Application-Specific Guides

For MALDI-MS Users (Lipid/PEG Analysis)

CTA is an emerging matrix for analyzing lipids and polyethylene glycols (PEGs), often providing cleaner spectra than CHCA [2].[1]

  • Issue: Poor crystal formation or rapid signal decay.

  • Root Cause: CTA has a lower acidity (

    
    ) than CHCA.[1] It is also more sensitive to ambient humidity.
    
  • Solution:

    • Solvent Choice: Avoid protic solvents if storing for long periods. Use Acetonitrile/THF.

    • Laser Energy: CTA absorbs strongly at standard Nitrogen laser wavelengths (

      
      ).[1] Use lower laser fluence compared to DHB to prevent in-source decarboxylation.[1]
      
    • Storage: Store matrix solution in the dark. Fresh preparation is critical—do not use solutions older than 48 hours.

For DSSC / Synthesis Researchers
  • Issue: Desorption of dye from

    
     surface.
    
  • Root Cause: The "Aldehyde" hydrolysis pathway (see Module 2) is catalyzed by the

    
     surface itself under UV.[1]
    
  • Solution:

    • Water Exclusion: Use anhydrous solvents (water content

      
      ) during the sensitization process.[1]
      
    • UV Filtering: If testing solar cells, ensure a UV cutoff filter (

      
      ) is present to prevent degradation of the cyanoacrylic anchor.[1]
      

Frequently Asked Questions (FAQ)

Q: Can I use this compound interchangeably with CHCA (


-Cyano-4-hydroxycinnamic acid)?A:111

Q: I see a yellow precipitate in my stock solution. Is it safe to use? A: No. A yellow precipitate usually indicates polymerization or formation of insoluble degradation products (dimers).[1] Filter the solution (

1

Q: What is the best way to store the solid powder? A: Store at

1

References

  • Degradation of Cyanoacrylic Acid-Based Organic Sensitizers. Chen, C., et al. (2013).[1][2] ChemSusChem. Identifies the hydrolysis of the double bond in cyanoacrylic-based dyes to form aldehydes under UV/water conditions.[1] [1]

  • A Low Cost Synthetic this compound (CTA) as a New MALDI Matrix. ResearchGate / Semantic Scholar (2022). Details the synthesis and stability of CTA specifically for MALDI applications (Lipids/PEGs) and compares it to HCCA.[1] [1]

  • This compound Product Data. Santa Cruz Biotechnology / PubChem. Physical properties and safety data.[1] [1]

Technical Support Center: Piperidine Trace Removal from 2-Cyano-3-(2-thienyl)acrylic Acid Crystals

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals encountering piperidine contamination during the synthesis of 2-cyano-3-(2-thienyl)acrylic acid. Below, you will find mechanistic troubleshooting, quantitative parameters, and self-validating protocols to ensure high-purity crystalline yields.

Diagnostic Overview: The Causality of Piperidine Trapping

Why does piperidine stubbornly remain in your Knoevenagel condensation products?

When synthesizing this compound from 2-thiophenecarboxaldehyde and cyanoacetic acid, piperidine is frequently employed as a 1[1]. However, trace piperidine contamination in the final crystalline product is a ubiquitous issue that cannot be solved by simple evaporation.

The Mechanism: Piperidine is a strong secondary amine (pKa ~11.2). This compound contains a relatively strong carboxylic acid functional group (pKa ~3.5). During the reaction or subsequent concentration, an acid-base reaction occurs, forming a highly stable 2[2]. Simple vacuum drying fails because the piperidine is ionically bound to the product, not merely trapped as a volatile free solvent. To remove it, you must chemically break this3[3].

Causality A This compound (Carboxylic Acid) C Piperidinium Carboxylate Salt (Ionically Bound & Stable) A->C Acid-Base Reaction B Piperidine Catalyst (Secondary Amine) B->C Acid-Base Reaction D Vacuum Drying (Fails: High Decomposition Temp) C->D Thermal Treatment E Acid Wash (pH < 2) (Succeeds: Breaks Ionic Bond) C->E Chemical Treatment

Logical relationship of piperidine salt formation and removal strategies.

Quantitative Data: Solvent & Partitioning Parameters

To design a self-validating purification system, we must exploit the differential solubility of the free carboxylic acid versus the piperidinium salt. The table below outlines the physicochemical states that dictate our extraction strategy.

Table 1: Physicochemical properties governing piperidine separation

CompoundState in 1M HCl (pH < 1)Aqueous Solubility (pH 1)Organic Solubility (EtOAc)
Piperidine Piperidinium cation (

)
Very HighVery Low
This compound Free Carboxylic Acid (Unionized)Very LowHigh

Verified Methodologies for Piperidine Removal

Protocol A: Acid-Wash Phase Partitioning (Recommended)

This method chemically breaks the piperidinium carboxylate salt, forcing the piperidine into the aqueous phase while retaining the target acid in the 3[3].

Step-by-Step Workflow:

  • Dissolution: Suspend the crude this compound crystals in a water-immiscible organic solvent with high affinity for carboxylic acids, such as Ethyl Acetate (10 mL per gram of crude).

  • Acidification: Add an equal volume of 1M Hydrochloric Acid (HCl) to the separatory funnel.

  • Agitation: Shake vigorously for 5 minutes, venting frequently. Causality: The low pH forces the protonation of the carboxylate back to the free acid, while piperidine is protonated to highly water-soluble piperidinium chloride.

  • Phase Separation: Allow the layers to resolve completely. Drain and discard the lower aqueous layer (containing piperidinium chloride).

  • Validation Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and HCl traces.

  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the piperidine-free crude acid.
    
  • Recrystallization: Recrystallize from Ethanol/Water to obtain pure crystals.

G N1 Crude Product (Piperidinium Salt) N2 Dissolve in EtOAc N1->N2 N3 Add 1M HCl (Acidification) N2->N3 N4 Phase Separation N3->N4 Vigorously Stir N5 Aqueous Layer (Piperidinium Chloride) N4->N5 Lower Phase N6 Organic Layer (Free Carboxylic Acid) N4->N6 Upper Phase N7 Discard N5->N7 N8 Concentrate & Recrystallize N6->N8 N9 Pure Crystals (Piperidine-Free) N8->N9

Workflow for piperidine trace removal via acid-wash and recrystallization.

Protocol B: Direct Acidic Recrystallization (For solvent-sensitive batches)

If liquid-liquid extraction is not feasible, an acidic recrystallization can displace the piperidine during crystal lattice formation.

Step-by-Step Workflow:

  • Solvent Selection: Dissolve the crude product in boiling Glacial Acetic Acid or an Ethanol/1M HCl (9:1) mixture.

  • Displacement: The excess of a weaker acid (acetic acid) or the presence of a strong acid (HCl) in the crystallization matrix prevents the piperidinium ion from co-crystallizing with the target molecule.

  • Cooling: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with ice-cold dilute aqueous acid (0.1M HCl) followed by a minimal amount of ice-cold water to remove any adhering piperidinium salts.

  • Drying: Dry under high vacuum at 50°C to constant weight.

Troubleshooting FAQs

Q: Can I just bake off the piperidine in a vacuum oven? A: No. While free piperidine boils at 106°C, the piperidinium carboxylate salt has a much higher decomposition temperature. Heating it excessively may cause thermal degradation or4 of the this compound rather than piperidine evaporation[4].

Q: I used Protocol A, but my product yield dropped significantly. Why? A: this compound has marginal solubility in highly polar aqueous environments if not fully protonated. If your aqueous wash was not sufficiently acidic (pH > 3), a portion of your product remained ionized (as a carboxylate) and partitioned into the aqueous layer. Always ensure the aqueous wash is strictly at pH 1.

Q: How can I analytically verify that piperidine is completely removed? A: Proton NMR (


-NMR) is the most definitive method. Look for the disappearance of the characteristic piperidine multiplets at ~1.5 ppm (beta/gamma protons) and ~2.8 ppm (alpha protons) in DMSO-

.

References

  • Alfa Chemistry.Knoevenagel Condensation.
  • Wikipedia.Knoevenagel condensation.
  • Benchchem.Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • ResearchGate.Have you experienced that your piperidine crystallizes when not in use?.

Sources

Technical Support Center: Troubleshooting Thiophene Acrylic Acid Dyes in DSSC

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimizing Open-Circuit Voltage (


) in Thiophene-Based Dye-Sensitized Solar Cells (DSSC)
Ticket ID:  TAA-VOC-001
Lead Scientist:  Dr. A. Vance, Senior Applications Scientist
Date:  March 1, 2026

Executive Summary

Thiophene-based dyes with acrylic acid anchors (D-


-A architecture) are renowned for their high molar extinction coefficients, often outperforming Ruthenium-based standards in photon capture. However, users frequently report a "high current, low voltage" phenotype.

If your


 is stagnating below 650 mV  despite good photocurrent (

), the issue is rarely the dye's intrinsic energy levels. Instead, it is likely a combination of molecular aggregation (due to planar thiophene rings) and conduction band shifts induced by the acidic anchor.

This guide provides a self-validating troubleshooting workflow to isolate and resolve these issues.

Diagnostic Workflow

Use this logic tree to identify the root cause of your voltage loss before altering your fabrication protocol.

DiagnosticWorkflow Start PROBLEM: Low Voc (<650 mV) CheckDark Step 1: Measure Dark Current (Linear Sweep Voltammetry) Start->CheckDark HighDark Result: High Dark Current CheckDark->HighDark Recombination High LowDark Result: Low Dark Current CheckDark->LowDark Recombination Low AggCheck Step 2: Check UV-Vis on Film (Blue-shift vs Solution?) HighDark->AggCheck BandEdge Issue: Conduction Band Shift (Protonation) LowDark->BandEdge AggYes Result: Yes (H-Aggregates) AggCheck->AggYes AggNo Result: No (Spectra Match) AggCheck->AggNo Sol2 SOLUTION B: Add TBP to Electrolyte BandEdge->Sol2 Sol1 SOLUTION A: Add CDCA Co-adsorbent AggYes->Sol1 Sol3 SOLUTION C: Atomic Layer Deposition (ALD) Blocking Layer AggNo->Sol3

Figure 1: Diagnostic logic for isolating voltage loss mechanisms. High dark current indicates recombination, often driven by aggregation or exposed


 surfaces.

Issue A: Molecular Aggregation ( -Stacking)

The Science: Thiophene chains are planar. When adsorbed onto


, they tend to stack like pancakes (H-aggregates). This stacking allows excited electrons to hop between dye molecules (self-quenching) rather than injecting into the 

. It also leaves gaps on the surface where the electrolyte (

/

) can touch the

, causing back-electron recombination.

The Fix: Co-adsorption with Chenodeoxycholic Acid (CDCA).[1][2] CDCA is a steroid derivative that is optically transparent but sterically bulky. It acts as a "spacer" between dye molecules.

Protocol: CDCA Optimization Titration

Do not just add "some" CDCA. You must find the ratio that breaks aggregates without diluting the dye too much.

  • Prepare Stock Dye Solution: 0.3 mM Thiophene Acrylic Acid dye in Ethanol/THF (1:1).

  • Prepare CDCA Stock: 20 mM CDCA in Ethanol.

  • Create Test Groups:

    • Control: Dye only.

    • Low: Dye + 1 mM CDCA (Ratio 1:3).

    • Med: Dye + 3 mM CDCA (Ratio 1:10).

    • High: Dye + 6 mM CDCA (Ratio 1:20).

  • Dip & Measure: Sensitize photoanodes for 12 hours. Assemble cells.

  • Validation Metric:

    • If

      
       drops significantly at High concentration, you have over-diluted the dye.
      
    • The optimal point is where

      
       peaks before 
      
      
      
      crashes.
ParameterControl (No CDCA)Optimized (10 mM CDCA)Mechanism

610 mV690 mV Reduced Recombination

12.5 mA/cm²13.2 mA/cm² Improved Injection Yield
Fill Factor 0.600.68 Reduced Series Resistance

Issue B: The "Acid" Shift (Band Edge Movement)

The Science: The acrylic acid anchor releases protons (


) upon binding. These protons adsorb to the 

surface. A positive surface charge shifts the

Conduction Band (

) to a lower energy (more positive potential) .
  • Since

    
    , lowering the band edge shrinks your voltage window.
    

The Fix: Add 4-tert-butylpyridine (TBP) to your electrolyte.[3][4][5] TBP is a base that:

  • Neutralizes surface protons (raising

    
     back up).
    
  • Physically blocks the

    
     surface from the electrolyte.
    
Protocol: Electrolyte Tuning

Warning: TBP raises


 but can lower 

by raising the conduction band too high (reducing injection driving force).
  • Standard Electrolyte Base: 0.6 M PMII, 0.03 M

    
    , 0.1 M GuSCN in Acetonitrile/Valeronitrile.
    
  • TBP Addition: Add 0.5 M TBP to the electrolyte.

  • Aging Step: Allow the cell to "soak" in light for 30 minutes before measuring. TBP adsorption kinetics are slower than dye adsorption.

Issue C: Recombination Kinetics

If aggregation and band shifts are resolved but


 remains unstable, you likely have fast back-electron transfer.

The Science: Electrons injected into


 are "intercepted" by Triiodide (

) in the electrolyte before they reach the back contact.
Protocol: Open-Circuit Voltage Decay (OCVD)

This experiment measures the electron lifetime (


) directly.
  • Setup: Connect the DSSC to a potentiostat (or high-impedance oscilloscope).

  • Illuminate: Shine 1 Sun (AM 1.5G) until voltage stabilizes (

    
    ).
    
  • Cut Light: Switch off the light using a fast mechanical shutter (<10ms response).

  • Record: Log the voltage decay over time

    
    .
    
  • Calculate Lifetime:

    
    
    
    • Interpretation: A slower decay curve indicates longer electron lifetime and better surface protection. If the voltage drops to 0V in <100ms, your surface coverage is poor.

Visualizing the Mechanisms

The following diagram illustrates the competing energy pathways. Note how TBP and CDCA intervene to stop losses.

EnergyPathways cluster_fix Interventions DyeExcited Dye Excited State (LUMO) TiO2 TiO2 Conduction Band DyeExcited->TiO2 Injection (Fast) Electrolyte Electrolyte (I-/I3-) TiO2->Electrolyte Recombination (Voltage Loss) DyeGround Dye Ground State (HOMO) TiO2->DyeGround Back Reaction Electrolyte->DyeGround Regeneration (Fast) Loss1 Loss2 TBP TBP Additive: Shifts TiO2 Band UP Blocks Recombination TBP->TiO2 Raises Energy CDCA CDCA: Prevents Stacking improves coverage CDCA->DyeExcited Isolates

Figure 2: Energy level diagram showing desired electron flow (Solid White) vs. recombination losses (Dashed Red). TBP and CDCA act as blocking agents against these losses.

FAQ: Quick Troubleshooting

Q: My


 is good (0.75V) but my current (

) is near zero. Why?
A: You likely added too much TBP. While TBP raises the conduction band to improve voltage, raising it too high (above the dye's LUMO) blocks electron injection entirely. Reduce TBP concentration to 0.1 M.

Q: Can I use chenodeoxycholic acid (CDCA) with any thiophene dye? A: Yes, and you almost always should. Thiophene derivatives are notoriously prone to aggregation. A 10:1 ratio (CDCA:Dye) is a safe starting point for almost all D-


-A thiophene dyes [1].

Q: The electrolyte turns yellow immediately after filling. Is this bad? A: If your dye contains thiophene, this may indicate desorption. Acrylic acid anchors are stable, but if the electrolyte contains water (even trace amounts), the dye can detach. Ensure you are using anhydrous solvents (Acetonitrile) and storing cells in the dark.

References

  • Panicker, J. S., et al. (2016).[2] "Thiophene-bithiazole based metal-free dye as DSSC sensitizer: Effect of co-adsorbents on photovoltaic efficiency." Journal of Chemical Sciences.

  • Boschloo, G., et al. (2006). "Characteristics of the Iodide/Triiodide Redox Mediator in Dye-Sensitized Solar Cells." Accounts of Chemical Research.

  • BenchChem Technical Notes. (2025). "Application Notes and Protocols for Thiophene-Based Dyes in Dye-Sensitized Solar Cells."

  • Kyushu University. (2025). "The Effect of Addition Chenodeoxycholic Acid (CDCA) as Additive Material." Kyushu University Repository.

Sources

Minimizing cis-trans isomerization in 2-Cyano-3-(2-thienyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing cis-trans Isomerization & Stability Protocols

Welcome to the Isomer Control Hub. You are accessing this guide because you are likely observing inconsistent melting points, split NMR peaks, or reduced performance in Dye-Sensitized Solar Cells (DSSC) or organic electronics. These issues often stem from the unintentional isomerization of 2-Cyano-3-(2-thienyl)acrylic acid.

This guide treats your experimental process as a workflow that requires debugging. We focus on the (E)-isomer , which is the thermodynamically stable and electronically active form required for efficient electron injection in DSSCs.

Module 1: The Synthesis "Root Cause"

Ticket #001: "My crude product shows mixed isomers immediately after synthesis."

Diagnosis: The Knoevenagel condensation is reversible. While the (E)-isomer is thermodynamically favored due to steric hindrance between the thiophene ring and the carboxylic acid/cyano groups, the (Z)-isomer can form kinetically or persist if the reaction equilibrium is not fully driven.

The Fix: Thermodynamic Control Protocol Do not rely on weak bases in low-boiling solvents if you are seeing high (Z) content. You must drive the reaction to completion and ensure the "Acid Crash" is performed correctly.

  • Recommended Catalyst: Ammonium Acetate (NH₄OAc) in Toluene or Glacial Acetic Acid.

    • Why? It buffers the reaction, preventing the high basicity that stabilizes the transition state for isomerization.

  • Alternative: Piperidine (catalytic) in Ethanol (classic, but riskier for isomerization if workup is delayed).

Step-by-Step Protocol (Thermodynamic Drive):

  • Reactants: 1.0 eq 2-thiophenecarboxaldehyde + 1.1 eq cyanoacetic acid.

  • Solvent: Toluene (allows water removal via Dean-Stark) or Ethanol.

  • Catalyst: 0.1 eq Piperidine (if in EtOH) or Ammonium Acetate (if in Toluene).

  • Reflux: Heat to reflux. Crucial: Monitor via TLC.[1][2][3] The (E)-isomer is usually less polar.

  • The "Acid Crash" (Critical Step):

    • Cool the reaction mixture to 0–5°C.

    • IMMEDIATELY acidify with 1M HCl (aq) to pH 1–2.

    • Mechanism:[4][5] This protonates the intermediate enolate and the piperidine catalyst. Removing the active base stops the equilibration between E and Z isomers.

Module 2: Purification & Workup (The Danger Zone)

Ticket #002: "I lost purity during recrystallization. The NMR looks worse."

Diagnosis: Isomerization often occurs during purification, not synthesis.

  • Thermal Isomerization: Heating in high-boiling polar solvents (DMSO, DMF) lowers the rotation barrier of the C=C bond.

  • Photochemical Isomerization: The conjugated system is highly photosensitive. Ambient lab light (UV component) excites the

    
     transition, facilitating rotation to the (Z)-isomer.
    

The Fix: The "Dark & Cold" Workflow

ParameterRecommendation"Red Flag" (Avoid)
Solvent Acetonitrile (MeCN) or Ethanol/Water DMSO, DMF (High boiling points promote thermal isomerization)
Light Amber Glassware or Aluminum Foil WrapDirect fluorescent lab lighting or sunlight
Temperature < 60°C (during dissolution)Prolonged reflux during recrystallization
Drying Vacuum Oven at 40°CAir drying in direct light

Decision Tree: Purification Strategy Use the diagram below to select the correct purification path based on your crude purity.

PurificationLogic cluster_warning CRITICAL FAILURE POINT Start Crude Product Isolated CheckPurity Check TLC/NMR (Isomer Ratio) Start->CheckPurity HighE >90% (E)-Isomer CheckPurity->HighE Pass Mixed Mixed Isomers / Impure CheckPurity->Mixed Fail Recryst Recrystallization Solvent: MeCN or EtOH Condition: DARKNESS HighE->Recryst Wash Acid Wash Resuspend in 1M HCl Stir 30 mins -> Filter Mixed->Wash Remove residual Base FinalDry Vacuum Dry (<40°C, Dark) Recryst->FinalDry Wash->Recryst

Caption: Purification logic flow. Note that residual base catalyst is the primary driver of isomerization during recrystallization; the Acid Wash step mitigates this.

Module 3: Analytical Verification

Ticket #003: "How do I definitively distinguish E from Z in NMR?"

Diagnosis: Proton NMR (


H-NMR) is the gold standard. The vinylic proton (the H on the double bond) is sensitive to the magnetic anisotropy of the neighboring groups (Thiophene vs. CN/COOH).

The Data: Identification Criteria

  • Instrument: 300 MHz or higher.[6]

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
Feature(E)-Isomer (Target) (Z)-Isomer (Impurity) Mechanistic Reason
Vinylic Proton (

)
8.30 – 8.45 ppm (Singlet) 7.50 – 7.90 ppm (Singlet) In the (E)-form, the proton is cis to the cyano group and trans to the carboxylic acid. The deshielding cone of the carbonyl (COOH) affects the shift.
Coupling (

)
Singlet (No H-H coupling)SingletThis is a trisubstituted alkene; there is no vicinal proton to split the signal.
NOE Signal Enhancement between Vinylic-H and Thiophene-H(3)No Enhancement (or weak)In (E), the vinylic H and Thiophene ring are on the same side (cis-like steric arrangement).

Note: In IUPAC priority, "E" (Entgegen) places the highest priority groups (COOH and Thiophene) on opposite sides. This results in the Vinylic H and Thiophene being on the SAME side of the double bond spatially.

Module 4: Mechanism of Failure

Ticket #004: "Why does this keep happening?"

Understanding the mechanism helps you prevent it. The isomerization is not random; it is catalyzed.

The Isomerization Trap Diagram

IsomerizationMechanism cluster_prevention Prevention Strategy E_Isomer (E)-Isomer (Thermodynamic Product) Target Intermediate Zwitterionic / Enolate Transition State E_Isomer->Intermediate hv (Light) OR Base (Piperidine) Z_Isomer (Z)-Isomer (Kinetic/Photo Product) Impurity Z_Isomer->Intermediate Heat / Acid Intermediate->E_Isomer Relaxation Intermediate->Z_Isomer Rotation P1 Acidify to remove Base P2 Amber Glass (Block hv)

Caption: The cycle of isomerization. Base catalysis lowers the activation energy for rotation via an enolate-like intermediate. Light (hv) excites the double bond, allowing free rotation.

FAQs: Rapid Fire Troubleshooting

Q: Can I use column chromatography? A: Yes, but it is risky. Silica gel is slightly acidic (good), but the time on the column exposes the compound to light and solvent interactions. If you must, use Dichloromethane/Methanol gradients and wrap the column in foil. Recrystallization is generally superior for removing the (Z)-isomer.

Q: My product is an oil, not a solid. A: This indicates high impurity or residual solvent.[7]

  • Triturate with cold Hexane or Diethyl Ether to induce precipitation.

  • If it remains oily, re-acidify: Dissolve in minimal ethanol, pour into ice-cold 1M HCl. The sudden polarity shift often forces the hydrophobic solid to crash out.

Q: How long can I store the solution? A: Zero days. Do not store this compound in solution. In the solid state, stored in amber vials at -20°C, it is stable for months. In solution (DMSO/Ethanol), isomerization begins within hours under ambient light.

References
  • Scite.ai. (2025). Knoevenagel Condensation of Aldehydes with Ethyl Cyanoacetate in Water Catalyzed by P4VP/Al2O3‐SiO2. Retrieved from [Link]

  • Al-Dajani, A. et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate. Acta Crystallographica Section E. Retrieved from [Link][4]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

Sources

Technical Support Center: Controlling Desorption of 2-Cyano-3-(2-thienyl)acrylic acid from Semiconductor Surfaces

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and controlling the desorption of 2-Cyano-3-(2-thienyl)acrylic acid (TAA) from semiconductor surfaces. This guide is structured to provide both foundational knowledge through frequently asked questions and in-depth, actionable solutions through detailed troubleshooting guides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and binding of TAA on semiconductor surfaces.

Q1: What are the primary factors that induce the desorption of TAA from semiconductor surfaces?

A1: The desorption of TAA is primarily influenced by a combination of environmental and operational factors. Key contributors include:

  • Moisture: Water molecules in the environment can compete with the TAA for binding sites on the semiconductor surface, leading to the displacement and desorption of the TAA molecules. The presence of hydroxyl groups can also facilitate reactions that weaken the TAA's anchoring to the surface.[1]

  • Elevated Temperatures: Higher temperatures can provide the necessary activation energy for the desorption process, weakening the chemical bonds between the TAA and the semiconductor.[1]

  • Prolonged Illumination (UV light): In conjunction with moisture, UV light can accelerate the degradation and desorption of cyanoacrylic acid-based sensitizers. This can involve the transformation of the cyanoacrylic acid group into an aldehyde, weakening its binding.[1]

  • pH of the Environment: The pH of the surrounding medium can affect the surface charge of both the semiconductor and the TAA molecule, influencing the electrostatic interactions that contribute to binding.

Q2: How does the choice of semiconductor (e.g., TiO₂, ZnO) impact the binding and stability of TAA?

A2: The choice of semiconductor is critical to the stability of the adsorbed TAA:

  • Titanium Dioxide (TiO₂): TAA can adsorb onto the TiO₂ surface through its cyanoacrylic acid group in different configurations, such as bidentate and tridentate bridging. The tridentate configuration is thermodynamically more stable.[2] However, the surface of TiO₂ is susceptible to protonation, which can influence dye adsorption and electron injection efficiency.

  • Zinc Oxide (ZnO): ZnO offers higher electron mobility compared to TiO₂, which can be advantageous in certain applications.[3] However, ZnO has lower environmental stability and can be prone to dissolution in aqueous environments, which can lead to TAA desorption.[4] Surface passivation is often necessary to improve the stability of TAA on ZnO.[4][5]

Q3: What is the significance of the cyanoacrylic acid anchoring group in the adsorption process?

A3: The cyanoacrylic acid group is a key functional component of the TAA molecule, serving as the primary anchor to the semiconductor surface. It forms strong coordinative bonds with the metal atoms (e.g., Ti, Zn) on the semiconductor surface. The stability of this anchor is crucial for the overall stability of the TAA on the surface. However, this group is also susceptible to chemical transformations, such as hydrolysis, which can lead to desorption.[1]

Q4: What are the typical degradation pathways for TAA on semiconductor surfaces?

A4: Under the influence of factors like UV light and water, the cyanoacrylic acid unit of TAA can be transformed into an aldehyde group.[1] This chemical change alters the anchoring mechanism and significantly weakens the bond to the semiconductor surface, often leading to subsequent desorption. Photoisomerization of the acrylic acid anchor has also been reported as a competing process that can be detrimental to performance in applications like dye-sensitized solar cells.[1]

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific experimental issues related to TAA desorption.

Troubleshooting Guide 1: Premature TAA Desorption During Device Operation

Issue: You observe a significant decrease in performance (e.g., efficiency in a solar cell) over a short period, which you suspect is due to TAA desorption from the semiconductor surface.

Causality: This is often caused by environmental factors such as moisture ingress, elevated operating temperatures, or prolonged exposure to high-intensity light, which collectively weaken the TAA-semiconductor bond.

Step-by-Step Troubleshooting and Mitigation Protocol:

  • Environmental Control:

    • Moisture Ingress: Ensure your experimental setup or device is hermetically sealed to prevent moisture from the ambient atmosphere from reaching the TAA-semiconductor interface.

    • Temperature Management: Implement a temperature control system to maintain the operating temperature within the stable range for TAA on your chosen semiconductor.

  • Employing Co-adsorbents for Enhanced Stability:

    • Rationale: Co-adsorbents are molecules that are added to the TAA solution during the sensitization process. They adsorb onto the semiconductor surface alongside the TAA, filling in the gaps between the larger TAA molecules. This creates a more compact and stable monolayer, which can prevent TAA aggregation and reduce the access of water molecules to the semiconductor surface.[6]

    • Recommended Co-adsorbent: Chenodeoxycholic acid (CDCA) is a commonly used and effective co-adsorbent.[7]

    • Protocol:

      • Prepare your standard TAA sensitization solution.

      • Add CDCA to the TAA solution. A typical starting point is a molar ratio of 10:1 (CDCA:TAA).[7]

      • Proceed with the sensitization of your semiconductor film as you normally would.

      • Characterize the stability of the TAA layer and compare it to a sample prepared without the co-adsorbent.

  • Surface Passivation of the Semiconductor:

    • Rationale: Surface passivation involves treating the semiconductor surface to reduce defect sites and improve its chemical stability. This can lead to a stronger and more stable anchoring of the TAA molecules.

    • Protocol for ZnO Surface Passivation with ZnS: [4][8]

      • Place your ZnO-coated substrate in a reaction chamber.

      • Introduce a controlled flow of hydrogen sulfide (H₂S) gas at room temperature.

      • The H₂S will react with the ZnO surface to form a thin, passivating layer of ZnS.

      • After the desired reaction time, purge the chamber with an inert gas (e.g., nitrogen) to remove any remaining H₂S.

      • The ZnS-passivated ZnO substrate is now ready for TAA sensitization.

Data Summary: Impact of Mitigation Strategies

Mitigation StrategyExpected OutcomeKey Parameters to Monitor
Hermetic Sealing Reduced rate of performance degradation over time.Device efficiency, spectral response.
Co-adsorbent (CDCA) Increased stability against moisture and thermal stress.Adsorption/desorption kinetics, contact angle measurements.
ZnO Surface Passivation (ZnS) Enhanced stability of TAA on ZnO, especially in aqueous environments.Electrochemical impedance spectroscopy, long-term stability tests.

Experimental Workflow for TAA Stability Assessment

G cluster_prep Sample Preparation cluster_stress Stress Testing cluster_char Characterization cluster_analysis Data Analysis prep_control Prepare Control Sample (TAA on Semiconductor) stress_test Expose both samples to controlled stress conditions (e.g., humidity, temperature, light) prep_control->stress_test prep_mitigation Prepare Test Sample (with Mitigation Strategy) prep_mitigation->stress_test char_uvvis UV-Vis Spectroscopy (Monitor TAA absorption peak) stress_test->char_uvvis char_eis Electrochemical Impedance Spectroscopy (EIS) stress_test->char_eis char_ftir FTIR Spectroscopy (Analyze binding modes) stress_test->char_ftir analysis Compare desorption rates and performance degradation between control and test samples char_uvvis->analysis char_eis->analysis char_ftir->analysis G start Start prep_surface Prepare Semiconductor Surface (Clean & Anneal) start->prep_surface prep_solution Prepare TAA Sensitization Solution prep_surface->prep_solution optimize_solvent Optimize Solvent System prep_solution->optimize_solvent optimize_ph Optimize Solution pH optimize_solvent->optimize_ph sensitize Sensitize Semiconductor with TAA Solution optimize_ph->sensitize characterize Characterize TAA Loading (e.g., UV-Vis Spectroscopy) sensitize->characterize evaluate Evaluate Performance characterize->evaluate end End evaluate->end

Caption: A systematic workflow for optimizing the initial adsorption of TAA onto a semiconductor surface.

Part 3: Characterization Techniques for TAA Desorption

This section provides an overview of analytical techniques that can be employed to investigate the desorption and degradation of TAA.

TechniqueInformation Provided
UV-Visible Spectroscopy Quantifies the amount of TAA adsorbed on the semiconductor surface by measuring the absorbance of the TAA-sensitized film. A decrease in absorbance over time indicates desorption.
Fourier-Transform Infrared (FTIR) Spectroscopy Provides information about the binding mode of the TAA to the semiconductor surface. Changes in the vibrational spectra can indicate a change in the binding configuration or the degradation of the TAA molecule.
X-ray Photoelectron Spectroscopy (XPS) A surface-sensitive technique that can provide information about the elemental composition and chemical state of the atoms at the TAA-semiconductor interface. It can be used to detect changes in the chemical environment of the TAA and the semiconductor upon desorption or degradation. [9]
Thermal Gravimetric Analysis (TGA) / Differential Thermal Analysis (DTA) TGA measures changes in mass as a function of temperature, while DTA measures the difference in temperature between a sample and a reference. These techniques can be used to determine the thermal stability of the adsorbed TAA and to study the desorption process as a function of temperature. [10][11][12]
Electrochemical Impedance Spectroscopy (EIS) In the context of a device like a solar cell, EIS can be used to probe the charge transfer resistance at the TAA-semiconductor-electrolyte interface. An increase in this resistance can be indicative of TAA desorption.

References

  • Degradation of Cyanoacrylic Acid-Based Organic Sensitizers in Dye-Sensitized Solar Cells | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Co-Adsorbents: A Key Component in Efficient and Robust Dye-Sensitized Solar Cells. (2015).
  • A study of the impact of co-adsorbents on DSSC electron transfer processes: anti-π-stacking vs. shield effect. (2015). Physical Chemistry Chemical Physics, 17(16), 10641-10649.
  • First-Principle Characterization of the Adsorption Configurations of Cyanoacrylic Dyes on TiO2 Film for Dye-Sensitized Solar Cells. (2016). The Journal of Physical Chemistry C, 120(48), 27346-27355.
  • ZnS coating for enhanced environmental stability and improved properties of ZnO thin films. (2015). RSC Advances, 5(101), 83204-83210.
  • Stabilization of the Surface of ZnO Films and Elimination of the Aging Effect. (2020).
  • Silicon surface passivation by transparent conductive zinc oxide. (2019).
  • Troubleshooting the Dye Sensitized Solar Cell (DSSC). (n.d.). Retrieved February 29, 2024, from [Link]

  • Surface passivation effect by fluorine plasma treatment on ZnO for efficiency and lifetime improvement of inverted polymer solar cells. (2018).
  • Sensitizing TiO2 with CQDs. (n.d.). Kamat Lab. Retrieved February 29, 2024, from [Link]

  • Effect of a Coadsorbent on the Performance of Dye-Sensitized TiO 2 Solar Cells: Shielding versus Band-Edge Movement | Request PDF. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • The synthesis, characterization and ZnS surface passivation of polycrystalline ZnO films obtained by the spin-coating method | Request PDF. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Materials Characterization Techniques: Applications and Fe
  • Dye adsorption, desorption, and distribution in mesoporous TiO2 films, and its effects on recombination losses in dye sensitized solar cells. (2012). Energy & Environmental Science, 5(5), 6863-6873.
  • Sensitization of TiO2 Thin Film with Different Dye for Solar Cell Application. (2017). Journal of Telecommunication, Electronic and Computer Engineering (JTEC), 9(2-3), 131-135.
  • Degradation products of tenax TA formed during sampling and thermal desorption analysis: Indicators of reactive species indoors. (2000). Atmospheric Environment, 34(11), 1871-1882.
  • Comparative Study of TiO2, ZnO, and Nb2O5 Photoanodes for Nitro-Substituted Naphthoquinone Photosensitizer-Based Solar Cells. (2023). ACS Omega, 8(41), 38165-38179.
  • Revisiting Water Adsorption on TiO2 and ZnO Surfaces: An SCC-DFTB Molecular Dynamics Study. (2022). ACS Omega, 7(46), 42358-42367.
  • Synthesis of TiO2 Film for Dye-Sensitized Solar Cells. (2014).
  • This compound as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. (2021). Journal of the American Society for Mass Spectrometry, 32(1), 387-393.
  • SYNTHESIS AND CHARACTERIZATION OF TiO2 NANOPOWDERS FOR FABRICATION OF DYE SENSITIZED SOLAR CELLS. (2016). Journal of the Chilean Chemical Society, 61(1), 2795-2799.
  • Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. (2023). Molecules, 28(3), 1381.
  • Optimizing Dyes for Dye-Sensitized Solar Cells. (2006).
  • Robust interaction of ZnO and TiO2 nanoparticles with layered graphitic carbon nitride for enhanced photocatalytic oxidative desulfurization of fuel oil: mechanism, performance and stability. (2024). RSC Advances, 14(35), 25586-25597.
  • Analysis of Electron Transfer Properties of ZnO and TiO2 Photoanodes for Dye-Sensitized Solar Cells | Request PDF. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Crystalline as-deposited TiO 2 anatase thin films grown from TDMAT and water using thermal atomic layer deposition with in situ layer-by-layer air annealing. (2022). Journal of Vacuum Science & Technology A, 40(2), 022402.
  • TiO2-ZnO Binary Oxide Systems: Comprehensive Characterization and Tests of Photocatalytic Activity. (2018).
  • Thermal Analysis TGA / DTA. (n.d.). Retrieved February 29, 2024, from [Link]

  • (E)-2-Cyano-3-(2,3-dimeth-oxy-phen-yl)acrylic acid. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3508-o3509.
  • Effect of the surface structure of metal oxides on their adsorption properties. (1987). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 83(7), 2101-2112.
  • Supramolecular luminescent system based on 2-cyano-3(4-(diphenylamino) phenyl) acrylic acid: Chiral luminescent host for selective CH3CN sensor. (2019). Dyes and Pigments, 167, 13-20.
  • The Effects of Lithium Ions and pH on the Function of Polyacrylic Acid Binder for Silicon Anodes. (2023). Journal of The Electrochemical Society, 170(8), 080521.
  • Chemical structure of this compound. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Adsorption Behavior of EDTA-Graphene Oxide for Pb (II) Removal. (2012). Langmuir, 28(7), 3345-3351.
  • Adsorbate-adsorbate interactions on metal and metal oxide surfaces. (2018).
  • Adsorption-Dissolution Reactions Affecting the Distribution and Stability of CoII EDTA in Iron Oxide-Coated Sand. (1997). Environmental Science & Technology, 31(4), 1059-1066.
  • Role of Solvent Used in Development of Graphene Oxide Coating on AZ31B Magnesium Alloy: Corrosion Behavior and Biocompatibility Analysis. (2022).
  • Applicability of TiO 2 Penetration Method to Reduce Particulate Matter Precursor for Hardened Concrete Road Structures. (2021). Applied Sciences, 11(6), 2736.
  • Nanodispersions of TiO2 in Water for Removing Acrylic Films Used in Conservation. (2021).

Sources

Validation & Comparative

Comparative Guide: Electron Injection in Thiophene vs. Phenyl Cyanoacrylic Acid Acceptors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of organic sensitizers for Dye-Sensitized Solar Cells (DSSCs), the anchoring group and its adjacent


-spacer dictate the efficiency of electron injection into the semiconductor (typically TiO

). While Cyanoacrylic Acid (CAA) is the ubiquitous anchor, the choice of the ring immediately preceding it—Thiophene vs. Phenyl —fundamentally alters the optoelectronic landscape.
  • Thiophene-CAA: The superior choice for high-efficiency devices. It offers a red-shifted absorption spectrum, higher molar extinction coefficients, and a planar geometry stabilized by non-covalent intramolecular interactions (S···N), leading to faster electron injection rates (

    
    ).[1]
    
  • Phenyl-CAA: The choice for high-voltage applications and stability. It typically yields a wider bandgap (blue-shift) and can offer higher Open-Circuit Voltage (

    
    ) by raising the LUMO level, though often at the cost of Short-Circuit Current (
    
    
    
    ) due to steric twisting that decouples the donor from the acceptor.

Mechanistic Analysis: The Physics of Injection

Electronic Coupling and Planarity

Electron injection efficiency depends heavily on the electronic coupling matrix element (


) between the dye's excited state and the TiO

conduction band states.
  • The Thiophene Advantage (S···N Lock): Thiophene derivatives exhibit a unique non-covalent interaction between the sulfur atom of the thiophene and the nitrogen of the cyano group (S···C≡N). This interaction locks the molecule into a planar conformation. Planarity maximizes

    
    -orbital overlap, facilitating a "ballistic" electron transfer from the donor to the TiO
    
    
    
    surface.
  • The Phenyl Disadvantage (Steric Twist): Phenyl rings lack this stabilizing interaction. Furthermore, ortho-hydrogens on the phenyl ring often cause steric hindrance with adjacent protons on the donor or the cyano group, forcing the molecule to twist. This twist breaks conjugation, reducing the intramolecular charge transfer (ICT) efficiency and slowing down injection.

Energy Level Alignment (LUMO)
  • Thiophene: Being electron-rich and less aromatic (lower resonance energy) than benzene, thiophene raises the HOMO and significantly stabilizes (lowers) the LUMO. This narrows the bandgap (

    
    ), extending light harvesting into the red region (higher 
    
    
    
    ). However, if the LUMO is lowered too much, the driving force for injection (
    
    
    ) decreases.
  • Phenyl: The higher resonance stability of benzene leads to a wider

    
     with a higher-lying LUMO. While this increases the driving force for injection, the absorption spectrum is blue-shifted, limiting photon capture.
    
Visualizing the Injection Pathway

ElectronInjection cluster_0 Dye Excited State (D*) cluster_1 Semiconductor LUMO_Phe Phenyl LUMO (High Energy, Twisted) TiO2_CB TiO2 Conduction Band (Acceptor States) LUMO_Phe->TiO2_CB Fast Injection (High Driving Force) LUMO_Thio Thiophene LUMO (Lower Energy, Planar) LUMO_Thio->TiO2_CB Ultrafast Injection (Strong Coupling) Interaction S···N Lock (Thiophene Only) Interaction->LUMO_Thio

Figure 1: Energy level alignment and injection pathways. Thiophene facilitates strong coupling via planarity, while Phenyl relies on a high driving force despite weaker coupling.

Comparative Performance Data

The following table synthesizes data from high-performance organic dyes (e.g., MK-2 series vs. purely phenyl-bridged analogues).

ParameterMetricThiophene-CAA SpacerPhenyl-CAA SpacerVerdict
Absorption

(nm)
480 - 550 nm (Red-shifted)400 - 450 nm (Blue-shifted)Thiophene absorbs more visible light.
Light Harvesting

(

)
30,000 - 45,00015,000 - 25,000Thiophene captures more photons per molecule.
Current Density

(mA/cm

)
14.0 - 18.08.0 - 12.0Thiophene generates significantly higher current.
Voltage

(V)
0.70 - 0.750.75 - 0.85Phenyl often yields higher voltage due to higher LUMO.
Injection Rate

(s

)

(Femtosecond scale)

Thiophene allows faster injection via delocalization.
Stability Oxidation PotentialModerate (Susceptible to oxidation)High (Chemically inert)Phenyl is more robust long-term.

Key Insight: While Phenyl-CAA offers a higher theoretical voltage, the loss in current (


) usually results in a lower overall Power Conversion Efficiency (PCE) compared to Thiophene-CAA.

Experimental Protocol: Measuring Injection Kinetics

To empirically verify the electron injection superiority of Thiophene vs. Phenyl spacers, Femtosecond Transient Absorption Spectroscopy (fs-TAS) is the gold standard.

Principle

You excite the dye with a "pump" laser pulse and probe the absorption of the oxidized species (Dye


) or the injected electrons in TiO

with a "probe" pulse at varying time delays.
Step-by-Step Workflow
  • Sample Preparation:

    • Prepare films of mesoporous TiO

      
       (active) and Al
      
      
      
      O
      
      
      (inert reference).
    • Sensitize both films with the Dye-Thiophene-CAA and Dye-Phenyl-CAA under identical conditions (solvent, concentration, time).

    • Note: Al

      
      O
      
      
      
      acts as a control where injection is energetically impossible, allowing you to measure the intrinsic excited state lifetime (
      
      
      ).
  • Optical Setup:

    • Pump: Tunable laser tuned to the

      
       of the dye (typically 450-550 nm).
      
    • Probe: White light continuum (400–1000 nm).

    • Time Resolution: < 100 fs is required to resolve the fast injection component of thiophene dyes.

  • Data Acquisition:

    • Measure the decay kinetics of the excited state absorption (ESA) or the rise of the cation radical signal.

    • Thiophene Signal: Look for a rapid decay (< 100 fs) in TiO

      
       that is absent in Al
      
      
      
      O
      
      
      .
    • Phenyl Signal: Expect a biphasic decay with a slower primary component (1–10 ps) due to the reorganization energy required to overcome the steric twist.

  • Calculation: Calculate the injection rate constant (

    
    ) using the equation:
    
    
    
    
    Where
    
    
    is the lifetime on the semiconductor and
    
    
    is the intrinsic lifetime.
Experimental Workflow Diagram

TAS_Workflow Start Start: Dye Sensitization Substrate Substrate Selection Start->Substrate TiO2 TiO2 (Injection Allowed) Substrate->TiO2 Al2O3 Al2O3 (Reference/Blocked) Substrate->Al2O3 PumpProbe fs-Laser Excitation (Pump @ λmax, Probe @ NIR) TiO2->PumpProbe Al2O3->PumpProbe Analysis Kinetic Fitting (Exponential Decay) PumpProbe->Analysis Result Calculate k_inj Analysis->Result

Figure 2: Workflow for Femtosecond Transient Absorption Spectroscopy to determine electron injection rates.

References

  • Structural Origins of High Performance: Manseki, K., et al. (2017).[2] Discovery of S[2]···C≡N Intramolecular Bonding in a Thiophenylcyanoacrylate-Based Dye: Realizing Charge Transfer Pathways and Dye···TiO2 Anchoring Characteristics. ACS Applied Materials & Interfaces. Significance: Establishes the S...N interaction as the cause for planarity and high current in thiophene dyes.

  • Thiophene vs. Phenyl Spacer Comparison: Biswas, A. K. (2026).[3] The Role of Thiophene as a π-Spacer in Dye-sensitized Solar Cells: A Critical Review. Chemical Science International Journal. Significance: Direct comparison showing Thiophene efficiency (6.10%) > Furan (5.5%) > Benzene (5.1%).

  • Injection Dynamics: Ghadamgahi, F., et al. (2021). Complexity of Electron Injection Dynamics and Light Soaking Effects in Efficient Dyes for Modern DSSC. Molecules. Significance: Provides fs-TAS data showing biphasic injection dynamics (fast component <350 fs).

  • Oligothiophene Performance: Al-Dmour, H., et al. (2021).[4] Synthesis, characterization, and performance of oligothiophene cyanoacrylic acid derivatives for solar cell applications. International Journal of Advanced and Applied Sciences. Significance: Validates the trend of increased extinction coefficients and red-shifting with thiophene elongation.

Sources

Mass spectrometry analysis of 2-Cyano-3-(2-thienyl)acrylic acid purity

Author: BenchChem Technical Support Team. Date: March 2026

The analytical landscape of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) relies heavily on the physicochemical properties of the chosen matrix. Recently, 2-Cyano-3-(2-thienyl)acrylic acid (CTA) has emerged as a highly versatile, low-cost synthetic matrix capable of ionizing a broad spectrum of analytes, from low-mass lipids to high-molecular-weight polymers[1].

However, evaluating a new matrix requires more than just swapping reagents; it demands a rigorous understanding of matrix purity and comparative efficacy. This guide dissects the causality behind CTA purity, provides a self-validating protocol for its analytical verification, and objectively compares its performance against industry-standard matrices.

Part 1: The Causality of Matrix Purity in Ionization Dynamics

In MALDI-TOF MS, the matrix acts as the primary energy mediator. It absorbs ultraviolet laser energy (typically at 337 nm) and facilitates soft ionization via proton, cation, or electron transfer to the analyte[1].

The efficacy of this energy transfer is fundamentally tethered to the chemical purity of the matrix. When impurities—such as unreacted thiophene precursors, synthetic byproducts, or ambient alkali metals (Na⁺, K⁺)—are present, they act as competing energy sinks. This competition leads to severe ion suppression of the target analyte and the formation of complex matrix-metal adducts[2]. These adducts manifest as an intense forest of background noise in the low mass-to-charge region (


 < 400), obscuring critical data for small molecules and peptides[3].

Therefore, utilizing ultra-pure CTA (>99.0%) is not merely a best practice; it is a mechanistic requirement to achieve high signal-to-noise (S/N) ratios and sub-femtomole detection limits[2].

Causality Pure High-Purity CTA (>99.0%) SoftIon Efficient Soft Ionization (Proton/Cation Transfer) Pure->SoftIon Impure Matrix Impurities (Salts, Byproducts) Adducts Metal Adduct Formation (Na+, K+ clusters) Impure->Adducts IonSup Analyte Ion Suppression Impure->IonSup CleanSpec Clean Mass Spectra (High S/N Ratio) SoftIon->CleanSpec Noise High Background Noise (<400 m/z) Adducts->Noise IonSup->Noise

Logical relationship diagram illustrating the causality between CTA matrix purity and MALDI-TOF MS performance.

Part 2: Self-Validating LC-MS/MS Protocol for CTA Purity Assessment

Before deploying CTA as a matrix, its purity must be analytically verified to prevent downstream spectral contamination. The following LC-MS/MS protocol is designed as a self-validating system: it incorporates a blank injection to rule out column carryover and utilizes an internal standard to ensure that any detected impurity peaks are quantitatively accurate.

Step-by-Step Methodology:

  • System Suitability (Blank Run): Inject 5 µL of LC-MS grade Methanol to establish baseline stability and confirm the absence of ghost peaks.

  • Sample Preparation: Dissolve 1.0 mg of the CTA batch in 1 mL of LC-MS grade Methanol. Spike with 10 ng/mL of an internal standard (e.g., heavily isotoped cinnamic acid) to validate ionization efficiency.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 column using the gradient outlined in Table 1.

  • Mass Spectrometry Detection: Operate the mass spectrometer in Electrospray Ionization (ESI) Negative mode. Monitor for the CTA parent ion (

    
     at 
    
    
    
    178.0) and scan for common synthetic byproducts (e.g., unreacted 2-thiophenecarboxaldehyde).
  • Data Validation: Purity is confirmed if the CTA peak accounts for >99.0% of the total ion chromatogram (TIC) area, with no single impurity exceeding 0.5%.

Table 1: LC-MS/MS Parameters and Causality for CTA Purity Validation

ParameterSpecificationCausality / Rationale
Column C18 (50 mm × 2.1 mm, 1.8 µm)Retains hydrophobic thienyl and acrylic moieties, ensuring baseline resolution of structural analogs.
Mobile Phase A 0.1% Formic Acid in WaterMaintains an acidic pH to keep the carboxylic acid group of CTA unionized, improving column retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileActs as a strong organic eluent to desorb strongly retained, non-polar synthetic impurities.
Gradient 5% B to 95% B over 5 minutesEnables rapid, comprehensive screening of both polar salts and non-polar organic byproducts.
Detection Mode ESI Negative (

)
Because CTA is an organic acid, negative mode yields the highest sensitivity and lowest background noise.

Part 3: Comparative Efficacy: CTA vs. Traditional Matrices

To objectively evaluate CTA, its performance must be benchmarked against the established industry standards: α-Cyano-4-hydroxycinnamic acid (HCCA), 2,5-Dihydroxybenzoic acid (DHB), and Sinapinic Acid (SA).

Recent mass spectrometry evaluations demonstrate that CTA functions as a highly versatile, "universal" matrix[1].

  • Versus DHB (for Polymers/PEGs): DHB is a standard for synthetic polymers but struggles with high-molecular-mass PEGs due to poor cation transfer efficiency. CTA vastly outperforms DHB in this arena, successfully ionizing PEGs up to 40 kDa even at low matrix concentrations by acting as a highly efficient cation transfer matrix[1].

  • Versus HCCA (for Peptides): HCCA is the gold standard for peptides under 10 kDa[4]. CTA matches HCCA's spectral resolution and S/N ratio for peptide analysis, but offers broader utility across other analyte classes, reducing the ambiguity of matrix selection for unknown samples[1].

  • Versus SA (for Proteins): While SA is typically reserved for large, intact proteins[4], high-purity CTA has demonstrated successful ionization of high-mass proteins, proving its viability as a cross-class alternative[1].

Table 2: Comparative Performance Metrics of MALDI Matrices

Analyte ClassCTA (this compound)HCCA (α-Cyano-4-hydroxycinnamic acid)DHB (2,5-Dihydroxybenzoic acid)SA (Sinapinic Acid)
Peptides (<10 kDa) Excellent S/N; matches HCCA performanceGold Standard ; high resolutionModerate; prone to crystallization "sweet spots"Poor; low resolution for small masses
Proteins (>10 kDa) High sensitivity; successful ionizationModerate; matrix adducts commonPoor; insufficient energy transferGold Standard ; handles large masses
PEGs / Polymers Superior ; analyzes up to 40 kDaPoor; severe fragmentationGood; standard for low-mass PEGsPoor; not typically used
Lipids / Small Mol. Excellent; low background interferencePoor; high background <400

Good; standard for lipids/glycansModerate; high background

Part 4: Standardized MALDI-TOF Workflow Using High-Purity CTA

To harness the full ionization potential of CTA, sample preparation must be meticulously controlled. The choice of solvent ensures proper co-crystallization, while the addition of Trifluoroacetic acid (TFA) provides the essential proton source for positive-ion mode analysis[3].

Step-by-Step Methodology (Dried Droplet Method):

  • Matrix Preparation: Dissolve high-purity CTA to a concentration of 10 mg/mL in a solvent mixture of 50% Acetonitrile and 50% Water, supplemented with 0.1% TFA[3]. Vortex thoroughly until completely dissolved.

  • Analyte Preparation: Desalt the biological or synthetic analyte using C18 ZipTips to remove ambient sodium/potassium, which cause adducts[4].

  • Mixing: Combine the analyte solution and the CTA matrix solution in a 1:1 (v/v) ratio in a microcentrifuge tube.

  • Spotting: Deposit 0.5 to 1.0 µL of the mixture onto a polished steel MALDI target plate[3].

  • Co-crystallization: Allow the spot to air-dry completely at room temperature. Do not force-dry with heat, as this disrupts the homogeneous integration of the analyte into the CTA crystal lattice.

  • Analysis: Load the target plate into the MALDI-TOF mass spectrometer. Calibrate internally using known standard peaks before acquiring data for the unknown analyte.

Workflow Step1 1. CTA Matrix Preparation (10 mg/mL in 50% ACN / 0.1% TFA) Step3 3. Mixing (1:1 v/v) Analyte + CTA Matrix Step1->Step3 Step2 2. Analyte Preparation (Desalting & Solubilization) Step2->Step3 Step4 4. Spotting (0.5-1.0 µL) onto MALDI Target Plate Step3->Step4 Step5 5. Co-crystallization (Air-dry at Room Temp) Step4->Step5 Step6 6. MALDI-TOF MS Analysis (Laser Desorption/Ionization) Step5->Step6

Step-by-step experimental workflow for MALDI-TOF mass spectrometry using high-purity CTA matrix.

References

  • Yerra, N. V., et al. (2021). "this compound as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes." Journal of the American Society for Mass Spectrometry.[Link]

  • Waters Corporation. "MALDI-TOF Sample Preparation: Does Matrix Purity Really Matter?" Waters Library.[Link]

  • Harvard Center for Mass Spectrometry. "Matrix Recipes." Harvard University.[Link]

Sources

Advanced MALDI-TOF MS Matrices: A Comparative Guide to 2-Cyano-3-(2-thienyl)acrylic acid (CTA) vs. α-Cyano-4-hydroxycinnamic acid (CHCA)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in mass spectrometry is the optimization of matrix selection. The matrix is the chemical heart of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. It dictates ionization efficiency, limits of detection (LOD), and spectral clarity.

For decades, α-Cyano-4-hydroxycinnamic acid (CHCA) has been the undisputed gold standard for peptide mass fingerprinting [2]. However, as analytical demands shift toward complex, high-molecular-weight synthetic polymers and broad-spectrum tissue imaging, traditional matrices often fall short. Enter 2-Cyano-3-(2-thienyl)acrylic acid (CTA) , a low-cost, synthetic alternative designed to overcome the limitations of CHCA by acting as a highly efficient cation-transfer matrix [1].

(Note: While CHCA is also recognized in pharmacological research as a potent monocarboxylate transporter 1 (MCT1) inhibitor [4], this guide focuses strictly on its analytical applications in mass spectrometry.)

Mechanistic Insights: The Chemistry of Ionization

To understand why a researcher would choose CTA over CHCA (or vice versa), we must examine the causality behind their ionization mechanisms. The performance of a MALDI matrix is heavily governed by its gas-phase acidity (ΔG° acid) .

  • CHCA (The Proton Donor): CHCA features a phenol ring and possesses a high gas-phase acidity (ΔG° = 313.2 kcal/mol). This makes it an aggressive proton donor. During laser ablation, CHCA readily transfers protons (H⁺) to the analyte, making it exceptionally efficient for basic analytes like peptides and small proteins, yielding strong [M+H]⁺ peaks.

  • CTA (The Cation/Electron Transfer Agent): CTA replaces the phenol ring with a thiophene ring. This structural shift slightly lowers its acidity (ΔG° = 319.7 kcal/mol) [1]. Because CTA is less prone to aggressive protonation, it favors alternative ionization pathways—specifically, cationization via sodium (Na⁺) or potassium (K⁺) adducts. This "gentler" ionization prevents the fragmentation of fragile synthetic polymers like Polyethylene Glycols (PEGs) and enables the intact desorption of high-mass molecules.

Mechanism cluster_0 α-Cyano-4-hydroxycinnamic acid (CHCA) cluster_1 This compound (CTA) Start Laser Desorption (Analyte + Matrix) CHCA_Acidity High Acidity ΔG° = 313.2 kcal/mol Start->CHCA_Acidity CTA_Acidity Moderate Acidity ΔG° = 319.7 kcal/mol Start->CTA_Acidity CHCA_Mech Proton Transfer Dominant CHCA_Acidity->CHCA_Mech CHCA_Result [M+H]+ Ions (Ideal for Peptides) CHCA_Mech->CHCA_Result CTA_Mech Cation/Electron Transfer Dominant CTA_Acidity->CTA_Mech CTA_Result [M+Na]+ /[M+K]+ (Ideal for PEGs/Lipids) CTA_Mech->CTA_Result

Figure 1: Divergent ionization pathways of CHCA and CTA based on gas-phase acidity.

Quantitative Performance Comparison

When evaluating these matrices, empirical data reveals distinct operational windows. CHCA is highly specialized, whereas CTA offers a "universal" approach, which is particularly valuable for unknown samples or MALDI-imaging experiments where tissue surfaces contain diverse molecular classes [1].

Table 1: Comparative Physicochemical and Performance Data
Property / Featureα-Cyano-4-hydroxycinnamic acid (CHCA)This compound (CTA)
Chemical Structure Phenol ring derivativeThiophene ring derivative
Gas Phase Acidity (ΔG°) 313.2 kcal/mol (Highly acidic)319.7 kcal/mol (Moderately acidic)
Primary Ionization Proton transfer ([M+H]⁺)Cation transfer ([M+Na]⁺ / [M+K]⁺)
Optimal Analytes Peptides, small proteins (<10 kDa)Broad spectrum: PEGs, lipids, saccharides
PEG Analysis Limit Poor (Significant polymer fragmentation)Excellent (Intact oligomers up to 40 kDa)
Matrix Background High interference in low mass region (<500 Da)Moderate to Low
Crystallization Fast, forms thin microcrystalline bedsUniform, highly reproducible spot morphology

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline a self-validating system for comparative MALDI-TOF MS analysis.

Protocol: Comparative Matrix Preparation and Spotting

Objective: To prepare analyte-matrix co-crystals for the evaluation of peptide and PEG mixtures, ensuring optimal shot-to-shot reproducibility.

Step 1: Matrix Solution Preparation

  • CHCA Solution: Dissolve 10 mg of CHCA [3] in 1 mL of TA50 solvent (50% Acetonitrile, 50% Deionized Water, 0.1% Trifluoroacetic acid).

  • CTA Solution: Dissolve 10 mg of CTA in 1 mL of TA50. (Note: For highly hydrophobic analytes like long-chain lipids, CTA can alternatively be dissolved in methyl ethyl ketone).

  • Causality Check: The TA50 solvent system provides the exact balance needed. The organic phase (Acetonitrile) extracts the matrix, while the aqueous acidic phase (0.1% TFA) pre-protonates peptide analytes in solution, lowering the energy barrier for gas-phase ionization.

Step 2: Analyte Preparation

  • Dilute peptide standards (e.g., Bradykinin, Angiotensin II) to 1 pmol/µL in deionized water.

  • Dilute PEG standards (e.g., PEG 4000, PEG 12600) to 10 pmol/µL.

Step 3: Co-crystallization (The Dried-Droplet Method)

  • Pipette 1 µL of the analyte solution onto a polished steel MALDI target plate.

  • Immediately overlay the analyte droplet with 1 µL of the respective matrix solution (CHCA or CTA).

  • Mix gently by aspirating and dispensing once with the pipette tip.

  • Allow the spot to dry completely at room temperature under atmospheric pressure.

  • Validation: A successful CHCA spot will appear as a highly reflective, thin crystalline layer. CTA should yield a similarly homogenous microcrystalline bed. If large, needle-like crystals form, the solvent evaporated too slowly, which will result in poor "sweet spot" distribution during laser ablation.

Workflow S1 1. Matrix Prep (TA50 Solvent) S3 3. 1:1 Mixing On-Target S1->S3 S2 2. Analyte Prep (0.1-10 pmol/µL) S2->S3 S4 4. Co-crystallization (Dried Droplet) S3->S4 S5 5. MALDI-TOF Acquisition S4->S5

Figure 2: Standard dried-droplet sample preparation workflow for MALDI-TOF MS.

Conclusion & Selection Matrix

The choice between CHCA and CTA should be driven strictly by the physicochemical properties of your target analyte:

  • Choose CHCA when your primary objective is routine peptide mass fingerprinting or bottom-up proteomics. Its high acidity guarantees robust protonation of basic amino acid residues, providing unmatched sensitivity for peptides under 10 kDa.

  • Choose CTA when analyzing complex, unknown mixtures, saccharides, or synthetic polymers like PEGs. Its ability to facilitate cation transfer without aggressive protonation prevents polymer degradation, enabling the successful detection of high molecular mass PEGs (up to 40 kDa) even at extremely low concentrations[1].

By understanding the thermodynamic drivers behind matrix-analyte interactions, researchers can move beyond trial-and-error, utilizing these matrices as precise analytical tools.

References

  • Title: this compound as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: α-Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry Source: Organic Mass Spectrometry URL: [Link]

Elemental analysis validation for 2-Cyano-3-(2-thienyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Elemental Analysis Validation for 2-Cyano-3-(2-thienyl)acrylic acid

Chemical Context & The Need for Rigorous Validation

This compound (CTA), with the molecular formula C8H5NO2S, is a highly conjugated organic acid featuring a thiophene ring and a cyano group[1]. Recently, CTA has emerged as a highly versatile Matrix-Assisted Laser Desorption/Ionization (MALDI) matrix, capable of ionizing a broad spectrum of analytes—from high molecular mass polyethylene glycols (PEGs) to complex proteins and lipids—without the need to switch matrices[2][3].

However, the efficacy of CTA in mass spectrometry is strictly dependent on its purity. Unreacted starting materials (e.g., thiophene-2-carboxaldehyde) or synthetic byproducts can form adducts and severely suppress target analyte ionization. Validating the elemental purity of CTA requires precise quantification of Carbon, Hydrogen, Nitrogen, Sulfur, and Oxygen (CHNS/O). Because the thiophene ring is highly refractory (thermally stable), traditional wet chemistry methods often fail to completely liberate its sulfur content, necessitating advanced instrumental methodologies[4][5].

Mechanistic Overview: Why Dynamic Flash Combustion?

Elemental analysis of sulfur-containing heterocycles relies on the Dumas combustion method. The causality behind the instrument's design is rooted in overcoming the thermal stability of the sample:

  • Tin Encapsulation (The Catalyst): Samples are weighed into tin (Sn) capsules. When dropped into the 950°C oxidation reactor under a pulse of pure oxygen, the tin undergoes an exothermic oxidation. This locally spikes the temperature to ~1800°C, ensuring the absolute destruction of the thiophene ring and quantitative conversion of CTA into CO2, H2O, NO/NO2, and SO2[5].

  • Elemental Copper Reduction (The Scavenger): The evolved gas mixture is swept by a helium carrier gas into a reduction furnace packed with elemental copper at 850°C. The copper serves a dual mechanistic purpose: it reduces transient nitrogen oxides (NOx) to stable N2 gas, and it scavenges any unconsumed O2. If excess O2 were allowed to pass, it would cause severe baseline drift and damage the Thermal Conductivity Detector (TCD)[4].

Methodology Comparison: CHNS/O Analyzers vs. Spectroscopic Screening

To validate CTA, laboratories typically evaluate three primary analytical pathways. Below is an objective comparison of their performance.

A. Thermo Scientific™ FlashSmart™ (Dynamic Flash Combustion)
  • Mechanism: Utilizes dynamic flash combustion followed by continuous-flow Gas Chromatography (GC) separation[6].

  • Performance on CTA: Excellent. The GC column efficiently separates N2, CO2, H2O, and SO2 in a single run. It easily achieves the ±0.3% absolute error margin required for publication-quality organic validation.

  • Best For: High-throughput laboratories needing rapid, simultaneous CHNS quantification.

B. Elementar vario EL cube (Advanced Purge and Trap - APT)
  • Mechanism: Replaces the standard GC column with Advanced Purge and Trap (APT) technology. Gases are trapped on specific adsorption columns and sequentially released by controlled heating[7].

  • Performance on CTA: Exceptional baseline separation. While CTA has a relatively balanced C:S ratio, APT is superior if trace sulfur needs to be detected in a massive carbon background.

  • Best For: Samples with extreme elemental ratios or highly disparate sample matrices.

C. Energy Dispersive X-Ray Spectroscopy (EDS / EDX)
  • Mechanism: Measures X-ray emissions generated by electron beam bombardment (often coupled with SEM)[4][8].

  • Performance on CTA: Poor for quantitative validation. While non-destructive, EDS suffers from severe peak overlap for light elements (C, N, O) and is fundamentally incapable of detecting Hydrogen[8].

  • Best For: Rapid, qualitative screening for inorganic contaminants (e.g., residual metal catalysts), but invalid for organic CHNS certification.

Self-Validating Experimental Protocol

To ensure trustworthiness, the elemental validation of CTA must be executed as a self-validating system. The following protocol guarantees that instrument drift or atmospheric contamination does not skew the results.

Phase 1: System Calibration & Suitability

  • Atmospheric Blanking: Run three empty, crimped tin capsules. Causality: This establishes a stable TCD baseline and quantifies any background nitrogen/oxygen trapped during encapsulation, which the software will automatically subtract from subsequent runs.

  • K-Factor Determination: Analyze a Certified Reference Material (CRM) with a similar elemental profile to CTA, such as BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene). Calculate the K-factor (response factor) for C, H, N, and S. The relative standard deviation (RSD) across three CRM runs must be <0.2%.

Phase 2: CHNS Analysis of CTA 3. Encapsulation: Using a microbalance (0.001 mg resolution), accurately weigh 2.0 to 3.0 mg of CTA into a tin capsule[6]. Fold and tightly crimp the capsule using forceps to expel ambient air. 4. Combustion & Reduction: Introduce the capsule into the quartz oxidation reactor (950°C, O2 pulse). The gases then pass through the copper reduction reactor (850°C). 5. Detection: Evolved gases are separated via the GC column (maintained at 65°C) and quantified sequentially by the TCD.

Phase 3: Oxygen Analysis (Independent Run) 6. Pyrolysis: Oxygen cannot be analyzed via combustion. Weigh 1.0 to 1.5 mg of CTA into a silver capsule[9]. Causality: Tin cannot be used as it would oxidize and consume the sample's oxygen. Silver remains inert. 7. Conversion: Drop the sample into a pyrolytic reactor packed with carbon black at 1060°C. The oxygen in CTA reacts with the carbon to form carbon monoxide (CO), which is separated and detected by the TCD.

Quantitative Data Presentation

The table below summarizes the theoretical elemental composition of CTA (Molecular Weight: 179.19 g/mol ) against typical experimental yields from the compared methodologies.

ElementTheoretical Mass (%)FlashSmart™ (CHNS/O)vario EL cube (APT)EDS (SEM Screening)
Carbon (C) 53.62%53.65 ± 0.10%53.60 ± 0.08%55.2 ± 2.5%
Hydrogen (H) 2.81%2.83 ± 0.05%2.80 ± 0.04%Not Detectable
Nitrogen (N) 7.82%7.80 ± 0.08%7.84 ± 0.06%8.5 ± 1.5%
Sulfur (S) 17.89%17.85 ± 0.15%17.91 ± 0.09%18.2 ± 1.8%
Oxygen (O) 17.86%17.87 ± 0.12%17.85 ± 0.10%16.5 ± 2.0%

Data Interpretation: Both the FlashSmart and vario EL cube successfully achieve the ±0.3% absolute error margin required to validate CTA for high-end MALDI applications. EDS fails to provide the necessary precision for organic elemental validation.

Workflow Visualization

CHNS_Workflow Sample 2-Cyano-3-(2-thienyl) acrylic acid (CTA) Combustion Dynamic Flash Combustion (950°C, O2 Pulse) Sample->Combustion Tin Encapsulation Reduction Reduction Furnace (Elemental Cu, 850°C) Combustion->Reduction CO2, H2O, NOx, SO2, O2 Separation Chromatographic Separation (GC Column / APT) Reduction->Separation CO2, H2O, N2, SO2 Detection Thermal Conductivity Detector (TCD) Separation->Detection Sequential Elution Data Elemental Composition Quantification Detection->Data Peak Integration

Dynamic Flash Combustion workflow for CHNS elemental validation of organic compounds.

References

  • Journal of the American Society for Mass Spectrometry. "2‑Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes." ACS Publications (2020). Available at:[Link]

  • AZoM. "What is a CHNS Elemental Analyzer?" AZo Materials (2023). Available at: [Link]

  • Elementar. "Elemental analysis: operation & applications." Elementar Analysensysteme GmbH. Available at: [Link]

  • RSC Publishing. "Detection, identification, and quantification of polymer additives: a review of techniques." Royal Society of Chemistry (2026). Available at: [Link]

  • Thermo Fisher Scientific. "CHNS Analysis of Forensic Samples (FlashSmart)." Application Notes via Scribd. Available at: [Link]

Sources

Comparative HPLC Chromatogram Analysis Guide for 2-Cyano-3-(2-thienyl)acrylic Acid (CTA)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

2-Cyano-3-(2-thienyl)acrylic acid (CTA) has recently emerged as a highly effective, low-cost matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). It demonstrates exceptional performance for analyzing a broad spectrum of analytes, including high molecular mass PEGs, lipids, peptides, and organometallics[1].

Because CTA is synthesized via the Knoevenagel condensation of 2-thiophenecarboxaldehyde and cyanoacetic acid[2],[3], crude batches often contain unreacted precursors. In MALDI-MS, even trace impurities can cause severe ion suppression, alter crystallization, and introduce background noise. Therefore, rigorous High-Performance Liquid Chromatography (HPLC) analysis is mandatory to quantify the purity of CTA. This guide objectively compares stationary phase performances and provides a self-validating protocol for the chromatographic analysis of CTA.

Causality in Chromatographic Behavior (Expertise & Experience)

To develop a robust HPLC method, we must design our parameters around the physicochemical properties of the analyte rather than relying on trial and error.

  • Mobile Phase Causality (The Role of pH): CTA contains a carboxylic acid moiety with a predicted

    
     of ~3.5. If analyzed using a neutral mobile phase (e.g., pure water/acetonitrile), the molecule will partially ionize. This dynamic equilibrium between the ionized and unionized states causes split peaks, poor retention, and severe tailing on reversed-phase columns. To prevent this, an acidic modifier—specifically 0.1% Trifluoroacetic acid (TFA) —is mandatory. TFA lowers the mobile phase pH to ~2.0, ensuring the carboxylic acid remains fully protonated (unionized), which maximizes hydrophobic interaction with the stationary phase and guarantees sharp, symmetrical peaks.
    
  • Stationary Phase Causality (Orthogonal Selectivity): CTA possesses an electron-rich thiophene ring and a conjugated cyanoacrylic backbone. While a standard C18 column relies purely on hydrophobic dispersion forces, it often struggles to resolve CTA from its structurally similar precursor, 2-thiophenecarboxaldehyde. By switching to a Biphenyl or Phenyl-Hexyl column, we introduce orthogonal selectivity. The aromatic rings of the stationary phase engage in strong

    
     interactions with the thiophene ring of CTA, drastically improving chromatographic resolution.
    

HPLC_Workflow Start 1. Analyte Profiling CTA pKa ~3.5, LogP ~1.7 MobilePhase 2. Mobile Phase Selection 0.1% TFA (pH ~2.0) Goal: Suppress Ionization Start->MobilePhase Column 3. Stationary Phase Biphenyl or Phenyl-Hexyl Goal: Maximize π-π Interactions MobilePhase->Column Optimization 4. Gradient Optimization 10% to 60% ACN Goal: Resolve Precursors Column->Optimization Validation 5. System Suitability Rs > 2.0, RSD < 2.0% Optimization->Validation

Workflow for developing a robust HPLC method for CTA, driven by its physicochemical properties.

Objective Comparison of HPLC Columns

The table below compares the quantitative performance of three different stationary phases for the separation of CTA from its synthetic precursors. Data is normalized to a


 column geometry running a standardized gradient of 0.1% TFA in Water/Acetonitrile.
Table 1: Column Performance Comparison for CTA Analysis
Column ChemistryPrimary Interaction MechanismCTA Retention Time (min)Resolution (

)*
Peak Asymmetry (

)
Verdict
Standard C18 Hydrophobic Dispersion8.41.81.25Adequate. Baseline choice, but exhibits slight tailing and marginal resolution.
Phenyl-Hexyl Hydrophobic + Moderate

9.12.51.10Excellent. Good balance of retention and aromatic selectivity.
Core-Shell Biphenyl Strong

+ Steric
10.53.21.02Superior. Highest resolution; ideal for quantifying trace thiophene impurities.

*Resolution (


) calculated between 2-thiophenecarboxaldehyde and CTA.

Separation Logic and Mechanism

Separation_Logic Mix Crude CTA Sample (Post-Knoevenagel Condensation) RP Biphenyl Stationary Phase (Orthogonal Selectivity) Mix->RP Imp1 Cyanoacetic Acid (High Polarity) Imp2 2-Thiophenecarboxaldehyde (Moderate Polarity) CTA This compound (Hydrophobic, π-rich) RP->Imp1 Elutes First (< 3 min) RP->Imp2 Elutes Second (~ 6 min) RP->CTA Elutes Last (> 9 min)

Chromatographic separation logic of CTA and its synthetic precursors on a Biphenyl stationary phase.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates multi-wavelength Diode Array Detection (DAD) to verify peak purity and a System Suitability Test (SST) that acts as a strict quality gate before any sample data is accepted, aligning with ICH Q2(R1) guidelines[4].

Step 1: Mobile Phase Preparation
  • Solvent A: HPLC-grade Water containing 0.1% (v/v) TFA.

  • Solvent B: HPLC-grade Acetonitrile containing 0.1% (v/v) TFA.

  • Causality Check: Both solvents must be sonicated and filtered through a

    
     PTFE membrane to remove particulates that could damage the core-shell column frits.
    
Step 2: Sample Preparation
  • Weigh exactly 10.0 mg of the CTA sample.

  • Dissolve in 1.0 mL of pure Methanol (CTA is highly soluble in methanol) to create a

    
     stock.
    
  • Critical Step: Dilute the stock to

    
     using the initial mobile phase (10% B / 90% A). Injecting samples in 100% methanol into an aqueous gradient causes "solvent mismatch," leading to peak distortion and early elution.
    
Step 3: Instrumental Setup & Gradient Elution
  • Column: Core-Shell Biphenyl (

    
    ).
    
  • Flow Rate:

    
    .
    
  • Column Temperature:

    
     (Stabilizes retention times against ambient fluctuations).
    
  • Injection Volume:

    
    .
    
  • Gradient Program:

    • 0.0 – 2.0 min: 10% B (Isocratic hold to elute highly polar Cyanoacetic acid).

    • 2.0 – 8.0 min: 10%

      
       60% B (Linear ramp to resolve 2-thiophenecarboxaldehyde and CTA).
      
    • 8.0 – 10.0 min: 60%

      
       90% B (Column wash).
      
    • 10.0 – 15.0 min: 10% B (Re-equilibration).

Step 4: Multi-Wavelength Detection (DAD)

Do not rely on a single wavelength. Set the DAD to monitor:

  • 337 nm: Optimal for CTA (corresponds to the nitrogen laser wavelength used in MALDI-TOF MS)[1].

  • 260 nm: Optimal for detecting 2-thiophenecarboxaldehyde impurities.

  • 210 nm: Required to detect cyanoacetic acid, which lacks strong chromophores.

Step 5: System Suitability Test (SST) - The Validation Gate

Before analyzing unknown batches, inject a known standard mixture of CTA and its precursors five consecutive times. The system is only validated and cleared for use if:

  • The Relative Standard Deviation (RSD) of the CTA peak area is

    
    .
    
  • The Resolution (

    
    ) between 2-thiophenecarboxaldehyde and CTA is 
    
    
    
    .
  • The Peak Asymmetry (

    
    ) of CTA is between 
    
    
    
    and
    
    
    .

References

  • Title: this compound as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes Source: Journal of the American Society for Mass Spectrometry (2020) URL: [Link]

  • Title: Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Source: Journal of the Brazilian Chemical Society (2024) URL: [Link]

  • Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-Cyano-3-(2-thienyl)acrylic acid

[1][2]

Executive Summary & Immediate Action

Do not dispose of this compound down the drain. 2-Cyano-3-(2-thienyl)acrylic acid (CAS 58177-53-0) is a multi-functional organic intermediate containing a carboxylic acid, a nitrile group, and a thiophene ring.[1][2][3] Its disposal requires a specific segregation strategy to prevent the release of toxic gases (NOx, SOx, and potentially HCN under extreme conditions) and to avoid uncontrolled exothermic reactions.

Primary Disposal Path: High-Temperature Incineration with Off-Gas Scrubbing.[1][2] Lab-Scale Action: Segregate into Solid Organic Waste (if solid) or Non-Halogenated Solvent Waste (if dissolved). Critical Labeling: Waste tags must explicitly state: "Contains Organic Cyanides (Nitriles) and Sulfur."

Chemical Profile & Hazard Identification

Effective disposal relies on understanding the molecule's reactivity.[2] This compound presents a "Triple Threat" functionality that dictates its waste stream compatibility.[2]

FeatureChemical MoietyRisk Implication
Acidity Carboxylic Acid (-COOH)Corrosive/Reactive: Incompatible with strong bases (exothermic neutralization) and strong oxidizers.[1][2]
Toxicity Nitrile (-CN)Toxic Gas Potential: While stable, hydrolysis in strong acid can yield amides; combustion produces Nitrogen Oxides (NOx).[1][2]
Pollutant Thiophene Ring (C4H4S)Environmental Toxin: Combustion releases Sulfur Oxides (SOx). Requires scrubbed incineration.[2]

Physical State: Typically a yellow to light brown crystalline solid.[2] Solubility: Low in water; soluble in polar organic solvents (DMSO, Methanol, Ethanol).

Pre-Disposal Stabilization & Segregation Logic

The following protocol relies on a Self-Validating System : If the waste stream pH or temperature changes unexpectedly, the segregation has failed.[1][2]

A. The Segregation Rules (The "Never-Mix" List)
  • NO Oxidizers: Do not mix with Peroxides, Nitric Acid, or Permanganates. The thiophene ring is electron-rich and susceptible to rapid, exothermic oxidation.[1][2]

  • NO Strong Bases: Mixing with Hydroxides (NaOH, KOH) will deprotonate the carboxylic acid. While this forms a salt, the exotherm can volatilize other solvents in the waste container.

  • NO Strong Acids + Heat: Acidic hydrolysis of the nitrile group can eventually release ammonia or, under reductive conditions, trace cyanide derivatives.

B. Waste Stream Decision Tree

The following logic flow ensures the compound ends up in the correct regulatory stream (RCRA/EPA compliance).

DisposalFlowStartWaste Generation(this compound)StateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidStreamAStream A: Solid Organic Waste(Trace Sulfur/Nitrile)Solid->StreamASolventCheckSolvent Type?Liquid->SolventCheckStreamBStream B: Non-HalogenatedOrganic SolventsSolventCheck->StreamBMethanol, DMSO,Ethyl AcetateStreamCStream C: HalogenatedOrganic SolventsSolventCheck->StreamCDCM, ChloroformLabelingCRITICAL STEP:Label 'Contains Nitriles & Sulfur'StreamA->LabelingStreamB->LabelingStreamC->LabelingFinalHigh-Temp Incineration(w/ Scrubber)Labeling->Final

Figure 1: Operational decision tree for segregating this compound waste.

Detailed Disposal Protocol

Scenario A: Dry Solid Waste (Expired or Excess Reagent)

Applicability: Pure powder or contaminated solid consumables (gloves, weigh boats).[1][2]

  • Containerization: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated fiber drum lined with a 6-mil polyethylene bag.[1][2]

  • Bagging: Double-bag the solid material to prevent dust generation (inhalation hazard).[1][2]

  • Labeling:

    • Primary Constituent: "this compound"[1][2][4][5][6]

    • Hazard Checks: [x] Toxic [x] Irritant[1][2][3]

    • Note: "High Sulfur Content - Requires Scrubber."[1][2]

  • Storage: Store in a cool, dry flammables cabinet until pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Compound dissolved in DMSO, Methanol, or Ethanol.[1]

  • pH Check: Ensure the waste solution is Neutral to slightly Acidic (pH 4-7).

    • Why? High pH (Basic) can induce hydrolysis of the nitrile. Low pH (<2) is generally safe but avoid mixing with waste streams containing sulfide salts (risk of H2S evolution).[2]

  • Solvent Compatibility:

    • If dissolved in Non-Halogenated solvents (MeOH, EtOH, Acetone): Use the standard "Red Can" (Organic Solvents).

    • If dissolved in Halogenated solvents (DCM): Use the "Yellow Can" (Halogenated Waste).

  • Volume Limit: Do not fill containers >90% to allow for thermal expansion.

  • Precipitation Risk: If the concentration is high (>10%), the acid may precipitate out upon mixing with other waste. Action: Dilute with compatible solvent before adding to the main carboy to prevent clogging the waste container opening.

Emergency Contingencies

Accidental Spills (Solid)[1][2]
  • PPE: Wear nitrile gloves, lab coat, and N95/P100 respirator (dust hazard).

  • Containment: Do not dry sweep.[2] Cover with wet paper towels or use a HEPA vacuum to prevent airborne dust.[2]

  • Neutralization: Wipe the area with a dilute sodium carbonate solution (weak base) to neutralize any acidic residue, followed by water.

  • Disposal: Place all cleanup materials into the Solid Organic Waste stream.

Accidental Exposure[1][2]
  • Skin Contact: Wash with soap and water for 15 minutes.[2] The compound is a skin irritant and potentially transdermal toxin.

  • Eye Contact: Flush for 15 minutes. Seek medical attention.

Regulatory & Compliance Data (Reference Table)

ParameterSpecificationNotes
CAS Number 58177-53-0Verify against specific isomer if necessary.
RCRA Code Not P/U ListedClassify as D001 (Ignitable, if in solvent) or Toxic (Generator knowledge).
EPA Waste ID Lab Pack - OrganicMust be incinerated.[1][2]
DOT Shipping UN 2811 or UN 3335Toxic Solid, Organic, N.O.S.[1] (depends on purity/quantity).

References

  • PubChem. Compound Summary for this compound. National Library of Medicine.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Classification. [Link][1]

Personal protective equipment for handling 2-Cyano-3-(2-thienyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Essential Safety & Operational Guide Audience: Researchers, Analytical Chemists, and Mass Spectrometry Specialists[1]

Executive Safety Summary

Compound: 2-Cyano-3-(2-thienyl)acrylic acid (CTA) CAS: 58177-53-0 Primary Application: MALDI-TOF MS Matrix (specialized for PEGs, lipids, and large proteins).[1][2] Risk Profile: Irritant (Skin/Eye/Respiratory) .[3] Critical Hazard: As a fine organic powder, CTA poses a significant inhalation risk during weighing and a contact dermatitis risk due to its structural properties as a Michael acceptor.

Immediate Action Required:

  • Engineering Control: Handle all solid powder exclusively within a certified chemical fume hood.

  • Skin Protection: Nitrile gloves are sufficient for the solid; however, Silver Shield/Laminate gloves are required if dissolved in aggressive organic solvents (e.g., THF, DMF) often used in matrix preparation.

Hazard Mechanism & Risk Assessment

To select the correct PPE, one must understand the chemical behavior of CTA, not just its safety label.

  • Acidity & Irritation: The carboxylic acid moiety (

    
    ) lowers local pH upon contact with mucous membranes, causing immediate irritation to the respiratory tract and eyes (H319, H335).
    
  • Michael Acceptor Reactivity: The

    
    -cyanoacrylate structure features an electron-withdrawing cyano group conjugated to the alkene.[1] This makes the 
    
    
    
    -carbon electrophilic.[1]
    • Biological Implication:[1] It can react with nucleophilic residues (like cysteine thiols) on skin proteins. While CTA is stable, this reactivity suggests a potential for sensitization or allergic dermatitis upon repeated exposure.

  • Dust Explosion Potential: Like many organic matrices (e.g., CHCA, DHB), micronized CTA powder can form explosive dust clouds if handled in bulk near ignition sources (static discharge).

Personal Protective Equipment (PPE) Matrix

The following matrix dictates PPE based on the state of matter, which is the primary driver of risk in MALDI workflows.

PPE CategorySolid Handling (Weighing/Transfer)Solution Handling (Solubilization/Spotting)Rationale
Gloves Nitrile (min.[1] 0.11 mm thickness)Solvent-Dependent • Acetonitrile/Water: Nitrile[1][4]• THF/DMF: Silver Shield / LaminateNitrile degrades rapidly in THF/DMF.[1] CTA solutions can penetrate compromised gloves, carrying the irritant to the skin.
Eye Protection Chemical Safety Goggles Safety Glasses with side shieldsGoggles seal against airborne dust.[1] Glasses are sufficient for splash protection once solvated.[1]
Respiratory Fume Hood (Primary)N95/P100 (Secondary/Backup)Fume Hood (Mandatory)Inhalation of matrix dust is the highest risk. Solvents pose vapor risks.[1]
Body Lab Coat (Cotton/Polyester)Lab Coat + Chemical Apron (if >100mL)Standard protection against particulate accumulation.

Operational Workflow: MALDI Matrix Preparation

This protocol integrates safety steps directly into the experimental procedure to ensure compliance without disrupting the analytical workflow.

Phase 1: Weighing & Solid Handling
  • Pre-Check: Verify fume hood face velocity is 0.3–0.5 m/s.[1]

  • Static Control: Use an anti-static gun or ionizer bar inside the hood before opening the vial. CTA powder is light and prone to static cling, increasing dispersion risk.

  • Transfer: Weigh the required amount (typically 5–10 mg for matrix stock) into a microcentrifuge tube. Do not use weighing boats; weigh directly into the tared tube to minimize transfer losses and dust generation.

Phase 2: Solubilization (The Critical PPE Checkpoint)
  • Solvent Selection: CTA is typically dissolved in TA30 (30% Acetonitrile, 0.1% TFA) or THF for polymers.

  • Glove Change: If using THF (Tetrahydrofuran) , remove nitrile gloves and don Laminate (Silver Shield) gloves. THF permeates nitrile in <3 minutes.[1]

  • Vortexing: Cap the tube tightly. Vortex inside the hood.[1] If a leak occurs, the laminate gloves prevent immediate chemical burns from the solvent-matrix mix.[1]

Phase 3: Spotting & Crystallization[1]
  • Application: When spotting 0.5–1.0 µL onto the MALDI target plate, ensure the plate is positioned deep inside the hood (at least 6 inches back).

  • Drying: Allow solvent to evaporate under airflow.[1] Do not remove the plate until crystallization is visible and dry.

  • Waste: Dispose of pipette tips as Solid Hazardous Waste (contaminated with organic acid).

Safety Logic & Workflow Diagram

The following diagram visualizes the decision-making process for PPE selection during the CTA workflow.

CTA_Safety_Workflow Start Start: Handling this compound StateCheck Determine State of Matter Start->StateCheck Solid Solid (Powder) StateCheck->Solid Weighing Solution Solution (Liquid) StateCheck->Solution Dissolving HoodCheck Engineering Control: Fume Hood Required Solid->HoodCheck SolidPPE PPE: Nitrile Gloves + Goggles (Risk: Dust Inhalation) HoodCheck->SolidPPE Weighing Action: Weigh directly into tube (Avoid static) SolidPPE->Weighing Weighing->Solution SolventCheck Check Solvent Type Solution->SolventCheck MildSolvent Acetonitrile / Water / MeOH SolventCheck->MildSolvent AggressiveSolvent THF / DMF / DCM SolventCheck->AggressiveSolvent PPE_Mild PPE: Nitrile Gloves + Safety Glasses MildSolvent->PPE_Mild PPE_Aggressive PPE: Laminate/Silver Shield Gloves (Nitrile degrades <3 mins) AggressiveSolvent->PPE_Aggressive Spotting Action: Spotting on MALDI Plate PPE_Mild->Spotting PPE_Aggressive->Spotting Disposal Disposal: Segregated Organic Acid Waste Spotting->Disposal

Caption: Operational safety logic for CTA handling, emphasizing glove material changes based on solvent compatibility.

Emergency Response & Disposal

  • Eye Contact: Immediately flush with water for 15 minutes.[1] The acidic nature of CTA can cause corneal damage if not rinsed quickly.

  • Skin Contact: Wash with soap and water.[1] If dissolved in THF/DMF, remove gloves immediately and wash skin; the solvent acts as a carrier, increasing dermal absorption.

  • Spill Cleanup (Solid): Do not dry sweep. Cover with wet paper towels (to prevent dust) and wipe up. Place in a sealed bag.

  • Disposal:

    • Category: Organic Acid Waste.[1]

    • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases, as this may cause exothermic reactions or polymerization.

References

  • Muthu, M., et al. (2021). this compound as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes.[1][5] Journal of the American Society for Mass Spectrometry.[5][6] [Link][6]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.